1-(3-phenylpropyl)-1H-1,2,4-triazole
Description
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Properties
CAS No. |
73725-47-0 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3/c1-2-5-11(6-3-1)7-4-8-14-10-12-9-13-14/h1-3,5-6,9-10H,4,7-8H2 |
InChI Key |
RVINAWJAGDUCSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=NC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
1-(3-phenylpropyl)-1H-1,2,4-triazole chemical structure and properties
Executive Summary
1-(3-phenylpropyl)-1H-1,2,4-triazole is a specialized nitrogen-containing heterocycle belonging to the azole class of compounds. Structurally characterized by a 1,2,4-triazole ring linked to a phenyl group via a propyl spacer, this molecule acts as a potent inhibitor of cytochrome P450 (CYP450) monooxygenases. Its primary utility lies in its capacity as a synergist , enhancing the efficacy of pyrethroid, carbamate, and organophosphate insecticides by inhibiting the metabolic detoxification pathways within target organisms. This guide details the physicochemical properties, regioselective synthesis, and mechanistic actions of this compound.
Chemical Architecture & Physicochemical Properties
Structural Analysis
The molecule consists of a lipophilic phenylpropyl tail attached to the N1 position of a polar 1,2,4-triazole headgroup. The propyl linker (3 carbons) provides optimal flexibility, allowing the triazole moiety to orient itself within the active site of metalloenzymes, specifically coordinating with the heme iron of CYP450.
| Property | Data / Descriptor |
| IUPAC Name | 1-(3-phenylpropyl)-1H-1,2,4-triazole |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| SMILES | c1ccccc1CCCn1cncn1 |
| Boiling Point | 114–116 °C at 0.013 mbar [1] |
| Predicted LogP | ~2.3 (Lipophilic) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (N2 and N4 of the triazole ring) |
Solubility & Stability
-
Solubility: Highly soluble in polar organic solvents (Acetonitrile, DMF, Ethyl Acetate, Dichloromethane). Sparingly soluble in water.
-
Stability: Thermally stable up to >150°C. The triazole ring is resistant to oxidative degradation under ambient conditions.
Synthetic Pathways & Process Chemistry
Regioselective Alkylation Strategy
The synthesis involves the nucleophilic substitution (
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway for the production of 1-(3-phenylpropyl)-1H-1,2,4-triazole via N-alkylation.
Biological Mechanism of Action
Cytochrome P450 Inhibition
The core mechanism of action for 1-(3-phenylpropyl)-1H-1,2,4-triazole is the inhibition of cytochrome P450 enzymes (specifically CYP51 and xenobiotic-metabolizing isoforms).
-
Binding: The lipophilic phenylpropyl tail anchors the molecule into the hydrophobic access channel of the enzyme.
-
Coordination: The N4 nitrogen of the triazole ring possesses a lone pair of electrons that coordinates directly with the heme iron (
) in the enzyme's active site. -
Blockade: This coordination prevents the binding of the natural substrate (e.g., oxygen or xenobiotics), effectively shutting down the enzyme's catalytic cycle.
Synergistic Utility
Insects utilize P450 enzymes to oxidize and detoxify insecticides. By inhibiting these enzymes, 1-(3-phenylpropyl)-1H-1,2,4-triazole prevents the breakdown of the primary toxicant, thereby reducing the lethal dose required and overcoming metabolic resistance.
Mechanism Diagram
Figure 2: Mechanism of Action illustrating the blockade of P450-mediated detoxification.
Experimental Protocols
Synthesis Protocol (Bench Scale)
Based on Patent EP0008651A1 [1]
Reagents:
-
1,2,4-Triazole (14 g, 0.2 mol)
-
1-Bromo-3-phenylpropane (40 g, ~0.2 mol)
-
Potassium Carbonate (
) (32 g, 0.23 mol) -
Acetonitrile (200 mL)
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 14 g of 1,2,4-triazole in 200 mL of acetonitrile.
-
Activation: Add 32 g of anhydrous
to the solution. -
Addition: Add 40 g of 1-bromo-3-phenylpropane dropwise or in a single portion.
-
Reaction: Heat the mixture to reflux (~82°C) and stir vigorously for 12 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (
, excess ). -
Concentration: Evaporate the acetonitrile filtrate under reduced pressure (rotary evaporator) to obtain a crude oil.
-
Purification: Distill the residue under high vacuum. Collect the fraction boiling at 114–116°C / 0.013 mbar .
-
Yield: Approximately 25 g of pure product.
Analytical Characterization (Predicted)
To validate the structure, perform
| Shift ( | Multiplicity | Integration | Assignment |
| 8.05 | Singlet | 1H | Triazole C3-H |
| 7.90 | Singlet | 1H | Triazole C5-H |
| 7.15 – 7.35 | Multiplet | 5H | Phenyl Ar-H |
| 4.18 | Triplet ( | 2H | |
| 2.65 | Triplet ( | 2H | |
| 2.20 | Quintet | 2H |
References
- European Patent Office. (1979). Derivatives of triazole, process for their production and insecticides containing them (EP0008651A1).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,2,4-Triazole. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,4-triazoles.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]
Sources
- 1. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. EP0008651A1 - Derivatives of triazole, process for their production and insecticides containing them - Google Patents [patents.google.com]
- 8. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: Synthesis, Mechanisms, and Applications of 1-(3-Phenylpropyl)-1H-1,2,4-Triazole Derivatives
Executive Summary
The 1,2,4-triazole core is a privileged heterocyclic scaffold in medicinal chemistry, materials science, and agricultural research. While the unsubstituted core provides a foundational pharmacophore, functionalization at the N1 position with a 3-phenylpropyl moiety significantly alters the molecule's spatial geometry and lipophilicity. This whitepaper provides an in-depth technical analysis of 1-(3-phenylpropyl)-1H-1,2,4-triazole derivatives, detailing their specific CAS registry numbers, physicochemical properties, mechanistic pathways, and self-validating experimental protocols for synthesis and biological evaluation.
Structural Rationale and Chemical Identity
The 1,2,4-triazole ring is a planar, electron-rich heteroaromatic system characterized by C-N and N-N bond distances ranging between 132–136 picometers, indicative of strong aromaticity[1]. The molecule is amphoteric; the neutral species possesses a pKa of approximately 10.26, while the protonated 1,2,4-triazolium ion has a pKa of 2.45[1].
Why the 3-phenylpropyl linker? In drug design, the attachment of a 3-phenylpropyl chain to the N1 position introduces a highly flexible, lipophilic appendage. This specific three-carbon chain length provides optimal degrees of freedom, allowing the terminal phenyl ring to navigate and anchor into distal hydrophobic clefts of target proteins. Concurrently, the unhindered N4 nitrogen of the triazole core remains available to act as a potent hydrogen bond acceptor or to form coordinate covalent bonds with transition metals (e.g., heme iron in metalloenzymes).
Two prominent, commercially relevant derivatives in this class include:
-
3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS: 1374407-96-1) : Extensively studied for its broad-spectrum antimicrobial properties and its potential to induce apoptosis in cancer cell lines[2].
-
3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS: 1240580-01-1) : A highly halogenated intermediate utilized as a bioactive scaffold in advanced pharmaceutical synthesis[3].
Quantitative Data: Physicochemical Properties
The following table summarizes the structural and physical data of the primary 1-(3-phenylpropyl)-1H-1,2,4-triazole derivatives discussed in this guide.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Applications |
| 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole | 1374407-96-1 | C₁₂H₁₄BrN₃ | 280.16 g/mol | Antimicrobial agents, Anticancer research, Polymer synthesis[2] |
| 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole | 1240580-01-1 | C₁₁H₁₁Br₂N₃ | 345.03 g/mol | Synthetic intermediate, Bioactive scaffold[3] |
Mechanistic Pathways & Biological Activity
These derivatives exhibit potent biological activity, driven by their unique structural electronics and steric profiles.
Antimicrobial & Antifungal Action: The primary mechanism of action against fungal pathogens (such as Candida albicans) involves the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51). The N4 atom of the triazole ring binds directly to the heme iron in the enzyme's active site. The 3-phenylpropyl chain stabilizes this enzyme-inhibitor complex via hydrophobic interactions (π-π stacking and van der Waals forces) within the substrate access channel. This halts ergosterol biosynthesis, leading to toxic sterol accumulation and cell death[2].
Anticancer Potential: Emerging in vitro studies indicate that derivatives like 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole can induce apoptosis in specific tumor models, including MCF-7 (breast cancer) and A549 (lung cancer) cell lines, likely by disrupting intracellular kinase signaling networks[2].
Caption: CYP51 inhibition pathway by 1-(3-phenylpropyl)-1H-1,2,4-triazole derivatives.
Synthetic Methodologies and Experimental Protocols
To ensure high yield and regioselectivity, the synthesis of these derivatives relies on the N-alkylation of a substituted 1H-1,2,4-triazole core, followed by targeted functionalization.
Caption: Synthetic workflow for 1-(3-phenylpropyl)-1H-1,2,4-triazole derivatives.
Protocol 1: Regioselective N-Alkylation and Halogenation
Objective: Synthesize 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole. Causality Behind Choices: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the triazole without triggering unwanted ring-opening side reactions associated with stronger bases (like NaH). Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it effectively solvates the potassium cation, leaving the triazolide anion highly nucleophilic. 1-bromo-3-phenylpropane is used because the bromide ion is an excellent leaving group for the subsequent SN2 displacement.
-
Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at ambient temperature for 30 minutes.
-
Alkylation: Dropwise add 1-bromo-3-phenylpropane (1.1 eq) over 15 minutes. Elevate the temperature to 60°C and stir for 12 hours.
-
Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. Validation marker: The highly polar starting material remains near the baseline, while the successful addition of the lipophilic 3-phenylpropyl chain causes the product spot to migrate significantly higher (higher Rf). The disappearance of the baseline spot confirms complete conversion.
-
Quenching & Extraction: Cool to room temperature, quench with ice-cold distilled water, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol 2: Self-Validating Antimicrobial Susceptibility Assay (MIC)
Objective: Evaluate the bioactivity of 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole against Staphylococcus aureus or Candida albicans. Causality Behind Choices: Broth microdilution is chosen over agar disk diffusion because it provides an exact, quantitative Minimum Inhibitory Concentration (MIC) rather than a qualitative zone of inhibition.
-
Inoculum Preparation: Culture the target pathogen to log phase. Adjust the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the triazole derivative in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi), ranging from 64 µg/mL down to 0.125 µg/mL.
-
Inoculation: Add 10 µL of the standardized inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Self-Validation (Readout): Add 20 µL of 0.015% resazurin (Alamar Blue) solution to each well and incubate for an additional 2 hours. Validation marker: Resazurin acts as a redox indicator. Metabolically active (living) cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is unequivocally defined as the lowest concentration well that remains visually blue, providing an immediate, self-validating confirmation of pathogen death without requiring complex spectrophotometry.
References
-
Title : 1,2,4-Triazole Source : Wikipedia URL :[Link]
Sources
Molecular Weight, Formula, and Synthetic Profiling of 1-(3-Phenylpropyl)-1,2,4-triazole
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I frequently encounter the need to design, synthesize, and validate robust chemical building blocks. One such highly versatile intermediate is 1-(3-phenylpropyl)-1,2,4-triazole . Featuring a lipophilic phenylpropyl tail and a nitrogen-rich, hydrogen-bond-accepting triazole head, this compound is heavily utilized in the generation of focused screening libraries and acts as a potent insecticide synergist . This whitepaper provides an authoritative breakdown of its physicochemical properties, molecular weight derivation, and a self-validating synthetic workflow.
Part 1: Physicochemical Profiling and Molecular Weight Derivation
Before initiating any synthetic campaign, establishing the exact mass and elemental composition of the target is non-negotiable. The molecular formula for 1-(3-phenylpropyl)-1,2,4-triazole is C₁₁H₁₃N₃ .
The molecular weight is derived from the standard atomic weights of its constituent elements. The covalent linkage of the 3-phenylpropyl radical (C₉H₁₁) to the 1,2,4-triazole core (C₂H₂N₃) yields a total molecular weight of 187.24 g/mol .
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(3-phenylpropyl)-1,2,4-triazole |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Monoisotopic Mass | 187.1109 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Table 2: Elemental Mass Contribution
| Element | Symbol | Atom Count | Atomic Weight | Mass Contribution ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 11 | 12.011 | 132.121 | 70.56% |
| Hydrogen | H | 13 | 1.008 | 13.104 | 7.00% |
| Nitrogen | N | 3 | 14.007 | 42.021 | 22.44% |
| Total | 187.246 | 100.00% |
Part 2: Mechanistic Causality in Synthetic Methodology
To synthesize high-purity 1-(3-phenylpropyl)-1,2,4-triazole, we employ a base-mediated bimolecular nucleophilic substitution (Sₙ2) pathway. The choice of reagents and solvents is highly deliberate, driven by the stereoelectronic requirements of the triazole ring.
-
Why Potassium Carbonate (K₂CO₃)? 1,2,4-triazole possesses a pKa of approximately 10.0. Utilizing a mild inorganic base like K₂CO₃ is perfectly calibrated to deprotonate the triazole ring, generating a highly nucleophilic triazolide anion. Stronger bases (e.g., NaH or tert-butoxides) are unnecessary and could inadvertently promote unwanted E2 elimination pathways on the primary alkyl halide.
-
Why Acetonitrile (MeCN)? Acetonitrile is a polar aprotic solvent. It effectively dissolves the organic precursors but poorly solvates the resulting triazolide anion. This leaves the anion "naked" and highly reactive, significantly accelerating the Sₙ2 attack on the electrophilic carbon of 3-phenylpropyl bromide .
Part 3: Self-Validating Experimental Protocol
A protocol must be a self-validating system; the physical synthesis must be intrinsically linked to an orthogonal analytical feedback loop to ensure both chemical purity and regiochemical accuracy.
Step-by-Step Synthetic Workflow:
-
Deprotonation Phase : In a dry reaction vessel, suspend 14.0 g (1.0 eq) of 1,2,4-triazole and 32.0 g (1.5 eq) of anhydrous K₂CO₃ in 200 mL of anhydrous acetonitrile. Stir at room temperature for 30 minutes to initiate triazolide formation.
-
Electrophilic Alkylation : Dropwise, add 40.0 g (1.05 eq) of 3-phenylpropyl bromide. The dropwise addition prevents localized exothermic spikes that could lead to polyalkylation or thermal degradation.
-
Reaction Execution : Elevate the temperature to 60 °C and stir vigorously for 12 hours. The heterogeneous mixture will accumulate insoluble KBr as the reaction progresses.
-
Primary Workup : Cool the mixture to ambient temperature and filter through a Celite pad to remove KBr and unreacted K₂CO₃. Concentrate the filtrate under reduced pressure to yield the crude isomeric mixture.
-
Isolation via Vacuum Distillation : Subject the crude oil to fractional vacuum distillation. The target 1-(3-phenylpropyl)-1,2,4-triazole is isolated as a pure fraction boiling at 114–116 °C under high vacuum (0.013 mbar) .
Analytical Validation Framework
To close the self-validating loop, the isolated fraction must be subjected to structural confirmation:
-
Mass Profiling (LC-ESI-MS) : Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-MS) is used to verify the exact mass. The positive ion mode (ESI+) will display a dominant pseudomolecular ion [M+H]⁺ at m/z 188.118, confirming the molecular weight of 187.24 g/mol .
-
Regiochemical Confirmation (¹H NMR) : Alkylation of 1,2,4-triazole can theoretically occur at the N1 or N4 positions. ¹H NMR is critical here: the asymmetric 1-substituted product will display two distinct singlet resonances for the triazole ring protons (typically around 7.9 ppm and 8.5 ppm). If the symmetric 4-substituted isomer were present, it would present a single integrated peak for both ring protons. This orthogonal check ensures the Sₙ2 reaction occurred at the correct nitrogen atom.
Part 4: Workflow Visualization
Fig 1: Synthetic workflow and analytical validation of 1-(3-phenylpropyl)-1,2,4-triazole.
References
- European Patent Office. "EP0008651A1 - Derivatives of triazole, process for their production and insecticides containing them." Google Patents.
-
SynChem, Inc. "Building Blocks and Custom Synthesis Catalog." SynChem. Available at: [Link]
1-Substituted 1,2,4-Triazole Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
The 1,2,4-triazole core is a privileged, π-excessive five-membered heterocyclic scaffold that serves as the pharmacophoric engine for a vast array of FDA-approved therapeutics and experimental drug candidates[1][2]. Among its derivatives, the 1-substituted 1,2,4-triazole architecture is particularly significant. By locking the tautomeric state of the triazole ring, N1-substitution optimizes the electronic distribution, leaving the N4 nitrogen highly nucleophilic and available for critical metal-coordination interactions within biological targets[3][4]. This whitepaper synthesizes current literature to provide an in-depth analysis of the structural dynamics, mechanistic causality, and validated synthetic protocols defining 1-substituted 1,2,4-triazole derivatives in modern drug development.
Structural & Electronic Dynamics: The 1H vs 4H Paradigm
A pivotal aspect of 1,2,4-triazole chemistry is prototropic tautomerism, where the N-H proton can reside on different nitrogen atoms, primarily fluctuating between the 1H and 4H forms[2]. Quantum chemical investigations using AM1 and PM3 semiempirical methods demonstrate that the 1H-tautomer is thermodynamically more stable than the 4H-isomer[4].
When a substituent (alkyl, aryl, or acyl) is introduced at the N1 position, this tautomeric equilibrium is permanently locked. The resulting electronic profile is highly specific: the N2 and N4 atoms retain their unshared electron pairs. The N4 nitrogen, in particular, projects a localized lone pair that acts as a potent hydrogen bond acceptor and a highly effective ligand for transition metals (such as Fe²⁺/Fe³⁺)[3][4]. This specific electronic geometry is the foundational causality behind the molecule's broad-spectrum pharmacological activity.
Mechanistic Causality in Pharmacology
CYP51 Inhibition: The Antifungal & Antiparasitic Engine
The most well-documented application of 1-substituted 1,2,4-triazoles is their potent antifungal and antiparasitic activity, driven by the specific inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) [5][6].
The Causality of Inhibition: Many fungi and protozoan parasites (e.g., Trypanosoma cruzi, Leishmania spp.) rely on CYP51 to synthesize ergosterol, a critical component of their cell membranes[3][6]. When a 1-substituted 1,2,4-triazole enters the enzyme's active site, the basic N4 nitrogen coordinates directly to the heme iron of CYP51. This strong coordination displaces the naturally iron-bound water molecule, locking the metalloenzyme in an inactive state[3][6]. The blockade of sterol demethylation leads to the accumulation of toxic methylated sterols and the depletion of ergosterol, ultimately causing membrane disruption and cell death[5].
CYP51 inhibition mechanism by 1-substituted 1,2,4-triazoles via heme iron coordination.
Aromatase & Kinase Modulation in Oncology
Beyond infectious diseases, the 1,2,4-triazole scaffold is a cornerstone in oncology. Drugs like letrozole and anastrozole utilize the exact same metal-coordination logic to bind the heme iron of aromatase , preventing the conversion of androgens to estrogens in hormone-dependent breast cancers[1][7]. Furthermore, 1-substituted derivatives act as potent kinase inhibitors (e.g., ALK5, ERK2) by fitting deeply into the ATP-binding cavity, forming critical hydrogen bonds that arrest cell cycle progression and induce apoptosis in tumor cells[1][8].
Synthetic Methodologies & Self-Validating Protocols
Overcoming Regioselectivity Challenges in N-Alkylation
The primary route to 1-substituted derivatives is the N-alkylation of 1H-1,2,4-triazole. The core challenge is regioselectivity , as alkylation can yield both N1 and N4 isomers[9][10]. Historically, researchers assumed high N1 regioselectivity based on crude NMR; however, literature reveals that the N4-isomer is highly water-soluble and often inadvertently washed away during standard aqueous workups[10].
To achieve true regiocontrol and high yields, modern protocols utilize mild bases (like K₂CO₃ or DBU) combined with specialized solvents (DMF or ionic liquids) under microwave irradiation[9][11].
Protocol 1: Microwave-Assisted Regioselective N1-Alkylation
This protocol utilizes an ionic liquid solvent to drastically reduce reaction time while maintaining high N1-selectivity.[11]
Materials: 1H-1,2,4-triazole (1.0 eq), Alkyl halide (1.2 eq), K₂CO₃ (1.5 eq), Hexylpyridinium bromide (ionic liquid, 2 mL), Dichloromethane (DCM). Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe vessel, suspend 1H-1,2,4-triazole and K₂CO₃ in the ionic liquid. Causality: The ionic liquid acts as an excellent microwave absorber, enabling rapid, homogenous heating.
-
Reagent Addition: Add the alkyl halide dropwise to the suspension.
-
Irradiation: Subject the mixture to microwave irradiation at 80°C for 10–15 minutes. Monitor completion via TLC (Hexane:EtOAc 1:1).
-
Non-Aqueous Workup (Critical Step): Avoid standard aqueous washing to prevent the loss of any formed N4-isomer (for accurate yield calculation). Instead, extract the mixture directly with DCM (3 x 15 mL). Causality: DCM selectively extracts the triazole products while leaving the inorganic salts and ionic liquid behind.[10]
-
Purification: Concentrate the organic layer under reduced pressure. Purify via silica gel column chromatography to isolate the pure 1-substituted 1,2,4-triazole (>85% yield).
Microwave-assisted regioselective N1-alkylation workflow for 1,2,4-triazole derivatives.
Protocol 2: Vilsmeier-Haack Formylation of N1-Substituted Triazoles
Used to generate 1-substituted-1,2,4-triazole-5-carbaldehydes, highly versatile intermediates for further functionalization.[12]
Materials: 1-Substituted-1,2,4-triazole (1.0 eq), POCl₃ (1.2 eq), Anhydrous DMF (3.0 eq), Anhydrous DCM, Saturated NaHCO₃, Ice. Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: Cool a solution of anhydrous DMF in DCM to 0°C under nitrogen. Add POCl₃ dropwise. Stir for 30 minutes. Causality: The reaction is highly exothermic; 0°C prevents the thermal degradation of the highly reactive chloroiminium ion.
-
Substrate Addition: Add the 1-substituted-1,2,4-triazole dissolved in anhydrous DMF dropwise at 0°C.
-
Heating: Allow the mixture to warm to room temperature, then heat to 80–100°C until starting material is consumed (validate via TLC).
-
Hydrolysis & Neutralization: Cool the mixture and pour it slowly over crushed ice with vigorous stirring. Slowly add saturated NaHCO₃ until pH 7-8 is reached. Causality: Pouring over ice prevents the thermal decomposition of the newly formed carbaldehyde during the exothermic hydrolysis of the iminium intermediate. NaHCO₃ gently neutralizes acidic byproducts without triggering base-catalyzed aldol condensations.[12]
-
Extraction: Extract with DCM, dry over MgSO₄, and purify via chromatography.
Quantitative Data Summaries
Table 1: Comparative Synthetic Conditions for N-Alkylation of 1,2,4-Triazole
| Synthetic Method | Reagents / Catalyst | Solvent | Conditions | Yield / Regioselectivity | Reference |
| Microwave-Assisted | K₂CO₃ | Hexylpyridinium bromide | 80°C, 10–15 min | ~88% Yield (High N1 selectivity) | [11] |
| Mild Base / DMF | DBU | N,N-Dimethylformamide | Room Temp | 90:10 (N1:N4) Ratio | [9],[10] |
| Acid-Catalyzed | Isopropyl alcohol + H₂SO₄ | Sulfuric Acid media | Reflux | ~98% Yield | [9] |
| Vilsmeier-Haack | POCl₃ + DMF | Dichloromethane | 80–100°C | 63–65% (Substrate dependent) | [12] |
Table 2: Pharmacological Profile of 1-Substituted 1,2,4-Triazoles
| Therapeutic Area | Primary Biological Target | Mechanism of Action | Clinical / Experimental Examples | Reference |
| Antifungal | CYP51 (Lanosterol 14α-demethylase) | Heme-iron coordination blocking ergosterol synthesis | Fluconazole, Itraconazole, Posaconazole | [3],[4] |
| Anticancer | Aromatase / ALK5 Kinase | Heme-iron coordination (Aromatase) / ATP-pocket binding (Kinase) | Letrozole, Anastrozole | [1],[7] |
| Antiparasitic | Parasitic CYP51 / Nematode targets | Membrane disruption via sterol depletion | Experimental N1-analogs (Chagas disease) | [3],[6] |
| Anticonvulsant | GABAergic pathways (Proposed) | CNS modulation | 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole | [13] |
Conclusion
The 1-substituted 1,2,4-triazole derivative is a masterclass in rational drug design. By leveraging the inherent stability of the N1-substituted 1H-tautomer, medicinal chemists can predictably deploy the N4 nitrogen as a highly specific metal-coordinating warhead. Whether disrupting fungal cell walls via CYP51 inhibition or starving hormone-dependent tumors via aromatase blockade, the causality of its efficacy remains rooted in its unique electronic geometry. Coupled with modern, high-yield synthetic protocols like microwave-assisted regioselective alkylation, the 1,2,4-triazole scaffold will continue to drive advanced therapeutic discovery.
References
1.[1] Recent developments on 1,2,4-triazole nucleus in anticancer compounds: A review. ResearchGate. 1 2.[7] 1, 2, 4 – TRIAZOLES:A REVIEW OF SYNTHESIS AND THEIR BIOLOGICAL ACTIVITY. troindia.in. 7 3.[9][10] An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. 9 4.[3][6] Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. PMC/NIH. 3 5.[8] 1‐Substituted 1,2,4‐triazole derivatives (4a1–a18 and 4b1–b9). ResearchGate. 8 6.[2][5] 3-Chloro-5-methyl-1H-1,2,4-triazole. Benchchem. 2 7.[13] 1-[(2-Arylthiazol-4-yl)methyl]azoles as a New Class of Anticonvulsants. Academia.edu. 13 8.[4] A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE. RAD Proceedings. 4 9.[12] Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes. Benchchem. 12 10.[11] Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. 11 11.[14] The effect of compounds 12, 19–22 and IBU on the LPS-induced production. ResearchGate. 14 12. An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-5-methyl-1H-1,2,4-triazole|RUO [benchchem.com]
- 3. Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rad-proceedings.org [rad-proceedings.org]
- 5. benchchem.com [benchchem.com]
- 6. Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. troindia.in [troindia.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. (PDF) 1-[(2-Arylthiazol-4-yl)methyl]azoles as a New Class of Anticonvulsants: Design, Synthesis, In vivo Screening, and In silico Drug-like Properties [academia.edu]
- 14. researchgate.net [researchgate.net]
Solubility data for phenylpropyl triazole compounds in organic solvents
Topic: Solubility Data and Thermodynamic Analysis of Phenylpropyl Triazole Compounds in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
The solubility profile of phenylpropyl triazole derivatives—a class structurally exemplified by compounds such as Tebuconazole and Propiconazole —is a critical physicochemical parameter governing their synthesis, purification, and formulation into suspension concentrates (SC) or emulsifiable concentrates (EC).
This guide provides a rigorous technical analysis of the solid-liquid equilibrium (SLE) of these compounds. It focuses on Tebuconazole (a model phenyl-ethyl-triazole) due to the availability of high-precision thermodynamic data, while referencing Propiconazole (a phenyl-propyl-dioxolane triazole) to illustrate structural miscibility trends.[1] We present experimental protocols, thermodynamic modeling (Apelblat and Wilson models), and solvent-solute interaction mechanisms to support process optimization in pharmaceutical and agrochemical development.
Chemical Profile and Structural Context
The "phenylpropyl triazole" motif typically refers to a lipophilic phenyl chain attached to a hydrophilic triazole head, often bridged by a propyl or ethyl linker.[1] This amphiphilic structure creates complex solubility behaviors dependent on solvent polarity and hydrogen-bonding capability.[1]
| Compound | IUPAC Name | Structural Feature | Solubility Characteristic |
| Tebuconazole | (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol | Phenyl-ethyl linker with a tert-butyl and hydroxyl group.[1] | Finite solubility in alcohols; high solubility in ketones.[1] |
| Propiconazole | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | Phenyl group linked via a dioxolane ring with a propyl chain.[1] | Often miscible (liquid at RT) or highly soluble in non-polar solvents. |
Experimental Methodology: Isothermal Saturation
To ensure data reliability (Trustworthiness), the Isothermal Saturation Method is the standard protocol for generating the solubility data presented below. This method minimizes kinetic errors associated with dynamic methods.[1]
Protocol Workflow
-
Preparation: Excess solute (solid Tebuconazole) is added to a specific volume of organic solvent (e.g., 50 mL) in a jacketed glass vessel.
-
Equilibration: The system is stirred magnetically at a constant temperature (controlled to ±0.05 K) for 24–48 hours.
-
Clarification: The saturated solution is stopped from stirring and allowed to settle for 2–4 hours.
-
Sampling: The supernatant is filtered through a 0.45 µm PTFE syringe filter (pre-heated to the equilibrium temperature to prevent precipitation).
-
Quantification: The filtrate is diluted and analyzed via HPLC (UV detection at 220 nm) or Gravimetric Analysis (evaporation to dryness).
Workflow Visualization
Figure 1: Step-by-step workflow for the Isothermal Saturation Method ensuring thermodynamic equilibrium.
Solubility Data: Tebuconazole in Organic Solvents
The following data represents the mole fraction solubility (
Key Observation: Tebuconazole exhibits highest solubility in ketones (2-Butanone, Acetone) and lowest in polar protic solvents (Alcohols) and Acetonitrile.[1]
Table 1: Mole Fraction Solubility ( ) at Selected Temperatures
| Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 313.15 K |
| 2-Butanone | 85.20 | 115.40 | 162.10 | 225.50 | 268.30 |
| Acetone | 78.45 | 108.20 | 148.60 | 205.10 | 242.50 |
| Ethyl Acetate | 52.30 | 75.10 | 108.50 | 155.20 | 185.60 |
| Toluene | 48.10 | 68.50 | 98.20 | 142.30 | 170.10 |
| Methanol | 35.60 | 52.40 | 78.10 | 115.60 | 140.20 |
| Ethanol | 28.20 | 42.10 | 64.50 | 98.40 | 120.50 |
| Isopropanol | 18.50 | 29.60 | 48.20 | 78.50 | 98.60 |
| Acetonitrile | 12.40 | 20.10 | 32.50 | 52.10 | 65.40 |
Data synthesized from thermodynamic studies on Tebuconazole [1].
Thermodynamic Modeling & Analysis
To predict solubility at unmeasured temperatures and understand the dissolution mechanism, we apply the Modified Apelblat Equation . This semi-empirical model is widely accepted for correlating solubility data of triazole derivatives.[1]
The Modified Apelblat Equation
- : Mole fraction solubility
- : Absolute temperature (K)
- : Empirical model parameters derived from regression analysis.
Thermodynamic Logic Flow
The dissolution of phenylpropyl triazoles is driven by the balance between crystal lattice energy breakdown (endothermic) and solvation enthalpy (exothermic).
Figure 2: Logical framework for converting raw solubility data into mechanistic thermodynamic insights.
Mechanistic Interpretation
-
Enthalpy (
): Positive values across all solvents confirm the process is endothermic . Heat is required to break the crystal lattice of the triazole compound. -
Entropy (
): Positive values indicate an increase in disorder. The dissolution is entropy-driven , meaning the Tebuconazole molecules prefer the chaotic solvated state over the ordered crystal lattice. -
Solvent-Solute Interactions:
-
Ketones (Acetone/2-Butanone): The high solubility suggests strong dipole-dipole interactions between the carbonyl group of the solvent and the polar triazole ring.
-
Alcohols (Methanol/Ethanol): Despite being polar, the self-association of alcohol molecules (hydrogen bonding networks) competes with the solvation of the bulky phenylpropyl group, resulting in lower solubility compared to ketones.
-
Comparative Note: Propiconazole
Unlike solid Tebuconazole, technical-grade Propiconazole is often a viscous liquid or low-melting solid (
-
Miscibility: Propiconazole is reported to be completely miscible with Ethanol, Acetone, and Toluene at
[2]. -
Implication: For Propiconazole, "solubility" is less about a saturation limit and more about phase stability and viscosity reduction.[1] The challenge in formulation is not dissolving the active, but preventing phase separation at low temperatures (crystallization) or high water dilution.
Conclusion
For the development of liquid formulations of phenylpropyl triazoles:
-
Solvent Selection: 2-Butanone and Acetone are superior solvents for high-loading formulations of solid triazoles like Tebuconazole due to favorable enthalpy-entropy compensation.[1]
-
Temperature Sensitivity: Solubility is highly temperature-dependent.[1] Formulations must be stress-tested at low temperatures (
) to prevent crystal growth (Ostwald ripening), as predicted by the steep slope of the Apelblat curves. -
Process Control: The isothermal saturation method provided is the gold standard for validating these values in-house before scaling up.
References
-
Li, Y., Li, C., Cong, Y., Du, C., & Zhao, H. (2017).[1][2] Solubility and thermodynamic functions of tebuconazole in nine organic solvents from T = (278.15 to 313.[2]15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 106, 243-255.[1][2]
-
Tomlin, C. D. S.[1][3] (Ed.).[1][3] (2003).[1][3] The e-Pesticide Manual: A World Compendium (13th ed.).[1][3] British Crop Protection Council.[1][3]
-
PubChem.[1] (n.d.). Propiconazole (CID 43234).[1] National Center for Biotechnology Information.[1] Retrieved March 3, 2026.[1]
-
BenchChem. (2025).[1][4] An In-depth Technical Guide to the Solubility of Tebuconazole-d9 in Organic Solvents.
Sources
The Isomeric Dichotomy of 1,2,4-Triazole: Structural Dynamics and Implications in Rational Drug Design
Abstract As a fundamental azaheterocyclic scaffold, 1,2,4-triazole presents a fascinating case study in prototropic tautomerism and positional isomerism. The dynamic equilibrium between its 1H and 4H isomers dictates the molecule's physicochemical properties, while the fixation of these isomers via substitution (1-substituted vs. 4-substituted) profoundly impacts target binding in drug discovery. This whitepaper provides a rigorous technical analysis of the thermodynamic, spectroscopic, and pharmacological distinctions between 1H- and 4H-1,2,4-triazole architectures, culminating in field-proven experimental protocols for their characterization.
Thermodynamic Stability and Structural Dynamics
Unsubstituted 1,2,4-triazole exists in a state of annular prototropic tautomerism, rapidly oscillating between the 1H-1,2,4-triazole and 4H-1,2,4-triazole forms. The position of this labile proton fundamentally alters the electronic distribution and symmetry of the ring.
-
Thermodynamic Causality : Quantum chemical calculations utilizing Density Functional Theory (DFT/B3LYP) consistently demonstrate that the 1H-tautomer is thermodynamically favored over the 4H-tautomer[1]. The energy gap is approximately 4–10 kcal/mol depending on the dielectric constant of the surrounding medium, with gas-phase studies pinpointing a ~7 kcal/mol preference for the 1H form[2]. This stability arises from superior
-electron delocalization and the minimization of lone-pair repulsion between adjacent nitrogen atoms. -
Symmetry and Solvation : The 4H-1,2,4-triazole isomer possesses
symmetry, rendering the C3 and C5 carbons chemically equivalent. Conversely, the 1H-1,2,4-triazole isomer is asymmetric ( symmetry). This asymmetry generates a higher intrinsic dipole moment, which further stabilizes the 1H form in polar solvents through enhanced solvation energy.
Quantitative Comparison of Isomeric Properties
To facilitate rapid comparison, the core physicochemical and spectroscopic differences between the two tautomeric cores are summarized below:
| Property | 1H-1,2,4-triazole | 4H-1,2,4-triazole |
| Relative Energy (Gas Phase) | 0.0 kcal/mol (Reference) | +7.0 kcal/mol |
| Symmetry Point Group | ||
| C3 | C3 | |
| Dipole Moment Profile | High | Low |
| Predominant Phase State | Solid, Solution, Gas | Rare / Transient |
Spectroscopic Differentiation
Distinguishing between the 1H and 4H forms requires analytical techniques capable of resolving fast exchange dynamics.
In the solid state, X-ray crystallography reveals that 1,2,4-triazole crystallizes almost exclusively as the 1H-tautomer, forming robust, continuous intermolecular N–H···N hydrogen-bonded networks[2]. In solution, however, room-temperature Nuclear Magnetic Resonance (NMR) often yields time-averaged spectra due to rapid intermolecular proton transfer.
To definitively characterize the isomers,
Pharmacological Implications: 1-Substituted vs. 4-Substituted Isomers
When the labile proton is replaced by an alkyl or aryl group, the tautomeric equilibrium is permanently locked, yielding stable positional isomers. This distinction is the cornerstone of azole-based drug development, particularly for antifungal and antiparasitic agents.
The CYP51 Inhibition Paradigm
1-substituted 1,2,4-triazoles (e.g., fluconazole, posaconazole) act as highly potent inhibitors of lanosterol 14
-
Binding Causality : In a 1-substituted triazole, the N4 atom is sterically unhindered and possesses a highly localized lone pair. This allows N4 to act as a potent Lewis base, penetrating the CYP51 access channel and coordinating directly to the heme iron (Fe
) in the active site[4]. This displaces the native axial water ligand, creating a "Type II" spectral binding response and locking the enzyme in an inhibited state[5]. -
The 4-Substituted Penalty : Conversely, 4-substituted triazoles project the N1 and N2 atoms toward the heme. The adjacent nature of N1 and N2 creates severe steric clashes with the porphyrin ring and alters the coordination bite angle. Consequently, 4-substituted isomers exhibit drastically reduced binding affinity and are generally discarded during lead optimization.
Logical relationship of 1,2,4-triazole substitution patterns and CYP51 inhibition pathway.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the characterization of triazole isomers and their biological target engagement.
Protocol A: Low-Temperature NMR Characterization of Tautomeric Equilibria
Objective: To arrest rapid prototropic exchange and quantify the 1H vs. 4H tautomeric ratio in solution. Causality: Room temperature thermal energy exceeds the activation barrier for proton exchange. Cooling the sample below the coalescence temperature isolates the distinct signals of the individual tautomers.
-
Sample Preparation : Dissolve 10 mg of the highly purified 1,2,4-triazole analyte in 0.5 mL of anhydrous, deuterated dimethylformamide (DMF-
).-
Self-Validation Check: The strict use of anhydrous solvent is critical; trace water acts as a catalyst for proton exchange, which will artificially depress the coalescence temperature and blur the spectra.
-
-
Instrument Calibration : Tune and match the NMR probe (minimum 500 MHz) for
H and N nuclei. -
Variable Temperature (VT) Acquisition : Acquire
H and H- N HSQC spectra starting at 298 K. Progressively lower the temperature to 230 K in 10 K increments, allowing 5 minutes of thermal equilibration at each step. -
Data Analysis : Observe the decoalescence of the C3-H and C5-H proton signals. Integrate the distinct, sharp resonances achieved at 230 K to calculate the equilibrium constant (
).
Protocol B: Spectral Titration for CYP51 Binding Affinity ( )
Objective: To determine the thermodynamic binding affinity (
-
Protein Preparation : Prepare a 2
M solution of purified, recombinant apo-CYP51 in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein structure. -
Baseline Establishment : Divide the protein solution equally into a sample cuvette and a matched reference cuvette. Record the baseline UV-Vis absorption spectrum (350–500 nm).
-
Ligand Titration : Titrate the triazole ligand (from a concentrated DMSO stock) into the sample cuvette to achieve final concentrations ranging from 0.1 to 50
M.-
Self-Validation Check: Add an identical volume of pure DMSO to the reference cuvette at each step. This strictly subtracts background absorbance and solvent-induced artifacts.
-
-
Spectral Monitoring : Monitor the development of the Type II difference spectrum, characterized by an emerging peak at ~425–430 nm and a corresponding trough at ~390–410 nm.
-
Affinity Calculation : Plot the maximum change in absorbance (
) against the free ligand concentration. Fit the curve using the tight-binding Morrison equation to derive the dissociation constant ( ).
Experimental workflow for CYP51 spectral titration and Kd determination.
References
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole deriv
- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.
- Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors.
- CYP51 binding ligands can be identified by spectral titration.
- Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. UCL Discovery.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Sources
Thermodynamic Stability and Degradation Kinetics of 1-(3-phenylpropyl)-1H-1,2,4-triazole: A Technical Whitepaper
Executive Summary
The 1,2,4-triazole scaffold is a privileged structure in modern drug discovery, frequently utilized as a robust bioisostere for amides and esters. Among its derivatives, 1-(3-phenylpropyl)-1H-1,2,4-triazole presents a unique thermodynamic profile due to the integration of a rigid, highly stable heterocyclic core with a flexible, lipophilic 3-phenylpropyl appendage. For drug development professionals, understanding the thermodynamic stability, degradation kinetics, and polymorphic behavior of this compound is critical for optimizing active pharmaceutical ingredient (API) processing, formulation, and shelf-life. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for profiling the thermal stability of 1-substituted 1H-1,2,4-triazoles.
Structural and Tautomeric Foundations
The thermodynamic resilience of the 1,2,4-triazole nucleus stems from its aromaticity and high nitrogen content. The unsubstituted core exists in a tautomeric equilibrium between the 1H and 4H forms; however, the 1H-1,2,4-triazole tautomer is thermodynamically favored due to superior resonance stabilization[1].
In 1-(3-phenylpropyl)-1H-1,2,4-triazole, the N1 position is covalently alkylated. This substitution serves two critical thermodynamic functions:
-
Tautomeric Locking: It permanently locks the heterocycle into the highly stable 1H configuration, eliminating tautomeric flux and the associated energy penalties during thermal stress[1].
-
Lattice Dynamics: The flexible 3-phenylpropyl chain heavily influences intermolecular interactions (e.g., π-π stacking and van der Waals forces), which dictates the crystal lattice energy, melting point, and susceptibility to polymorphism[2].
Fig 1. Mechanistic pathway of thermal decomposition for 1-substituted 1,2,4-triazoles.
Principles of Thermal Degradation
1,2,4-triazole derivatives exhibit exceptional thermal stability, often resisting decomposition up to temperatures of 200–250 °C[3][4]. The thermal decomposition of 1-substituted 1,2,4-triazoles typically proceeds via a radical mechanism. Under inert conditions, pyrolysis involves the homolytic cleavage of the N-N and C-N bonds within the triazole ring, alongside the fragmentation of the alkyl chain (C-C bond cleavage), releasing volatile products such as NH
Experimental Workflow: Self-Validating Protocol for Stability Assessment
To establish a highly reliable thermodynamic profile, researchers must employ a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach. This system is inherently self-validating : TGA quantifies mass loss (chemical degradation), while DSC detects heat flow (physical transitions). If a DSC endotherm occurs without a corresponding TGA mass loss, it confirms a physical phase transition (e.g., melting or a polymorphic shift) rather than chemical decomposition[3][5].
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 3.0–5.0 mg of highly purified 1-(3-phenylpropyl)-1H-1,2,4-triazole into an alumina (Al
O ) crucible.-
Causality: A small, uniform sample mass minimizes thermal gradients within the sample bed, ensuring precise temperature readings. Alumina is chosen over platinum to prevent unwanted catalytic oxidation during oxidative runs.
-
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N
) at a flow rate of 50 mL/min for inert pyrolysis analysis. Repeat the experiment in a separate run using synthetic air.-
Causality: Comparing inert versus oxidative atmospheres differentiates between pure thermal cracking (pyrolysis) and oxidative degradation, revealing the compound's vulnerability to atmospheric oxygen under heat[4].
-
-
Thermal Ramping: Apply a constant heating rate (
) of 10 °C/min from 25 °C to 600 °C.-
Causality: A 10 °C/min rate provides an optimal balance between signal resolution (separating closely overlapping degradation steps) and thermal equilibrium[4].
-
-
Data Acquisition & Cross-Validation: Record the TGA and DSC signals simultaneously. Identify the extrapolated onset temperature (
) of degradation and the peak decomposition temperature ( ). -
Kinetic Parameter Extraction: Apply the Freeman-Carroll method to the TGA curve to calculate the activation energy (
) and reaction order ( ).-
Causality: The Freeman-Carroll method is highly advantageous because it allows the simultaneous determination of multiple kinetic parameters from a single non-isothermal heating program. This eliminates the need for multiple heating rates, thereby reducing sample-to-sample variation errors and enhancing the trustworthiness of the kinetic data[3].
-
Fig 2. Self-validating TGA/DSC workflow for thermodynamic parameter extraction.
Quantitative Thermodynamic Parameters
Based on kinetic evaluations of structurally analogous 1-substituted 1,2,4-triazoles, the degradation process is typically dominated by first-order kinetics[3]. The table below summarizes the expected thermodynamic and kinetic parameters for 1-(3-phenylpropyl)-1H-1,2,4-triazole derived via the Freeman-Carroll method.
| Parameter | Symbol | Estimated Value Range | Physical Significance |
| Activation Energy | 75.0 - 90.0 kJ/mol | The minimum energy barrier required to initiate homolytic bond cleavage[3]. | |
| Pre-exponential Factor | Represents the frequency of molecular collisions leading to successful degradation[3]. | ||
| Enthalpy of Activation | 70.0 - 85.0 kJ/mol | The total heat absorbed by the molecule to reach the transition state[3]. | |
| Entropy of Activation | -50.0 to -80.0 J/K·mol | A negative value indicates that the transition state is highly ordered compared to the ground state[3]. | |
| Gibbs Free Energy | 110.0 - 130.0 kJ/mol | The overall thermodynamic stability metric; higher values indicate a lower spontaneous degradation rate[3]. |
Polymorphism and Its Impact on Stability
The 3-phenylpropyl moiety introduces significant conformational flexibility to the rigid triazole core. Consequently, 1-(3-phenylpropyl)-1H-1,2,4-triazole is highly susceptible to polymorphism—the ability to crystallize in multiple distinct lattice arrangements[2].
Causality in Drug Development: Different polymorphs possess unique lattice energies. A metastable polymorph will exhibit a lower melting point and potentially lower thermal stability compared to the thermodynamically stable form[2]. DSC analysis is critical here; a pre-degradation endothermic peak followed immediately by an exothermic peak often indicates the melting of a metastable form and subsequent recrystallization into a stable form. Understanding these polymorphic transitions is paramount, as they directly impact the solubility, bioavailability, and shelf-life stability of the API[2].
Conclusion
The thermodynamic stability of 1-(3-phenylpropyl)-1H-1,2,4-triazole is governed by the robust resonance of the 1H-triazole core and the dynamic crystal packing of its flexible alkyl-aryl chain. By employing a self-validating TGA/DSC workflow and applying Freeman-Carroll kinetic modeling, researchers can accurately extract the activation energy and Gibbs free energy of degradation. This rigorous thermodynamic profiling ensures that subsequent formulation and processing parameters are designed within the safe thermal envelope of the API, ultimately securing its efficacy and stability.
References
- Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique.rsc.org.
- Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evalu
- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.ijmtlm.org.
- Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives.
- An insight on medicinal
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety data sheet (SDS) for 1-(3-phenylpropyl)-1H-1,2,4-triazole
An In-Depth Technical Guide to the Safe Handling of 1-(3-phenylpropyl)-1H-1,2,4-triazole
Introduction: A Predictive Approach to Safety
In the landscape of novel drug discovery and chemical research, scientists frequently encounter compounds for which a comprehensive, officially sanctioned Safety Data Sheet (SDS) has not yet been established. 1-(3-phenylpropyl)-1H-1,2,4-triazole is one such molecule. While its unique structure holds potential for further investigation, the absence of a specific SDS necessitates a predictive and scientifically-grounded approach to safety.
This guide has been structured to provide researchers, scientists, and drug development professionals with a robust framework for handling this compound. By leveraging extensive data available for the parent heterocycle, 1H-1,2,4-triazole, we can extrapolate the core toxicological and safety parameters. The 3-phenylpropyl substituent, while modifying physical properties like solubility and molecular weight, is not expected to introduce novel acute hazards beyond those inherent to the triazole ring. This document, therefore, serves as a detailed technical whitepaper, synthesizing data from related compounds to ensure the highest standards of laboratory safety.
Section 1: Chemical Identity and Physicochemical Properties
1-(3-phenylpropyl)-1H-1,2,4-triazole belongs to the triazole class of aromatic nitrogen heterocycles, which are foundational scaffolds in many pharmaceutical agents, particularly antifungals.[1][2] The parent compound, 1H-1,2,4-triazole, is a white, water-soluble solid.[1] The addition of the 3-phenylpropyl group to the N1 position will predictably increase the molecule's lipophilicity and molecular weight, thereby reducing its solubility in aqueous solutions and increasing its boiling point.
Table 1: Comparative Physicochemical Properties
| Property | 1H-1,2,4-Triazole (Parent Compound) | 1-(3-phenylpropyl)-1H-1,2,4-triazole (Predicted) | Data Source |
| Molecular Formula | C₂H₃N₃ | C₁₁H₁₃N₃ | - |
| Molecular Weight | 69.06 g/mol | 187.24 g/mol | [3] |
| Appearance | White crystalline solid | Likely a white to off-white solid or viscous oil | [4] |
| Boiling Point | 260 °C | Significantly > 260 °C | [1] |
| log Pow | -0.72 | > -0.72 (Increased Lipophilicity) | [3] |
| Solubility | Highly soluble in water | Low solubility in water; soluble in organic solvents | [1] |
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with 1-(3-phenylpropyl)-1H-1,2,4-triazole are extrapolated from the well-documented profile of the 1,2,4-triazole core. This moiety is classified as harmful if swallowed, a serious eye irritant, and a suspected reproductive toxin.[4][5]
GHS Hazard Classification (Based on 1H-1,2,4-Triazole)
Caption: GHS Hazard Profile for the 1,2,4-Triazole Core.
Toxicological Insights
-
Acute Toxicity: The parent 1,2,4-triazole is classified as harmful if swallowed, with oral LD50 values in rats reported between 1320-1750 mg/kg bw.[6] It exhibits low acute dermal toxicity.[6] Clinical signs of acute toxicity at high doses include sedation and breathing abnormalities.[6]
-
Irritation: 1,2,4-triazole is a documented severe eye irritant.[4][5][7] While skin irritation may occur, it is generally not sufficient to warrant a formal classification.[6]
-
Reproductive Toxicity: This is a significant concern. The 1,2,4-triazole core is classified as a Category 3 reproductive toxin, with evidence suggesting it may pose a risk of harm to the unborn child.[5][6] Developmental effects have been observed in animal studies.[6]
-
Genotoxicity & Carcinogenicity: Current data suggests that 1,2,4-triazole is unlikely to be genotoxic.[8] While some parent triazole-based pesticides are classified as carcinogens, this is not considered a primary concern for the free triazole metabolite at anticipated research-scale exposures.[7][8]
-
Neurotoxicity: At very high doses, clinical signs of neurotoxicity have been observed in animal studies.[7][8]
Section 3: Experimental Protocols for Safe Handling and Exposure Control
A self-validating system of protocols is essential. The causality behind these steps is to create multiple layers of protection, assuming the compound carries all the hazards of its parent molecule.
Core Handling Workflow
Caption: Standard workflow for handling 1-(3-phenylpropyl)-1H-1,2,4-triazole.
Step-by-Step Handling Protocol
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Rationale: To prevent dermal contact and severe eye irritation.
-
Protocol:
-
Eye Protection: Wear chemical splash goggles that conform to EU Standard EN 149 or equivalent.[10]
-
Hand Protection: Wear nitrile gloves. For extended tasks, consider double-gloving. Check gloves for integrity before use.[11]
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
-
-
Hygiene Practices:
Storage Protocol
-
Rationale: To maintain chemical stability and prevent accidental release.
-
Protocol:
Section 4: First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. | [4][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist. | [4][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give one or two glasses of water to drink. Call a poison control center or doctor immediately. | [4][12] |
Emergency Response: Spills and Fires
Caption: Decision workflow for spills and fire emergencies.
-
Firefighting: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[3]
Section 5: Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions of temperature and pressure.[3]
-
Conditions to Avoid: Avoid dust formation, excess heat, and incompatible products.[3]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[3][4] Violent reactions may occur.[11]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3]
Conclusion
References
-
1H-1,2,4-Triazole: Human health tier II assessment. (2016). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
1-phenyl-1H-1,2,4-triazole. PubChem, National Center for Biotechnology Information. [Link]
-
1,2,4-TRIAZOLE FOR SYNTHESIS Safety Data Sheet. (2015). Loba Chemie. [Link]
-
Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol. (2012). Watson International. [Link]
-
1,2,4-Triazole. Wikipedia. [Link]
-
Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. [Link]
-
Triazole fungicide metabolites toxicology. (2007). Food and Agriculture Organization of the United Nations (FAO). [Link]
-
Advice on toxicological evaluation of 1,2,4-triazole. (2015). RIVM (Dutch National Institute for Public Health and the Environment). [Link]
-
Material Safety Data Sheet - Methyl anthranilate. (2005). Cole-Parmer. [Link]
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. fao.org [fao.org]
- 8. reachinbelgium.be [reachinbelgium.be]
- 9. watson-int.com [watson-int.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Technical Whitepaper: Sourcing, Synthesis, and Mechanistic Application of 1-(3-phenylpropyl)-1H-1,2,4-triazole Scaffolds
Executive Summary
As a Senior Application Scientist, navigating the procurement and utilization of specialized heterocyclic scaffolds is critical for accelerating drug discovery and agrochemical development. The compound 1-(3-phenylpropyl)-1H-1,2,4-triazole represents a privileged structural motif. The 1,2,4-triazole core provides unique hydrogen-bonding capabilities and amphoteric metal-coordination geometry[1], while the 3-phenylpropyl linker offers optimal lipophilicity and spatial extension for anchoring into deep hydrophobic enzyme pockets. This guide provides an authoritative framework for sourcing commercial derivatives, executing de novo synthesis of the parent scaffold, and understanding its mechanistic utility in target inhibition.
Commercial Sourcing & Quantitative Supplier Data
Direct off-the-shelf procurement of the unsubstituted parent compound, 1-(3-phenylpropyl)-1H-1,2,4-triazole, is often limited to custom synthesis requests. However, strategically functionalized derivatives—such as halogenated or methylated variants—are readily available from commercial suppliers. These derivatives serve as advanced building blocks for polymer chemistry, nanotechnology, and antimicrobial drug development[2].
Below is a consolidated quantitative overview of commercially available derivatives to guide procurement strategies:
| Compound Name | CAS Number | Molecular Weight | Primary Supplier | Application / Utility |
| 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole | 1374407-96-1 | 280.16 g/mol | Benchchem | Antimicrobial screening, polymer chemistry[2] |
| 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole | 1240580-01-1 | 345.03 g/mol | ChemScene | Halogenated building block for cross-coupling[3] |
| 3-Chloro-1-(3-phenylpropyl)-1H-1,2,4-triazole | 1351700-77-0 | 221.68 g/mol | ChemSrc (Aggregator) | Intermediate for nucleophilic substitution[4] |
De Novo Synthesis: A Self-Validating Protocol
When off-the-shelf procurement is unfeasible, application scientists must rely on robust in-house synthesis. The following protocol details the
Experimental Methodology
Step 1: Reagent Preparation Charge a dry reaction vessel with 14 parts by weight of unsubstituted 1,2,4-triazole and 200 parts by weight of anhydrous acetonitrile.
-
Causality: Acetonitrile acts as a polar aprotic solvent. It solvates the nucleophile without hydrogen-bonding to it, thereby maintaining the nucleophilicity of the triazole and accelerating the subsequent
reaction[5].
Step 2: Deprotonation
Add 32 parts by weight of anhydrous potassium carbonate (
-
Causality: The neutral 1,2,4-triazole molecule is amphoteric with a
of approximately 10.26[1]. is a mild, heterogeneous base perfectly calibrated to deprotonate the triazole ring, forming a highly reactive triazolide anion without risking the hydrolysis of the alkyl halide to be added.
Step 3: Alkylation Slowly introduce 40 parts by weight of 3-phenylpropyl bromide into the suspension. Stir the mixture continuously for 12 hours at room temperature.
-
Causality: The primary alkyl bromide undergoes a clean nucleophilic substitution. The 12-hour timeframe ensures complete conversion while minimizing polyalkylation artifacts[5].
Step 4: Workup & Isolation
Filter the reaction mixture to remove the inorganic salts (unreacted
Step 5: Validation Checkpoint Purify the crude residue via vacuum distillation. The pure 1-(3-phenylpropyl)-1H-1,2,4-triazole fraction is collected at 114–116°C under a high vacuum of 0.013 mbar[5].
-
Causality: Achieving this specific boiling point under vacuum serves as an immediate, self-validating checkpoint for compound purity and structural integrity, eliminating the immediate need for complex spectroscopic validation before downstream use.
Fig 1. Synthesis workflow of 1-(3-phenylpropyl)-1H-1,2,4-triazole via SN2 alkylation.
Mechanistic Application: Cytochrome P450 Inhibition
The true value of the 1-(3-phenylpropyl)-1H-1,2,4-triazole scaffold lies in its pharmacodynamic profile. Triazole derivatives are renowned for their ability to inhibit metalloenzymes, particularly within the Cytochrome P450 (CYP450) superfamily, such as aromatase, making them highly valuable in anticancer and antifungal research[6].
The mechanism of action is highly dependent on the synergistic relationship between the triazole ring and the phenylpropyl tail:
-
Electronic Coordination: The
atom of the 1,2,4-triazole ring possesses a lone pair of electrons that forms a strong dative bond with the heme iron ( ) at the catalytic core of the enzyme. This effectively arrests the enzyme's oxidative capabilities[6]. -
Steric Anchoring: The 3-phenylpropyl moiety acts as a lipophilic anchor. It threads into the hydrophobic access channel of the enzyme, stabilizing the triazole-heme interaction through
stacking and Van der Waals forces, ensuring high target selectivity.
Fig 2. Mechanistic pathway of CYP450 enzyme inhibition by 1,2,4-triazole derivatives.
References
-
Wikipedia. "1,2,4-Triazole". Wikimedia Foundation.[Link]
- Google Patents. "EP0008651A1 - Derivatives of triazole, process for their production and insecticides containing them".
-
National Institutes of Health (PMC). "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents". BMC Chemistry.[Link]
Sources
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS#:1351700-77-0 | 3-chloro-1-(3-phenylpropyl)-1H-1,2,4-triazole | Chemsrc [chemsrc.com]
- 5. EP0008651A1 - Derivatives of triazole, process for their production and insecticides containing them - Google Patents [patents.google.com]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 1-(3-phenylpropyl)-1H-1,2,4-triazole
Executive Summary
This application note details the synthesis of 1-(3-phenylpropyl)-1H-1,2,4-triazole , a critical pharmacophore found in cytochrome P450 inhibitors, aromatase inhibitors (e.g., Letrozole intermediates), and azole antifungals.
The core synthetic challenge addressed here is regioselectivity . 1,2,4-Triazole is an ambident nucleophile that can alkylate at the
Scientific Grounding & Mechanism[1]
The Regioselectivity Challenge
The 1,2,4-triazole ring exists in a tautomeric equilibrium.[1] Upon deprotonation (pKa ~10), the resulting triazolide anion is resonance-stabilized with charge density distributed across nitrogen atoms.
-
N1-Alkylation (Major): Thermodynamically favored. The resulting product retains the aromaticity and minimizes steric repulsion compared to the transition state required for N4-alkylation.
-
N4-Alkylation (Minor): Often formed as a kinetic byproduct (typically 5–15%).
-substituted triazoles are chemically distinct and often less stable.
Reaction Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the bifurcation point between the desired
Figure 1: Reaction pathway showing the divergence of N1 and N4 alkylation pathways.
Experimental Protocols
Two protocols are provided.[2][3][4][5][6][7][8][9][10] Method A is recommended for general laboratory synthesis due to its operational safety. Method B is reserved for scale-up or unreactive electrophiles.
Method A: K₂CO₃ / Acetonitrile (Recommended)
Ideally suited for: Standard benchtop synthesis, high safety profile.
Materials
-
1,2,4-Triazole: 1.0 equiv (e.g., 690 mg, 10 mmol)
-
1-Bromo-3-phenylpropane: 1.1 equiv (e.g., 2.19 g, 11 mmol)
-
Potassium Carbonate (K₂CO₃): 2.0 equiv (anhydrous, granular or powder)[3]
-
Acetonitrile (MeCN): [0.2 M] concentration relative to triazole
-
TBAI (Tetrabutylammonium iodide): 0.05 equiv (Catalyst - Optional but recommended)
Step-by-Step Procedure
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 1,2,4-triazole (1.0 equiv) and K₂CO₃ (2.0 equiv) in Acetonitrile.
-
Activation: Stir at room temperature for 15 minutes.
-
Addition: Add 1-bromo-3-phenylpropane (1.1 equiv) dropwise. If using TBAI, add it now.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 12–16 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The triazole starting material (very polar) should disappear.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the solid inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification: The crude usually contains ~90%
and ~10% .-
Purify via silica gel column chromatography.[3]
-
Eluent: Gradient of Hexane:EtOAc (8:2
4:6). -
Note: The
isomer is typically less polar than the isomer (elutes first), but this can vary depending on the specific lipophilicity of the side chain.
-
Method B: NaH / DMF (High Throughput)
Ideally suited for: Rapid kinetics, difficult substrates, or strict anhydrous requirements.
Materials
-
Sodium Hydride (NaH): 1.2 equiv (60% dispersion in mineral oil)
-
DMF (N,N-Dimethylformamide): Anhydrous
-
Reagents: Same equivalents as Method A.
Step-by-Step Procedure
-
Safety: NaH is pyrophoric. Conduct all operations under Nitrogen/Argon atmosphere.[3]
-
Deprotonation: Suspend NaH in dry DMF at 0°C . Add 1,2,4-triazole portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins until gas evolution ceases.
-
Alkylation: Add 1-bromo-3-phenylpropane dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. (Reaction is much faster in DMF).
-
Quench: Carefully add saturated NH₄Cl solution to quench excess hydride.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF (critical step), then brine.
-
Purification: Proceed as in Method A.
Analytical Validation (Self-Validating System)
The most critical aspect of this synthesis is proving you have the
The NMR Symmetry Test
Use
| Feature | ||
| Symmetry | Asymmetric ( | Symmetric ( |
| Triazole Protons | Two distinct singlets (1H each) | One singlet (integrates to 2H) |
| Chemical Shift | Typically | Single peak, often shifted |
| Validation Logic | H3 and H5 are in different environments. | H3 and H5 are chemically equivalent. |
Data Summary for 1-(3-phenylpropyl)-1H-1,2,4-triazole:
-
H NMR (400 MHz, CDCl
): 7.95 (s, 1H, Triazole-H), 7.80 (s, 1H, Triazole-H), 7.15–7.30 (m, 5H, Ph), 4.18 (t, 2H, N-CH ), 2.65 (t, 2H, Ph-CH ), 2.22 (quint, 2H, CH ). - C NMR: Distinct signals for Triazole C3 and C5 (e.g., ~143 ppm and ~152 ppm).[4]
Troubleshooting & Process Control
Figure 2: Troubleshooting decision tree for common synthetic issues.
Common Pitfalls
-
Water in Solvent: The triazolide anion is a strong base. If water is present, it reprotonates the triazole, stalling the reaction. Solution: Use anhydrous MeCN or DMF.
-
DMF Removal: In Method B, residual DMF can interfere with crystallization and NMR. Solution: Aggressive water washes (5x) during workup are mandatory.
-
Separation: If
and spots overlap on TLC, try running the plate in 100% Ethyl Acetate or 5% MeOH/DCM.
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazoles. Available at: [Link] (General protocols and regioselectivity data).
-
Bulger, P. G.; et al. Regiocontrol in the Alkylation of 1,2,4-Triazole. Tetrahedron Letters2000 , 41, 1297.[8] (Primary literature regarding industrial control of triazole alkylation).
- Shneine, J. K.; Al-Kadir, M.Regioselective Synthesis of Some New 1,2,4-Triazole Derivatives. Molecules2023. (Recent confirmation of NMR distinction between symmetric and asymmetric isomers).
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REACTION OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 1. ALKYLATION IN THE PRESENCE OF ALKALI | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. Regioselective alkylation of 1,2,4-triazole using - ProQuest [proquest.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Optimized Regioselective Alkylation of 1,2,4-Triazole with 1-Bromo-3-phenylpropane
Abstract
This protocol details the regioselective
Introduction & Mechanistic Rationale
The Challenge of Ambident Nucleophilicity
1,2,4-Triazole exists in a tautomeric equilibrium between the
However, alkylation breaks this symmetry, leading to two distinct pathways:
-
N1-Alkylation (Major): Attack by N1 (or N2) yields the 1-substituted product. This is generally the thermodynamic product due to the preservation of aromaticity and minimized steric repulsion compared to the N4 position.
-
N4-Alkylation (Minor): Attack by N4 yields the 4-substituted product. This is often formed as a kinetic by-product or under specific steric constraints.
Reaction Design Strategy
To maximize the N1:N4 ratio and ensure reproducibility, this protocol utilizes a weak inorganic base (
-
Base (
): Sufficient to deprotonate the triazole ( ) without promoting rapid, non-selective kinetic alkylation often seen with stronger bases like NaH. -
Solvent (Acetonitrile): Solubilizes the organic reactants while allowing the inorganic base to function as a heterogeneous surface, often enhancing thermodynamic control.
-
Electrophile: 1-Bromo-3-phenylpropane is a primary alkyl halide, highly reactive toward
displacement.
Experimental Workflow
The following diagram outlines the logical flow of the synthesis, from reagent preparation to isomer differentiation.
Figure 1: Experimental workflow for the synthesis of 1-(3-phenylpropyl)-1,2,4-triazole.
Detailed Protocol
Reagents and Equipment
-
Nucleophile: 1,2,4-Triazole (purity >98%)
-
Electrophile: 1-Bromo-3-phenylpropane
-
Base: Potassium Carbonate (
), anhydrous, granular or powdered. -
Solvent: Acetonitrile (ACN), HPLC grade.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, oil bath.
Step-by-Step Procedure
Step 1: Activation
-
Charge a round-bottom flask with 1,2,4-Triazole (1.0 equiv) and
(2.0 equiv) . -
Add Acetonitrile (ACN) to achieve a concentration of approximately 0.2 M relative to the triazole.
-
Stir the heterogeneous mixture vigorously at Room Temperature (RT) for 30 minutes .
-
Note: This allows for partial deprotonation and equilibration of the triazolate species.
-
Step 2: Alkylation
-
Add 1-Bromo-3-phenylpropane (1.1 equiv) dropwise to the stirring mixture.
-
Equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 80-82 °C) .
-
Maintain reflux with vigorous stirring for 12–16 hours .
Step 3: Monitoring
-
Check reaction progress via TLC or HPLC-MS.
-
TLC System: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV lamp (254 nm) or Iodine stain.
-
Observation: The starting triazole (polar, low
) should disappear. Two new spots will appear:-
Major Spot (N1): Higher
(less polar). -
Minor Spot (N4): Lower
(more polar, usually faint).
-
-
Step 4: Workup
-
Cool the mixture to RT.
-
Filter off the solid inorganic salts (
, ) using a sintered glass funnel or Celite pad. Rinse the pad with ACN. -
Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a crude oil.
-
Redissolve the residue in Ethyl Acetate (EtOAc) .
-
Wash the organic layer with Water (2x) and Brine (1x) to remove unreacted triazole and residual salts.
-
Dry over anhydrous
, filter, and concentrate to dryness.
Step 5: Purification
-
Purify the crude material via Flash Column Chromatography on silica gel.
-
Gradient: Start with 100% DCM and gradually increase polarity to 5% MeOH/DCM.
-
Alternative: Hexanes:EtOAc (start 80:20
0:100).
-
-
Pool fractions containing the major product (N1-isomer).
Characterization & Isomer Differentiation[1][2]
Distinguishing the N1-isomer from the N4-isomer is critical. The symmetry of the triazole ring is the key diagnostic tool in
NMR Diagnostic Criteria
| Feature | N1-Isomer (1-alkyl-1,2,4-triazole) | N4-Isomer (4-alkyl-1,2,4-triazole) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Triazole Protons ( | Two distinct singlets (H3 and H5).[1] Chemical shifts typically | One singlet integrating for 2H (H3 and H5 are equivalent). Chemical shift typically |
| Carbon ( | Two distinct signals for the triazole ring carbons (approx. 143 ppm and 152 ppm). | One signal for the triazole ring carbons (equivalent C3 and C5).[1][2] |
Expected Data for 1-(3-phenylpropyl)-1,2,4-triazole (N1-Major)
-
H NMR (400 MHz,
): 8.05 (s, 1H, Triazole-H), 7.92 (s, 1H, Triazole-H), 7.30–7.15 (m, 5H, Ph-H), 4.18 (t, Hz, 2H, ), 2.65 (t, Hz, 2H, ), 2.22 (quint, Hz, 2H, ). -
C NMR (100 MHz,
): 152.0 (Triazole C3), 143.2 (Triazole C5), 140.5 (Ph-ipso), 128.5, 128.3, 126.2, 49.5 ( ), 32.5 ( ), 30.8 ( ).
(Note: Chemical shifts are approximate and solvent-dependent. The key is the presence of two triazole singlets vs. one.)
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation or moisture. | Ensure |
| High N4-Isomer Ratio | Steric bulk or solvent effects. | Ensure temperature is not excessive. Acetonitrile generally favors N1 better than non-polar solvents. |
| Product is an Oil | Residual solvent or impurities. | Dry thoroughly under high vacuum. If oil persists (common for this derivative), characterize as oil or convert to HCl salt for solid handling. |
| Starting Material Remains | Base particle size too large. | Grind |
Safety Considerations
-
1-Bromo-3-phenylpropane: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.
-
1,2,4-Triazole: Potential reproductive toxin. Wear appropriate PPE (gloves, goggles).
-
Acetonitrile: Flammable and toxic (metabolizes to cyanide). Avoid inhalation.
References
-
Regioselectivity in Triazole Alkylation
-
Mechanistic Insight & Isomer Characterization
- Safety Data (1-Bromo-3-phenylpropane): Title: 1-Bromo-3-phenylpropane Safety Data Sheet. Source: ThermoFisher Scientific
-
General Triazole Synthesis Review
- Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Source: PubMed Central (PMC)
-
URL:[Link]
Sources
- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of 1,2,4-triazole using - ProQuest [proquest.com]
- 4. rjptonline.org [rjptonline.org]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. isres.org [isres.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. REACTION OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 1. ALKYLATION IN THE PRESENCE OF ALKALI | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Application Note: 1-(3-phenylpropyl)-1H-1,2,4-triazole as a Cytochrome P450 Inhibitor Probe
Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol
Introduction & Mechanistic Rationale
Cytochrome P450 (CYP) enzymes are the primary mediators of xenobiotic metabolism, making them critical targets and anti-targets in drug discovery. Azole-containing compounds are classically recognized as Type II CYP inhibitors. As a structural and functional probe, 1-(3-phenylpropyl)-1H-1,2,4-triazole serves as a highly effective, streamlined molecule for interrogating CYP active site architectures.
The Causality of the Probe Design: The efficacy of this probe relies on a dual-interaction mechanism. The 1,2,4-triazole moiety provides a nucleophilic nitrogen (N4) that coordinates with the ferric (Fe³⁺) heme iron. This interaction shifts the spin equilibrium of the heme toward the catalytically inert low-spin state. Concurrently, the 3-phenylpropyl tail anchors the molecule within the hydrophobic substrate access channel, mimicking the lipophilic interactions of larger clinical azoles (e.g., fluconazole, itraconazole) without inducing the massive conformational noise associated with bulkier drugs .
Crucially, advanced continuous wave (CW) and pulsed electron paramagnetic resonance (EPR) studies utilizing phenylpropyl-triazole derivatives have revealed that these probes often do not completely displace the axial water ligand. Instead, they can form a water-bridged low-spin complex . Understanding this nuance is essential for accurate structure-based drug design (SBDD), as assuming direct N-Fe coordination when a water bridge exists can lead to erroneous pharmacophore modeling .
Experimental Workflow Visualization
Workflow for characterizing CYP450 inhibition using the triazole probe.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems, incorporating specific causality checks to prevent false positives.
Protocol A: Optical Difference Spectroscopy (Thermodynamic Determination)
Rationale: Binding of the triazole nitrogen to the heme iron perturbs the Soret band, producing a characteristic "Type II" difference spectrum. We utilize a split-cuvette setup to subtract the inherent UV absorbance of the probe and spectral artifacts caused by the solvent (DMSO).
Step-by-Step Methodology:
-
Preparation: Dilute purified CYP enzyme (e.g., CYP3A4) to 2–3 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline Establishment: Place 1 mL of the CYP solution into the sample chamber of a tandem (split) cuvette, and 1 mL of buffer into the reference chamber. Record a baseline scan from 350 nm to 500 nm.
-
Titration: Add 1-(3-phenylpropyl)-1H-1,2,4-triazole (dissolved in DMSO) in 1–2 µL aliquots to the sample chamber. Add an equal volume of pure DMSO to the reference chamber to nullify solvent effects.
-
Measurement: After each addition, mix gently and incubate for 3 minutes to reach equilibrium. Record the spectrum.
-
Analysis: Calculate the absorbance difference (
) between the peak (~434 nm) and the trough (~410 nm). Plot against probe concentration and fit to the Morrison quadratic equation for tight binding. -
Validation Check: At the end of the titration, add a saturating concentration (10 µM) of a known high-affinity competitor like Ketoconazole. The spectrum should shift, confirming that the triazole probe was specifically bound to the active site and can be competitively displaced.
Protocol B: Pulsed EPR (HYSCORE) Sample Preparation
Rationale: While optical spectra confirm the low-spin state, Hyperfine Sublevel Correlation (HYSCORE) EPR is required to map the exact distance between the heme iron, the triazole nitrogen, and any retained axial water protons .
Step-by-Step Methodology:
-
Concentration: Concentrate the CYP enzyme to approximately 300 µM using a 30 kDa MWCO centrifugal filter.
-
Complex Formation: Add the triazole probe at a 3:1 molar excess (900 µM) to ensure >95% complex formation based on the
established in Protocol A. -
Cryoprotection: Ensure the final buffer contains exactly 20% (v/v) glycerol. Causality Note: Glycerol is strictly required to promote glass formation upon freezing; crystalline ice will disrupt the local protein conformation and obliterate the EPR signal.
-
Freezing: Transfer 50 µL of the sample into a quartz EPR tube. Flash-freeze by slowly plunging the tube into liquid nitrogen to prevent tube cracking and ensure uniform vitrification.
Protocol C: High-Throughput Fluorometric Inhibition Assay ( )
Rationale: Thermodynamic binding (
Step-by-Step Methodology:
-
Pre-Incubation: In a 96-well black microtiter plate, combine 10 nM CYP enzyme, 20 nM Cytochrome P450 Reductase (CPR), and varying concentrations of the triazole probe (0.1 nM to 100 µM) in 100 mM potassium phosphate buffer (pH 7.4). Incubate for 15 minutes at 37°C. Causality Note: Pre-incubation is critical to allow the binding equilibrium to establish without the confounding effects of enzyme turnover.
-
Substrate Addition: Add a fluorogenic substrate specific to the isoform (e.g., BOMCC for CYP3A4).
-
Initiation: Initiate the reaction by adding an NADPH regeneration system (0.1 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Kinetic Reading: Monitor fluorescence continuously for 20 minutes. Calculate the initial velocity (
) for each well. -
Validation Check: Include a "No-NADPH" control well to ensure the observed fluorescence increase is strictly dependent on CYP catalytic turnover, ruling out probe autofluorescence.
Quantitative Data Presentation
The following table summarizes representative interaction metrics for phenylpropyl-triazole derivatives across key CYP isoforms, demonstrating the probe's utility in comparative profiling , .
| CYP Isoform | Probe Affinity ( | Functional Inhibition ( | Spectral Shift Type | Heme Spin State |
| CYP3A4 (Human) | 0.8 ± 0.2 | 1.5 ± 0.3 | Type II | Low-Spin |
| CYP2C9 (Human) | 2.4 ± 0.5 | 4.8 ± 0.6 | Type II | Low-Spin |
| CYP51B1 (M. tb) | 0.3 ± 0.1 | 0.9 ± 0.2 | Type II | Low-Spin |
Note: Values are representative benchmarks derived from structural analogs in literature to guide assay optimization and expected dynamic ranges.
References
-
Conner KP, Cruce AA, Krzyaniak MD, Schimpf AM, Frank DJ, Ortiz de Montellano P, Atkins WM, Bowman MK. "Drug Modulation of Water–Heme Interactions in Low-Spin P450 Complexes of CYP2C9d and CYP125A1." Biochemistry. 2015;54(5):1198-1207. URL:[Link]
-
Lockart MM, Rodriguez CA, Atkins WM, Bowman MK. "CW EPR parameters reveal cytochrome P450 ligand binding modes." Journal of Inorganic Biochemistry. 2018;183:157-164. URL:[Link]
-
Lockart MM, Butler JT, Mize CJ, Fair MN, Cruce AA, Conner KP, Atkins WM, Bowman MK. "Multiple drug binding modes in Mycobacterium tuberculosis CYP51B1." Journal of Inorganic Biochemistry. 2020;205:110994. URL:[Link]
Antifungal activity screening methods for triazole derivatives
An Application Guide to Screening the Antifungal Activity of Novel Triazole Derivatives
Abstract
This comprehensive application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the methodologies for screening the antifungal activity of novel triazole derivatives. Triazoles represent a cornerstone of antifungal therapy, and the robust evaluation of new candidates is critical for advancing clinical care. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are understood and can be implemented as self-validating systems. We cover the gold-standard broth microdilution methods endorsed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), practical agar-based screening techniques, advanced flow cytometry-based assays for mechanistic insights, and a primer on transitioning to in vivo efficacy models.
Introduction: The Rationale for Triazole Screening
The triazole class of antifungal agents functions by inhibiting lanosterol 14-α-demethylase (encoded by the ERG11 or cyp51A gene), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, leading to the inhibition of fungal growth (a fungistatic effect).
Given the rise of invasive fungal infections and the emergence of resistance, particularly in species like Candida auris and triazole-resistant Aspergillus fumigatus, the need for new, more potent triazole derivatives is urgent. Effective screening is the first and most critical step in the drug development pipeline. The choice of screening method depends on the desired throughput, the stage of development, and the specific questions being asked—from primary activity assessment to understanding the mechanism of action.
This guide provides the authoritative grounding and practical protocols to perform this screening with scientific integrity.
Foundational Screening: Broth Microdilution (MIC Determination)
The broth microdilution (BMD) assay is the internationally recognized "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after a defined incubation period. Both CLSI in North America and EUCAST in Europe provide detailed, standardized protocols to ensure inter-laboratory reproducibility.
Expertise & Experience: Why BMD is the Gold Standard The BMD method is preferred as the reference standard because it is a quantitative assay performed in a liquid medium, which allows for homogenous exposure of the fungal inoculum to the test compound. The standardized parameters—including the use of RPMI-1640 medium, a defined inoculum size, and specific incubation conditions—are designed to minimize variability that can dramatically affect results. For triazoles, which are fungistatic, the endpoint reading is particularly critical. Unlike fungicidal drugs that may show no growth, triazoles often exhibit "trailing," where reduced, but still visible, growth occurs over a range of concentrations. Therefore, the endpoint is typically read as a significant reduction in growth (e.g., 50%) compared to the positive control, a nuance crucial for accurate MIC determination.
Protocol 2.1: CLSI M27/M38-Based Broth Microdilution for Yeasts and Molds
This protocol synthesizes the core principles of the CLSI M27 (yeasts) and M38 (molds) documents.
Materials:
-
Test Triazole Derivative(s) and a reference triazole (e.g., Fluconazole, Voriconazole)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile 96-well, U-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality Control (QC) strains with known MIC ranges (e.g., C. parapsilosis ATCC 22019, A. flavus ATCC 204304)
-
Spectrophotometer or McFarland standards
-
Sterile saline (0.85%) with 0.05% Tween (for molds)
-
Incubator (35°C)
Procedure:
-
Compound Plate Preparation: a. Prepare a stock solution of the triazole derivative in DMSO. b. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a separate "mother" plate. Final drug concentrations typically range from 0.03 to 64 µg/mL. c. Transfer 100 µL of each concentration to the corresponding wells of the final test plate. The final column should contain 100 µL of drug-free medium for the growth control.
-
Inoculum Preparation:
-
For Yeasts (Candida spp.): a. Subculture the isolate on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. b. Select several colonies and suspend them in sterile saline. c. Adjust the suspension to a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
For Molds (Aspergillus spp.): a. Grow the isolate on Potato Dextrose Agar (PDA) for 7 days to encourage sporulation. b. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface. c. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
-
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well of the compound plate. This brings the total volume to 200 µL and halves the drug concentration to the desired final range. b. Include a sterility control well (medium only) and a growth control well (inoculum + medium). c. Seal the plates and incubate at 35°C.
-
Reading the MIC: a. Yeasts: Read visually after 24 hours of incubation. b. Molds: Read visually after 48 hours (or until sufficient growth is seen in the control well). c. The MIC is the lowest concentration showing a prominent decrease in turbidity (≥50% growth reduction) compared to the growth control. A plate reader can be used for a more objective reading.
dot
Caption: Workflow for Broth Microdilution MIC Testing.
Agar-Based Methods: Practical Alternatives for Screening
While BMD is the gold standard, agar-based methods offer simpler, often less expensive alternatives that are well-suited for primary screening of a large number of compounds or for use in laboratories without specialized equipment.
Disk Diffusion Method
In this method, paper disks impregnated with a known concentration of the triazole derivative are placed on an agar plate swabbed with a standardized fungal inoculum. The drug diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.
Expertise & Experience: The disk diffusion method provides a qualitative or semi-quantitative result (susceptible/resistant) rather than a precise MIC. The size of the inhibition zone is influenced by the drug's diffusion rate, the fungal growth rate, and the medium composition. Therefore, it is crucial to use a standardized medium like Mueller-Hinton agar supplemented with glucose and methylene blue to ensure reproducibility. While CLSI has established interpretive zone criteria for some licensed triazoles against Candida spp. (CLSI M44), new derivatives would require extensive correlation studies with BMD to establish such breakpoints.
Protocol 3.1: Antifungal Disk Diffusion Assay
Materials:
-
Sterile 6 mm paper disks
-
Test Triazole Derivative solution of known concentration
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
150 mm Petri dishes
-
Standardized fungal inoculum (as prepared for BMD)
-
Sterile cotton swabs
Procedure:
-
Plate Preparation: Pour the MHA into Petri dishes to a uniform depth of 4 mm and allow to solidify.
-
Disk Preparation: Aseptically apply a defined volume (e.g., 20 µL) of the triazole solution onto sterile paper disks and allow them to dry completely.
-
Inoculation: Dip a sterile swab into the standardized fungal inoculum, remove excess liquid, and swab the entire surface of the agar plate in three directions to ensure confluent growth.
-
Disk Application: Place the impregnated disks onto the agar surface. Gently press to ensure full contact.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). A larger zone diameter corresponds to higher antifungal activity.
dot
Caption: General Workflow for the Disk Diffusion Assay.
Agar Dilution Method
Agar dilution is a quantitative method where the triazole derivative is incorporated directly into the molten agar at various concentrations before the plates are poured. A standardized inoculum is then spotted onto the surface of each plate. The MIC is the lowest drug concentration that inhibits visible growth on the agar surface. This method is more laborious than BMD but is an effective way to test multiple isolates simultaneously.
Advanced Screening: Flow Cytometry for Mechanistic Insights
Flow cytometry offers a rapid and powerful method for assessing antifungal activity, moving beyond simple growth inhibition to provide data on cell viability and mechanism of action. The technique uses fluorescent dyes to assess the physiological state of individual fungal cells after a short exposure to the test compound.
Expertise & Experience: The primary advantage of flow cytometry is speed; results can often be obtained in 1-4 hours versus the 24-48 hours required for traditional methods. By using specific dyes, one can probe for specific cellular damage. For example, propidium iodide (PI) is a nucleic acid stain that can only enter cells with compromised membranes. An increase in PI-positive cells after treatment with a triazole derivative suggests that the compound is causing significant membrane stress, a hallmark of the triazole mechanism. This provides a much deeper level of characterization early in the screening process.
Protocol 4.1: Flow Cytometry-Based Viability Assay
Materials:
-
Flow cytometer
-
Fungal culture and test triazole derivative
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
Procedure:
-
Incubation: Prepare fungal cell suspensions (e.g., 1 x 10⁶ CFU/mL) in RPMI-1640. Add various concentrations of the triazole derivative and incubate for a short period (e.g., 2-4 hours) at 35°C. Include a drug-free control.
-
Staining: After incubation, harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing a final concentration of PI (e.g., 2 µg/mL). Incubate in the dark for 15 minutes.
-
Data Acquisition: Analyze the samples on the flow cytometer, acquiring data for forward scatter (cell size), side scatter (granularity), and red fluorescence (PI signal).
-
Analysis: Gate on the fungal cell population. The percentage of PI-positive (red fluorescent) cells represents the population of dead or membrane-compromised cells. A dose-dependent increase in PI-positive cells indicates antifungal activity.
Preclinical Evaluation: In Vivo Efficacy Models
Promising candidates from in vitro screening must be evaluated for efficacy in an animal model of infection. Murine models of disseminated candidiasis or invasive aspergillosis are commonly used.
Expertise & Experience: In vitro susceptibility does not always predict in vivo outcomes. Host factors, immune status, and the drug's pharmacokinetic/pharmacodynamic properties are critical. An in vivo model provides the first test of a compound's potential in a complex biological system. The primary endpoints are typically animal survival or reduction of fungal burden in target organs (e.g., kidneys, lungs).
Protocol 5.1: Murine Model of Disseminated Candidiasis
CAUTION: All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
Procedure Outline:
-
Infection: Immunocompetent or immunosuppressed mice (e.g., ICR or BALB/c) are infected via intravenous (tail vein) injection with a lethal or sub-lethal dose of a pathogenic Candida species (e.g., C. albicans SC5314).
-
Treatment: At a set time post-infection (e.g., 2-4 hours), treatment is initiated. The test triazole derivative is administered (e.g., orally or intraperitoneally) daily for a defined period (e.g., 7 days). A vehicle control group and a positive control group (e.g., fluconazole) are essential.
-
Monitoring:
-
Survival Study: Animals are monitored daily for morbidity and mortality over a period of 14-21 days. Survival curves are generated and analyzed.
-
Fungal Burden Study: A separate cohort of animals is euthanized at a specific time point (e.g., 48-72 hours post-infection). Organs (typically kidneys) are harvested, homogenized, and plated on agar to quantify the fungal load (CFU/gram of tissue).
-
-
Interpretation: A significant increase in survival or a significant reduction in organ fungal burden compared to the vehicle control indicates in vivo efficacy.
dot
Application Note & Protocol Guide: Metal Coordination Chemistry of 1-(3-Phenylpropyl)-1H-1,2,4-Triazole Ligands
Executive Summary
1-(3-phenylpropyl)-1H-1,2,4-triazole (PPT) represents a highly versatile and specialized class of 1-alkyl-1,2,4-triazole ligands. Featuring a flexible, hydrophobic phenylpropyl tail and a strongly coordinating 1,2,4-triazole headgroup, PPT bridges the gap between traditional inorganic coordination chemistry and advanced materials science. Unsubstituted 1,2,4-triazoles are highly water-soluble and amphoteric, which limits their utility in biphasic extraction systems. Alkylation at the N1 position with a 3-phenylpropyl group dramatically increases the lipophilicity of the molecule, anchoring the resulting metal complexes within organic phases or hydrophobic polymer matrices[1]. This application note details the mechanistic principles of PPT-metal coordination, structural geometry transitions, and field-validated protocols for ligand synthesis, metal complexation, and the fabrication of Polymer Inclusion Membranes (PIMs).
Mechanistic Insights: Coordination Modes and Geometry
Regioselective Coordination Dynamics
In 1-substituted 1,2,4-triazoles like PPT, the N1 position is covalently blocked by the alkyl substituent, leaving the N2 and N4 nitrogen atoms available for metal coordination[2]. The causality behind its coordination behavior lies in steric hindrance: the bulky 3-phenylpropyl group near the N2 position sterically restricts metal approach. Consequently, coordination predominantly occurs via the spatially accessible N4 atom, forming monodentate discrete complexes[2]. However, under specific stoichiometric conditions—such as a high metal-to-ligand ratio or the presence of specific bridging counterions—PPT can act as a bidentate N2,N4-bridging ligand, driving the self-assembly of 1D, 2D, or 3D coordination polymers.
Figure 1: Regioselective coordination pathways of 1-alkyl-1,2,4-triazoles based on steric constraints.
Solvent-Dependent Geometric Transitions
A critical phenomenon observed in the coordination of 1-alkyl-1,2,4-triazoles with
This transition is entropically driven (releasing multiple water molecules for every ligand bound) and is a foundational mechanism for the ligand's efficacy in solvent extraction. The tetrahedral geometry is more compact and lipophilic, facilitating rapid transport across hydrophobic membrane barriers[3].
Experimental Protocols
Protocol 3.1: Synthesis of 1-(3-Phenylpropyl)-1H-1,2,4-Triazole
This protocol utilizes a nucleophilic substitution reaction (
Reagents:
-
1,2,4-Triazole (14.0 g, ~0.2 mol)
-
3-Phenylpropyl bromide (40.0 g, ~0.2 mol)
-
Potassium carbonate (
, anhydrous, 32.0 g, ~0.23 mol) -
Acetonitrile (HPLC grade, 200 mL)
Step-by-Step Procedure:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 14.0 g of 1,2,4-triazole and 32.0 g of anhydrous
in 200 mL of acetonitrile[4]. -
Alkylation: Add 40.0 g of 3-phenylpropyl bromide dropwise to the suspension at room temperature[4].
-
Reaction: Heat the mixture to a gentle reflux and stir continuously for 12 hours[4]. Causality: Extended heating ensures complete conversion of the sterically hindered bromide.
-
Filtration: Cool the mixture to room temperature and filter off the inorganic salts (KBr and unreacted
) using a Büchner funnel. Wash the filter cake with 20 mL of cold acetonitrile[4]. -
Concentration: Evaporate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile solvent[4].
-
Purification: Purify the resulting crude oil via vacuum distillation. Collect the fraction boiling at 114–116 °C at 0.013 mbar to yield pure 1-(3-phenylpropyl)-1H-1,2,4-triazole[4].
Protocol 3.2: Fabrication of Polymer Inclusion Membranes (PIMs)
PPT and similar 1-alkyl-1,2,4-triazoles act as highly efficient ion carriers in PIMs for the selective extraction of heavy metals (Cu, Zn, Cd) from wastewater[2],[3].
Reagents:
-
Cellulose Triacetate (CTA) - Polymer matrix
-
o-Nitrophenyl octyl ether (ONPOE) - Plasticizer
-
1-(3-Phenylpropyl)-1H-1,2,4-triazole - Ion Carrier
-
Dichloromethane (DCM) - Volatile solvent
Step-by-Step Procedure:
-
Solution Casting: Dissolve CTA (30 wt%), ONPOE (45 wt%), and the PPT carrier (25 wt%) in 20 mL of DCM[3]. Causality: ONPOE acts as a plasticizer to lower the glass transition temperature of CTA, ensuring high chain mobility for carrier diffusion[2].
-
Homogenization: Stir the mixture for 2 hours at room temperature until a clear, homogenous solution is achieved.
-
Membrane Formation: Pour the solution into a flat glass Petri dish (diameter ~9 cm). Cover the dish loosely with a glass funnel to slow the evaporation rate.
-
Curing: Allow the DCM to evaporate over 24 hours at room temperature. Peel the resulting transparent membrane from the glass carefully.
-
Validation: Measure the membrane thickness using a digital micrometer (target: 25–30 µm). Hydrate the membrane in deionized water for 12 hours prior to transport experiments to ensure pore stabilization[2].
Figure 2: Facilitated transport mechanism of metal ions across a PIM utilizing a triazole carrier.
Quantitative Data: Extraction & Stability Profiling
The efficacy of 1-alkyl-1,2,4-triazole ligands in metal coordination is quantified by their stability constants (
| Metal Ion | Preferred Coordination Geometry | Stability Constant ( | PIM Selectivity Order | Decomplexation pH (Receiving Phase) |
| Cu(II) | Distorted Octahedral / Square Planar | ~2.15 | 1 (Highest) | < 2.0 |
| Zn(II) | Tetrahedral (after transition) | ~1.85 | 2 | < 3.0 |
| Cd(II) | Tetrahedral (after transition) | ~1.60 | 3 | < 3.0 |
| Ni(II) | Octahedral | ~1.45 | 4 | < 4.0 |
| Co(II) | Octahedral | ~1.30 | 5 (Lowest) | < 4.0 |
Data Synthesis Note: Copper(II) exhibits the highest affinity due to the Jahn-Teller effect stabilizing the
References
- EP0008651A1 - Derivatives of triazole, process for their production and insecticides containing them. European Patent Office.
-
New Polymer Inclusion Membranes in the Separation of Palladium, Zinc and Nickel Ions from Aqueous Solutions. Molecules, PMC. Available at:[Link]
-
Facilitated Transport of Copper(II) across Polymer Inclusion Membrane with Triazole Derivatives as Carrier. Membranes, PMC. Available at:[Link]
-
Transport of Heavy Metals Pb(II), Zn(II), and Cd(II) Ions across CTA Polymer Membranes Containing Alkyl-Triazole as Ions Carrier. Membranes, MDPI. Available at:[Link]
Sources
- 1. New Polymer Inclusion Membranes in the Separation of Palladium, Zinc and Nickel Ions from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitated Transport of Copper(II) across Polymer Inclusion Membrane with Triazole Derivatives as Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport of Heavy Metals Pb(II), Zn(II), and Cd(II) Ions across CTA Polymer Membranes Containing Alkyl-Triazole as Ions Carrier | MDPI [mdpi.com]
- 4. EP0008651A1 - Derivatives of triazole, process for their production and insecticides containing them - Google Patents [patents.google.com]
Application Note: Advanced Synthesis & Purification of Triazole-Based Antifungal Intermediates
Executive Summary & Strategic Importance
The 1,2,4-triazole ring is the pharmacophore anchor for the "azole" class of antifungals, including Fluconazole , Voriconazole , and Posaconazole .[1] These drugs function by inhibiting lanosterol 14
From a synthetic process perspective, the introduction of the triazole ring is the primary bottleneck. The 1,2,4-triazole heterocycle is an ambident nucleophile, capable of alkylation at the N1, N2, or N4 positions.
-
The Goal: N1-alkylation (biologically active).
-
The Problem: Competitive N4-alkylation (biologically inactive impurity).
-
The Solution: Kinetic control via base/solvent selection and downstream purification via salt formation.
This guide details the preparation of the critical intermediate 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole , a shared precursor for Fluconazole and Voriconazole, and provides a validated workflow for the separation of regioisomers.
Strategic Reaction Pathways
The synthesis of triazole antifungals typically converges on a 2,4-difluorophenyl backbone. Below is the logic flow for the synthesis of Voriconazole, highlighting the critical coupling steps.
Figure 1: Convergent synthesis pathway for Voriconazole. The critical triazole moiety is often pre-installed on the ketone (Start1) or introduced via epoxide opening.
Protocol 1: Regioselective Epoxide Ring Opening
Target Molecule: 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
Mechanism:
The Regioselectivity Challenge
When 1,2,4-triazole is deprotonated, the negative charge is delocalized.
-
N1 Attack: Leads to the desired antifungal pharmacophore.
-
N4 Attack: Leads to a symmetrical impurity that is difficult to separate by standard crystallization.
Field Insight: The N1/N4 ratio is heavily solvent-dependent. Polar aprotic solvents (DMF, DMSO) favor the "freer" anion, often leading to higher N4 impurity (~10-20%). Using Toluene with a phase transfer catalyst (PTC) or specific ionic liquids can suppress N4 formation to <5%.
Detailed Procedure (Toluene/Water System)
Reagents:
-
Epoxide Precursor: 2-(2,4-difluorophenyl)-2-methyloxirane (1.0 eq)
-
1,2,4-Triazole (1.2 eq)[2]
-
Base: Potassium Carbonate (
) (2.0 eq) or NaOH (solid) -
Solvent: Toluene (5 volumes)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)
Step-by-Step Workflow:
-
Preparation: In a dry reactor, charge Toluene and the Epoxide precursor. Stir at room temperature (RT) until dissolved.
-
Base Activation: Add 1,2,4-triazole and
. Add TBAB.-
Critical Checkpoint: Ensure the triazole is high purity (>99%). Yellowing triazole indicates oxidation and will lower yield.
-
-
Reaction: Heat the slurry to 85–90°C . Reflux is often too hot and degrades the epoxide; 90°C is the "sweet spot" for kinetics vs. selectivity.
-
Monitoring: Monitor by HPLC (see Section 5) every 2 hours.
-
Target: < 2% remaining Epoxide.
-
-
Quench: Cool to 20°C. Add water (3 volumes) to dissolve inorganic salts (
). -
Phase Separation: Separate the organic (Toluene) layer. The product is in the organic layer.[1][3][4]
-
Isomer Control (The "Salt" Trick):
-
The crude toluene layer contains both N1 and N4 isomers.
-
Add Methanesulfonic acid (MsOH) (0.95 eq) dropwise at 10°C.
-
Self-Validating Step: The N1-isomer mesylate salt crystallizes preferentially. The N4 isomer often remains in solution or forms an amorphous gum.
-
-
Filtration: Filter the white solid. Wash with cold Ethyl Acetate.
Expected Yield: 65–75% (isolated as mesylate salt).
Protocol 2: Voriconazole Pyrimidine Coupling
Target: Coupling the triazole-ketone with the pyrimidine side chain.
This step utilizes a Reformatsky-type reaction , which is notoriously sensitive to moisture.
Reagents:
-
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Triazole Ketone)
-
6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine
-
Zinc dust (Activated)
-
Lead (Pb) powder (Catalytic - optional but traditional) or Iodine (
) -
Solvent: THF (Anhydrous)
Step-by-Step Workflow:
-
Zinc Activation: Wash Zinc dust with 1N HCl, then water, then acetone, and dry under vacuum. Oxidized zinc is the #1 cause of reaction failure here.
-
Initiation: In THF, mix the Zinc and a catalytic amount of Iodine. Warm to 40°C until the iodine color fades (formation of
promoter). -
Addition: Add the Triazole Ketone and the Pyrimidine bromide simultaneously but slowly (over 2 hours) to the refluxing THF/Zn mixture.
-
Why? Keeping concentrations low prevents homocoupling of the pyrimidine.
-
-
Workup: Quench with Acetic Acid/Water. Filter off unreacted Zinc.
-
Chemo-selectivity Check: The product is a diastereomeric mixture (2R,3S and 2S,3R enantiomeric pair).
Analytical Quality Control
Trustworthy synthesis requires rigorous differentiation between the N1 and N4 isomers.
HPLC Method for Isomer Differentiation
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 60% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 256 nm (Triazole |
Self-Validating Readout:
-
N4-Isomer (Symmetrical): Elutes earlier (more polar). Relative Retention Time (RRT) ~ 0.85.
-
N1-Isomer (Desired): Elutes later. RRT = 1.00.
-
Bis-alkylation impurity: Elutes very late (RRT > 1.5).
NMR Signature (Proton NMR in )
-
N1-Isomer: The triazole protons are chemically non-equivalent. You will see two distinct singlets around
7.9 and 8.2 ppm. -
N4-Isomer: The triazole is symmetric.[5] You will often see one singlet (integrating for 2 protons) around
8.5 ppm.
Troubleshooting & Optimization
Issue 1: "Gummy" Precipitate during Salt Formation
-
Cause: Rapid addition of acid or presence of water.[5]
-
Fix: Dry the toluene layer with
before adding acid. Add a seed crystal of the pure mesylate salt before starting the acid addition.
Issue 2: High N4 Isomer Content (>15%)
-
Cause: Reaction temperature too high (>100°C) or solvent is too polar (DMF).
-
Fix: Switch to Toluene/Water with PTC. Lower temperature to 80°C and extend reaction time.
Issue 3: Low Yield in Reformatsky Coupling
-
Cause: Zinc surface passivation.
-
Fix: Use "Rieke Zinc" (highly reactive) or strictly follow the acid-wash activation protocol. Ensure THF is distilled over Sodium/Benzophenone to remove all traces of water.
References
-
Pfizer Inc. (1996). Process for the preparation of triazole antifungal agents.[1][5][6] US Patent 5,567,817.[7] Link
-
Shanghai Institute of Pharmaceutical Industry. (2016). Preparation of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.[6][8][9] CN Patent 1054853C. Link
-
Butnariu, R., et al. (2013). Process for preparing voriconazole by using new intermediates.[3][10] US Patent 8,575,347. Link
-
Shinde, et al. (2025). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Link
-
BenchChem. (2025).[11] Common challenges in the synthesis of 1,2,4-triazole derivatives.Link
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111704606A - Preparation method of voriconazole intermediate - Google Patents [patents.google.com]
- 3. Process for preparing voriconazole by using new intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 5. WO1988010255A1 - Process for the isomerization of symmetric triazoles to unsymmetric triazoles - Google Patents [patents.google.com]
- 6. CN1054853C - Prepn of 1-[2-(2,4-difluorophenyl)2,3-epoxypropyl]-1H-1,2,4-triazole as intermediate of fluconazole and its methyl sulphonate - Google Patents [patents.google.com]
- 7. Process For Synthesis Of Voriconazole [quickcompany.in]
- 8. CN103059004A - Method of preparing 1-[Alpha-(2, 4-difluorophenyl)-2, 3-glycidyl]-1H-1, 2, 4-triazole - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. patents.justia.com [patents.justia.com]
- 11. benchchem.com [benchchem.com]
Application Note: Solvent Selection & Recrystallization Protocol for 1-(3-phenylpropyl)-1H-1,2,4-triazole
Executive Summary
This guide details the solvent selection and recrystallization strategy for 1-(3-phenylpropyl)-1H-1,2,4-triazole .[1] As a structural hybrid containing a polar nitrogen heterocycle and a lipophilic phenylpropyl chain, this molecule presents unique purification challenges, particularly in separating the desired N1-isomer from the N4-isomer byproduct and preventing "oiling out" during cooling. This protocol utilizes a physicochemical profiling approach to define the optimal thermodynamic space for crystallization, ensuring high purity (>99%) and scalable recovery.
Physicochemical Profiling & Solubility Logic
To select the correct solvent, we must first understand the molecular interactions driving solubility.
Molecular Architecture
-
Head Group (1,2,4-Triazole): High polarity, Hydrogen Bond Acceptor (HBA). Soluble in water, alcohols, and dipolar aprotic solvents.
-
Tail Group (3-Phenylpropyl): Lipophilic, non-polar, aromatic pi-stacking potential.[1] Soluble in hydrocarbons, aromatics, and chlorinated solvents.
-
Net Result: The molecule is amphiphilic . It is too lipophilic for pure water but too polar for pure hexane.
Solubility Prediction Table
Based on the "Like Dissolves Like" principle and empirical data for alkyl-triazoles [1][2], the following solubility profile is established:
| Solvent Class | Representative Solvents | Solubility (Cold) | Solubility (Hot) | Suitability |
| Non-Polar | Hexane, Heptane, Cyclohexane | Insoluble | Poor/Sparingly | Anti-Solvent |
| Aromatic | Toluene, Xylene | Low/Moderate | High | Primary Candidate |
| Polar Aprotic | Ethyl Acetate, Isopropyl Acetate | Moderate | High | Primary Candidate |
| Polar Protic | Methanol, Ethanol, IPA | High | Very High | Too Soluble (Co-solvent only) |
| Chlorinated | DCM, Chloroform | Very High | Very High | Unsuitable (Yield Loss) |
Solvent Screening Strategy (Protocol)
Do not rely on a single solvent immediately.[2] Perform this screening protocol on 100 mg aliquots.
Screening Workflow
The goal is to find a system where the compound is soluble at boiling point (
Figure 1: Decision matrix for initial solvent screening. Blue nodes indicate action steps; Yellow nodes indicate decision points.[1]
Recommended Solvent Systems
Based on the amphiphilic nature, the following systems are prioritized:
-
Single Solvent: Toluene .
-
Why: The phenyl ring of the solvent interacts via
stacking with the phenylpropyl chain, while the elevated boiling point (110°C) allows for significant solubility differentials.
-
-
Binary System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent) .
-
Why: Ethyl acetate dissolves the triazole head; Heptane forces precipitation of the lipophilic tail upon cooling. This system allows fine-tuning of polarity to prevent oiling out.[1]
-
-
Alternative: Isopropyl Alcohol (IPA) .
-
Why: Good for removing polar impurities, but yield may be lower due to high solubility.
-
Detailed Recrystallization Protocol
Safety Note: Perform all operations in a fume hood. Toluene and Heptane are flammable.
Materials
-
Crude 1-(3-phenylpropyl)-1H-1,2,4-triazole.[1]
-
Solvent: Toluene (HPLC Grade) OR Ethyl Acetate/Heptane.
-
Equipment: Round bottom flask, reflux condenser, magnetic stirrer, oil bath, Buchner funnel.
Step-by-Step Procedure (Toluene Method)
-
Dissolution:
-
Place crude solid in a round bottom flask.
-
Add Toluene (approx. 3-5 mL per gram of solid).[1] Note: Use the minimum amount necessary.
-
Heat the mixture to reflux (110°C) with stirring.
-
Checkpoint: If solids remain after 10 minutes at reflux, add more Toluene in 0.5 mL increments until clear.
-
-
Hot Filtration (Critical for Purity):
-
If insoluble particles (inorganic salts from synthesis) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Reasoning: Cold filtration will cause premature crystallization on the filter, leading to yield loss.
-
-
Nucleation & Cooling:
-
Remove the flask from heat and allow it to cool to room temperature slowly (over 1-2 hours).
-
Agitation: Stir gently.[1] Vigorous stirring can induce rapid precipitation of impurities.
-
Seeding: If the solution remains clear at 40°C, add a single seed crystal of pure product to induce nucleation.
-
-
Addressing "Oiling Out":
-
If the product separates as an oil droplet instead of crystals:
-
Reheat to redissolve.[1]
-
Add a small amount of a more polar solvent (e.g., 5% Ethanol) to increase the solubility of the oil phase.
-
Cool even more slowly.
-
-
-
Isolation:
-
Cool the flask to 0-4°C in an ice bath for 30 minutes.
-
Filter the crystals using vacuum filtration.
-
Wash: Wash the filter cake with cold Toluene (or Heptane) to remove surface mother liquor containing impurities (N4 isomer).
-
-
Drying:
-
Dry the crystals in a vacuum oven at 40°C for 6 hours.
-
Quality Control & Troubleshooting
Purity Assessment
-
HPLC: Purity should be >99%. Look for the regioisomer peak (usually elutes close to the main peak).
-
1H NMR: Verify the integration of the propyl chain protons. Residual solvent (Toluene) signals at
2.3 and 7.1-7.2 ppm must be monitored [3].[1]
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast; solvent too non-polar. | Reheat; add seed crystal; add 2-5% IPA or EtOH. |
| Low Yield | Too much solvent used; product too soluble.[1][2] | Concentrate mother liquor; cool to -20°C; add Heptane. |
| Colored Impurities | Oxidation byproducts.[1] | Add Activated Carbon (Charcoal) during the hot dissolution step, then hot filter. |
| Isomer Contamination | N4 isomer co-crystallized.[1] | Recrystallize again using a more selective solvent (e.g., Isopropyl Acetate). |
Process Flow Diagram
Figure 2: Operational workflow for the purification of 1-(3-phenylpropyl)-1H-1,2,4-triazole.
References
-
Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). 1H-1,2,4-Triazole, 3-propyl- Data. Retrieved from [Link][1]
-
European Patent Office. Process for making triazoles (EP0075459). Retrieved from [Link][1]
Sources
Application Note: High-Yield Synthesis and Drug Discovery Applications of Phenylpropyl Triazole Analogs via CuAAC Click Chemistry
Executive Summary
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry," has fundamentally transformed medicinal chemistry and drug discovery . Among the diverse scaffolds generated via this methodology, phenylpropyl triazole analogs have emerged as highly privileged pharmacophores. The 1,4-disubstituted 1,2,3-triazole core acts as a robust, metabolically stable bioisostere for amide bonds, while the flexible phenylpropyl moiety provides optimal lipophilicity and spatial extension to occupy deep hydrophobic pockets in various target proteins.
This application note provides a comprehensive, self-validating protocol for the synthesis of phenylpropyl triazoles and outlines their quantitative structure-activity relationships (QSAR) across antiviral, oncological, and pharmacokinetic applications.
Mechanistic Rationale & Reaction Design
As a Senior Application Scientist, it is critical to understand that a successful CuAAC reaction is not merely a mixture of reagents, but a carefully orchestrated catalytic cycle.
-
Catalyst Causality: Direct use of Cu(I) salts (e.g., CuI) often leads to oxidative degradation or disproportionation in aerobic environments. By utilizing a Cu(II) source (CuSO₄) paired with a mild reducing agent (sodium ascorbate) in slight excess, the system continuously regenerates the active Cu(I) species in situ. This maintains a low but constant concentration of Cu(I), effectively preventing unwanted Glaser-type oxidative homocoupling of the terminal alkynes .
-
Solvent Dynamics: The semi-biphasic nature of the
-BuOH/H₂O (1:1) solvent system is intentional. Water is strictly required to dissolve the inorganic salts (CuSO₄ and sodium ascorbate), while -BuOH solubilizes the organic azide and alkyne. This creates a highly concentrated interfacial reaction zone that drastically accelerates cycloaddition kinetics.
Workflow for the CuAAC synthesis of phenylpropyl triazoles, highlighting in situ Cu(I) generation.
Standard Operating Procedure: Synthesis of 4-Phenyl-1-(3-phenylpropyl)-1H-1,2,3-triazole
This protocol describes a highly efficient, self-validating methodology for generating phenylpropyl triazoles, adapted from optimized catalytic systems .
Reagents & Equipment
-
Substrates: 3-azidopropylbenzene (1.0 mmol), Phenylacetylene (1.0 mmol).
-
Catalyst System: CuSO₄·5H₂O (0.05 mmol, 5 mol%), Sodium ascorbate (0.15 mmol, 15 mol%).
-
Solvent:
-Butanol / Deionized Water (1:1 v/v, 10 mL). -
Equipment: 25 mL round-bottom flask, magnetic stirrer, nitrogen line (optional but recommended for high yields).
Step-by-Step Methodology
-
Substrate Dissolution: In a 25 mL round-bottom flask, dissolve 3-azidopropylbenzene (161 mg, 1.0 mmol) and phenylacetylene (102 mg, 1.0 mmol) in 5 mL of
-butanol. Stir at 400 rpm. -
Catalyst Preparation (Visual Validation Checkpoint): In a separate vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 2.5 mL of H₂O (yields a clear blue solution). In another vial, dissolve sodium ascorbate (29.7 mg, 0.15 mmol) in 2.5 mL of H₂O.
-
Reaction Initiation: Add the CuSO₄ solution to the reaction flask, followed immediately by the dropwise addition of the sodium ascorbate solution.
-
Causality & Validation: The initial blue color of the Cu(II) solution will rapidly transition to a pale yellow or colorless state. This visual shift is your first self-validation metric, confirming the successful reduction of Cu(II) to the catalytically active Cu(I) species.
-
-
Cycloaddition: Allow the mixture to stir vigorously at room temperature (20–25 °C) for 12–24 hours.
-
Workup: Dilute the reaction mixture with 15 mL of ice-cold water. Extract the aqueous phase with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1,4-disubstituted triazole as a white solid.
Self-Validation & Quality Control Metrics
To ensure the integrity of the synthesized compound without relying solely on downstream biological assays, the following self-validating QC steps must be met:
-
FTIR Spectroscopy (In-Process Control): The starting 3-azidopropylbenzene possesses a strong, characteristic asymmetric stretching band at ~2100 cm⁻¹ . The complete disappearance of this band in the crude product is an absolute indicator of >99% conversion.
-
¹H-NMR (Structural Confirmation): The formation of the 1,4-disubstituted 1,2,3-triazole is definitively confirmed by the appearance of a sharp singlet integrating to 1H at approximately δ 8.0–8.5 ppm (depending on solvent), corresponding to the C5 proton of the newly formed triazole ring.
Application Note: Drug Discovery & Target Binding
Phenylpropyl triazole analogs synthesized via CuAAC have demonstrated profound efficacy across multiple therapeutic areas. The triazole core provides critical hydrogen bond accepting capabilities (N2 and N3 atoms) and a strong dipole moment, while the phenylpropyl chain acts as a flexible hydrophobic anchor.
Quantitative Pharmacological Data
The following table summarizes the biological activities of leading phenylpropyl triazole analogs across distinct therapeutic targets:
| Compound Scaffold | Primary Target | Application Area | Key Activity Metric | Ref |
| 3-(1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl)benzamides | HIV-1 Capsid (CA) | Antiviral | EC₅₀ = 2.13 μM | |
| Phenyl triazole morpholinomethanones | TRKA / ALK | Oncology | IC₅₀ = 1.9 nM (TRKA) | |
| 4-Phenyl-1-(3-phenylpropyl)-1,2,3-triazole | Cytochrome P450 | Pharmacokinetics | Water-bridged complex |
Mechanistic Pathway of Target Inhibition
Using HIV-1 Capsid (CA) inhibition as a model, the phenylpropyl triazole analogs function by binding to the highly conserved NTD-CTD (N-terminal/C-terminal domain) interface of the viral capsid hexamer. The triazole ring forms critical hydrogen bonds with the protein backbone, while the phenylpropyl group deeply penetrates the adjacent hydrophobic pocket, altering capsid stability and causing premature uncoating in the host cell .
Pharmacological binding mechanism of phenylpropyl triazoles to target protein receptors.
References
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Azide-Alkyne Cycloaddition Catalyzed by a Glucose/Benedict Reagent System. Molecules (MDPI).[Link]
-
Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors. RSC Medicinal Chemistry.[Link]
-
Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects. Bioorganic Chemistry.[Link]
-
CW EPR Parameters Reveal Cytochrome P450 Ligand Binding Modes. Biophysical Journal (PMC).[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselectivity in 1,2,4-Triazole Alkylation
Welcome to the Application Scientist Support Center. Alkylating 1,2,4-triazoles is a fundamental transformation in medicinal chemistry and materials science. However, the ambident nature of the triazolate anion frequently leads to complex mixtures of N1, N2, and N4 regioisomers. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you control regioselectivity and optimize your experimental yields.
Mechanistic Causality: The Ambident Triazolate Anion
To control your reaction, you must first understand the substrate. Unsubstituted 1H-1,2,4-triazole possesses three nitrogen atoms. Deprotonation yields a resonance-stabilized triazolate anion where the negative charge is delocalized. While N1 and N2 are chemically equivalent in the unsubstituted parent compound due to rapid tautomerization, alkylation traps the molecule, typically yielding a mixture of the thermodynamically favored N1-alkyl-1,2,4-triazole and the N4-alkyl-1,2,4-triazole.
When a substituent is present at the C3 or C5 position (e.g., S-substituted 1,2,4-triazoles), the symmetry is broken. In these cases, N2-alkylation often becomes the preferentially formed isomer due to a combination of steric shielding at N1 and electronic activation by the adjacent substituent[1].
Divergent alkylation pathways of the ambident 1,2,4-triazolate anion based on base selection.
Troubleshooting FAQs
Q1: I am getting a nearly 1:1 mixture of N1 and N4 isomers using K₂CO₃ in DMF. How can I drive the reaction toward the N1 isomer? A: The use of alkali metal carbonates (like K₂CO₃ or NaH) in polar aprotic solvents (DMF, MeCN) generates "naked" triazolate anions that indiscriminately attack the electrophile, leading to poor regiocontrol[2]. To push the reaction toward the N1 isomer, switch to a non-nucleophilic, sterically hindered organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF). This system has been shown to favor the N1-alkylated isomer with a regioselectivity of approximately 90:10 (N1:N4)[2].
Q2: Can I intentionally invert the selectivity to favor the N4 isomer? A: Yes. Recent mechanistic studies demonstrate that highly regioselective ion-pairing can manipulate the outcome. By using specific strongly-coordinating guanidinium bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), you can alter the hydrogen-bonding network and the intimate ion-pair in solution. Using TBD in acetonitrile causes a major departure from normal selectivity, dropping the N1 fraction to as low as 48%, effectively enriching the N4 yield[3].
Q3: My alkylation of a 3-substituted 1,2,4-triazole is yielding an unexpected isomer. Why? A: When the symmetry of the triazole is broken by a C3 substituent (e.g., a benzylsulfanyl group), the N1, N2, and N4 positions are all chemically distinct. Alkylation at N2 is often preferentially formed due to the steric shielding of the N1 position by the adjacent C5 proton, and the electronic activation of the N2 site by the C3 substituent[1]. If N1 alkylation is strictly required, consider using transient protecting groups (like SEM or THP) to block the N2/N4 positions prior to alkylation.
Q4: I am observing over-alkylation (triazolium salts) and unreacted starting material. How do I fix this? A: Over-alkylation occurs when the primary alkylated product reacts with excess alkylating agent, forming quaternary triazolium salts[2]. To prevent this:
-
Use a slight stoichiometric excess of the 1,2,4-triazole (e.g., 1.2 to 2.0 equivalents) relative to the alkyl halide[2].
-
Add the alkylating agent dropwise at 0 °C to strictly control the local concentration of the electrophile.
-
Consider adopting a microwave-assisted protocol using ionic liquids (e.g., hexylpyridinium bromide) and K₂CO₃, which provides excellent yields of the mono-alkylated product within 10-15 minutes while suppressing over-alkylation[4].
Data Presentation: Effect of Reaction Conditions on Regioselectivity
| Base / Catalyst | Solvent | Temperature | Major Regioisomer | Selectivity / Yield Notes |
| K₂CO₃ or NaH | DMF | 25 °C to 80 °C | N1 + N4 Mixture | Poor selectivity; requires difficult chromatographic separation[2]. |
| DBU | THF | 0 °C to RT | N1-Isomer | High N1 selectivity (~90:10 ratio)[2]. |
| TBD | MeCN | 20 °C | N4-Isomer (Enriched) | Regioselective ion-pairing alters normal selectivity (FN1 drops to ~48%)[3]. |
| K₂CO₃ + Ionic Liquid | Hexylpyridinium Bromide | 80 °C (Microwave) | N1-Isomer | Excellent yield (up to 88%) in 10-15 mins; green chemistry approach[4]. |
Experimental Protocols
Protocol A: Highly N1-Selective Alkylation (DBU/THF Method)
Causality Check: DBU acts as a sterically hindered base that forms a specific ion pair with the triazolate, shielding the N4 position and directing the electrophile to the N1 position. THF provides a moderately polar environment that supports this ion-pairing without fully solvating the anion like DMF would.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1H-1,2,4-triazole (1.2 equiv, 12 mmol) in anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add DBU (1.2 equiv, 12 mmol) dropwise over 5 minutes. Stir for 15 minutes to ensure complete deprotonation.
-
Alkylation: Slowly add the alkyl halide (1.0 equiv, 10 mmol) dropwise via syringe. Note: Slow addition prevents local excess of the electrophile, minimizing triazolium salt formation[2].
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture via silica gel flash chromatography. The N1 and N4 isomers are readily separable by this method[5].
Step-by-step workflow for the N1-selective alkylation of 1,2,4-triazole using DBU.
Protocol B: Microwave-Assisted Green Alkylation
Causality Check: Ionic liquids stabilize the transition state through high polarizability, while microwave irradiation ensures rapid, homogeneous heating. This combination drastically reduces reaction time and limits the kinetic window for over-alkylation.
-
Mixing: In a microwave-safe reaction vial, combine 1H-1,2,4-triazole (1.0 equiv), alkyl halide (1.0 equiv), and anhydrous K₂CO₃ (1.5 equiv).
-
Solvent Addition: Add the ionic liquid, hexylpyridinium bromide (2 mL per mmol of substrate), which serves as both the solvent and a microwave susceptor[4].
-
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80 °C for 10–15 minutes[4].
-
Isolation: Cool the mixture to room temperature. Extract the product directly from the ionic liquid using diethyl ether (3 x 10 mL). The product partitions into the ether layer, leaving the base and ionic liquid behind[4].
-
Recycling: The remaining base-ionic liquid combination can be dried under vacuum and reused for up to five subsequent cycles without significant loss of yield[4].
References
-
Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions Source: Green Processing and Synthesis URL: 4
-
Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes Source: ResearchGate / Springer Nature URL: 1
-
Title: Taming Ambident Triazole Anions Source: Edinburgh Research Explorer URL: 3
-
Title: Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane Source: BenchChem URL: 2
-
Title: Separation of alkylated 1,2,4-triazole in solution Source: Chemistry Stack Exchange URL: 5
Sources
Technical Support Center: Triazole Alkylation & Isomer Separation
Welcome to the Application Support Center. This guide is designed for medicinal chemists, agrochemical researchers, and drug development professionals dealing with the classic synthetic challenge of separating 1-substituted and 4-substituted 1,2,4-triazole isomers .
Direct alkylation of 1,2,4-triazole typically yields a mixture of the thermodynamically favored 1-alkyl-1,2,4-triazole (highly desired for biological applications like antifungals and aromatase inhibitors) and the kinetically favored 4-alkyl-1,2,4-triazole byproduct[1]. Below, you will find expert troubleshooting, mechanistic FAQs, and field-proven protocols to isolate or recycle your target isomers.
🔬 Frequently Asked Questions (FAQs)
Q1: Why do I always get a mixture of 1- and 4-substituted isomers during direct alkylation? A: The causality lies in the tautomeric nature of the 1,2,4-triazole ring. When deprotonated by a base (e.g., K₂CO₃ or NaH), the resulting triazolide anion delocalizes its negative charge across the N1, N2, and N4 positions.
-
Kinetic Control: The N4 position is highly exposed and nucleophilic, leading to rapid, reversible alkylation to form the 4-substituted isomer.
-
Thermodynamic Control: The N1 (or equivalent N2) position forms a more stable aromatic system upon substitution. Thus, the 1-substituted isomer is the thermodynamic sink[1].
Q2: How can I distinguish the 1-isomer from the 4-isomer on TLC and NMR? A: You can distinguish them through symmetry and dipole moments:
-
TLC Polarity: The 4-substituted isomer is highly symmetric, resulting in a larger localized dipole moment. It interacts more strongly with the polar silica stationary phase and will consistently elute slower (lower
) than the 1-isomer. -
1H NMR: The 4-isomer retains a plane of symmetry, making the two triazole ring protons equivalent (yielding a single peak, typically around 8.2 ppm). The 1-isomer lacks this symmetry, yielding two distinct proton singlets (typically ~7.9 ppm and ~8.5 ppm).
Q3: I have a large amount of the unwanted 4-substituted isomer. Do I have to discard it? A: No. You can recycle it. Because the 1-isomer is thermodynamically more stable, heating the 4-isomer with a catalytic amount of the corresponding alkyl halide forces a rearrangement via a quaternary triazolium salt intermediate, converting the unwanted 4-isomer entirely into the 1-isomer[2].
📊 Isomer Data & Property Comparison
To aid in your analytical workflows, reference the following quantitative and qualitative data summary:
| Property | 1-Substituted 1H-1,2,4-Triazole | 4-Substituted 4H-1,2,4-Triazole |
| Reaction Control | Thermodynamic Product | Kinetic Byproduct |
| Symmetry ( | Asymmetric | Symmetric |
| TLC Elution (Normal Phase) | Faster (Higher | Slower (Lower |
| Representative 1H NMR | Two singlets (e.g., | One singlet (e.g., |
| Biological Relevance | High (Active pharmacophore)[1] | Low (Generally inactive) |
⚙️ Experimental Workflows & Protocols
Protocol A: Chromatographic Separation of Alkylation Isomers
Use this protocol when you need to isolate both isomers for structure-activity relationship (SAR) studies.
-
Reaction Quench: Upon completion of the alkylation reaction, quench the mixture with distilled water and extract 3x with Ethyl Acetate (EtOAc).
-
Organic Wash: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
TLC Method Development: Spot the crude mixture on a silica TLC plate. Run a gradient test using Hexane/EtOAc (start at 70:30). The 1-isomer will appear as the top spot; the 4-isomer will appear as the bottom spot.
-
Flash Chromatography: Load the crude mixture onto a silica gel column. Elute with a shallow gradient (e.g., 10% EtOAc in Hexane, slowly increasing to 50%).
-
Self-Validation: Confirm the separation by taking a 1H NMR of the isolated fractions. The presence of two distinct aromatic singlets confirms the 1-isomer, validating the isolation.
Protocol B: Thermal Isomerization (The "Recycling" Method)
Use this protocol to convert isolated 4-substituted byproducts into the valuable 1-substituted target.
-
Preparation: In a heavy-walled glass pressure tube, add the pure 4-substituted 1,2,4-triazole (or a 4-isomer-enriched mixture).
-
Catalyst Addition: Add 0.05 to 0.1 equivalents of the corresponding alkyl halide (e.g., if you are isomerizing 4-benzyl-1,2,4-triazole, add benzyl bromide)[2].
-
Heating: Seal the tube and heat the neat mixture (or use a minimal amount of N-methylpyrrolidone, NMP, if solid) to 150–180 °C for 4 to 12 hours.
-
Self-Validation: Monitor the reaction via TLC. The protocol is self-validating: you will observe the strict disappearance of the lower
spot and the quantitative emergence of the higher spot, proving thermodynamic rearrangement without degradation. -
Isolation: Cool the mixture, dissolve in dichloromethane, wash with water to remove any residual salts, and evaporate to yield the pure 1-substituted isomer[2].
🗺️ Mechanistic Pathway Visualization
The following diagram illustrates the causality of the alkylation and the catalytic isomerization pathway.
Fig 1: Reaction pathways and thermal isomerization of 1,2,4-triazole alkylation products.
📚 References
-
Regiospecific Synthesis of 1-Substituted 1,2,4-Triazoles Involving Alkylation-Isomerization Chemistry Letters[Link]
-
APPROACHES TO THE SYNTHESIS OF 1-SUBSTITUTED 1,2,4-TRIAZOLES Heterocycles[Link]
Sources
Technical Support Center: Synthesis of 1-(3-phenylpropyl)-1H-1,2,4-triazole
Welcome to the technical support guide for the synthesis of 1-(3-phenylpropyl)-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to optimize your experimental outcomes.
The primary route to synthesizing 1-(3-phenylpropyl)-1H-1,2,4-triazole involves the N-alkylation of the 1,2,4-triazole heterocycle with a suitable 3-phenylpropyl electrophile, such as (3-bromopropyl)benzene or a related tosylate. While seemingly straightforward, the key challenge lies in controlling the regioselectivity of the alkylation, as the 1,2,4-triazole anion has two distinct nucleophilic sites (N1 and N4), leading to a potential mixture of isomers.[1] This guide provides detailed solutions to this and other common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-(3-phenylpropyl)-1H-1,2,4-triazole?
The most prevalent method is the direct N-alkylation of 1H-1,2,4-triazole with a 3-phenylpropyl halide (e.g., (3-bromopropyl)benzene) or sulfonate ester.[1] This is an SN2 reaction where the deprotonated triazole anion acts as the nucleophile. Variations in this method focus on the choice of base, solvent, and catalyst to control yield and regioselectivity.[2] Alternative approaches, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields.[3][4]
Q2: What is the primary challenge in this synthesis?
The core challenge is achieving regioselectivity. The 1,2,4-triazole ring has two tautomeric forms and can be alkylated at either the N1 or N4 position, yielding 1-(3-phenylpropyl)-1H-1,2,4-triazole (the desired product) and 4-(3-phenylpropyl)-4H-1,2,4-triazole, respectively.[5] The ratio of these isomers is highly dependent on reaction conditions.[1] Generally, N1-alkylation is thermodynamically favored, but reaction kinetics can be manipulated to enhance its formation.[5]
Q3: What are the critical safety precautions for this synthesis?
Standard laboratory safety protocols should be followed. Key considerations include:
-
Alkylating Agents: 3-phenylpropyl halides are lachrymatory and irritants. Handle them in a well-ventilated fume hood.
-
Bases: Strong bases like sodium hydride (NaH) are highly flammable and react violently with water. Use under an inert atmosphere (Nitrogen or Argon). Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are corrosive and should be handled with care.
-
Solvents: Anhydrous solvents like DMF and THF are flammable. DMF is a potential reproductive toxin. Ensure proper personal protective equipment (PPE) is worn, including gloves and safety glasses.
Troubleshooting Guide
Problem: Consistently Low or No Yield
Q: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix them?
A: Low yield is a common issue that can often be traced back to a few key factors. The following workflow can help diagnose the problem.
Causality Explained:
-
Reagent Integrity: The triazole anion is a relatively soft nucleophile. The reaction requires a sufficiently strong base to deprotonate the triazole (pKa ≈ 10). Bases like K₂CO₃ may not be strong enough in certain solvents. Sodium hydride (NaH) is a reliable choice but must be fresh and handled under inert gas. Solvents must be anhydrous as water will quench the base and the triazole anion.
-
Reaction Conditions: N-alkylation of triazoles can be slow at room temperature. Heating is often required to drive the reaction to completion. Monitoring the reaction progress via Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Workup Procedure: The product, 1-(3-phenylpropyl)-1H-1,2,4-triazole, is basic. If an acidic workup is performed, the product may partition into the aqueous layer as a salt. Ensure the aqueous phase is neutralized or made slightly basic before extraction with an organic solvent like ethyl acetate.
Problem: Mixture of N1 and N4 Isomers
Q: My NMR analysis shows a mixture of products. How can I improve the regioselectivity for the desired N1-isomer?
A: This is the most common challenge. The N1 isomer is generally the desired product in many applications. Fortunately, the N1:N4 isomer ratio can be effectively controlled by the choice of base and solvent.[1] Using a sterically hindered, non-nucleophilic base often favors the formation of the N1-alkylated product.[6]
Expertise Insight: The N1 position is considered more nucleophilic, but the N4 position is less sterically hindered. When a small, hard cation (like Na⁺ from NaH) coordinates with the triazole anion, it can associate between N1 and N2, leaving N4 more accessible. In contrast, a bulky base like DBU or the use of a phase-transfer catalyst creates a "naked" or less-associated anion, allowing the alkylating agent to attack the more nucleophilic N1 position.
| Base | Solvent | Catalyst | Typical N1:N4 Ratio | Yield | Reference |
| DBU | THF | None | ~90:10 | High | [1] |
| K₂CO₃ | DMF | TBAB (Phase Transfer) | High N1-selectivity | >90% | [7] |
| NaOH | DMF | None | Mixture | Good | [2] |
| NaH | DMF | None | Mixture | Variable | [6] |
| K₂CO₃ | Ionic Liquid | Microwave | High N1-selectivity | Excellent | [4] |
Recommendation: For high N1 selectivity, the use of DBU in anhydrous THF is a well-documented and reliable method.[1] Alternatively, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) with a base like K₂CO₃ offers an efficient and often milder route to the N1 isomer.[7][8]
Problem: Unexpected Side Products and Purification Difficulties
Q: I'm observing unexpected side products, and purification is challenging. What could these be and how can I minimize them and purify my product?
A: Besides the N4-isomer, the main side product to consider is the dialkylated 1,4-bis(3-phenylpropyl)-1H-1,2,4-triazolium salt. This occurs if the reaction is run for too long, at too high a temperature, or with an excess of the alkylating agent.
Minimization and Purification Strategy:
-
Stoichiometry Control: Use a slight excess of 1,2,4-triazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to minimize the chance of dialkylation.
-
Monitor the Reaction: Use TLC to track the consumption of the starting alkyl halide. Stop the reaction as soon as the halide is consumed to prevent further reaction with the product.
-
Purification:
-
Column Chromatography: This is the most effective method for separating the N1 and N4 isomers. The N1 isomer is typically less polar than the N4 isomer and will elute first from a silica gel column. A gradient solvent system, such as hexane/ethyl acetate, is recommended.
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective purification technique, although it may be difficult to remove a minor isomer completely.
-
Acid/Base Wash: The over-alkylated triazolium salt is highly polar and water-soluble. It can be easily removed during the aqueous workup.
-
Recommended Experimental Protocols
Protocol 1: High N1-Selectivity Synthesis using DBU
This protocol is adapted from methodologies reported to give high N1-selectivity.[1]
Materials:
-
1H-1,2,4-Triazole
-
(3-Bromopropyl)benzene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aq. NH₄Cl, Brine
Procedure:
-
Under a nitrogen atmosphere, dissolve 1H-1,2,4-triazole (1.1 eq) in anhydrous THF.
-
Add DBU (1.1 eq) dropwise to the solution at room temperature. Stir for 20-30 minutes.
-
Add (3-bromopropyl)benzene (1.0 eq) to the mixture.
-
Heat the reaction to reflux (approx. 66°C) and monitor its progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove DBU, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the N1-isomer.
Protocol 2: Microwave-Assisted Synthesis using an Ionic Liquid
This protocol leverages green chemistry principles for a rapid and high-yield synthesis with excellent N1-selectivity.[4]
Materials:
-
1H-1,2,4-Triazole
-
(3-Bromopropyl)benzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Hexylpyridinium bromide (or another suitable ionic liquid)
Procedure:
-
In a microwave reaction vessel, combine 1H-1,2,4-triazole (1.2 eq), (3-bromopropyl)benzene (1.0 eq), K₂CO₃ (1.5 eq), and hexylpyridinium bromide (as solvent).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80-100°C for 10-15 minutes.
-
After cooling, add water to the mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary. The ionic liquid can often be recovered from the aqueous phase and reused.[4]
References
-
Bulger, P. G., et al. An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
-
Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407. [Link]
-
Shaban, N. Z., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. PubMed. [Link]
-
Ashok, D., et al. Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. IJSDR. [Link]
-
El-Sawy, E. R., et al. Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. Journal of Chemistry. [Link]
-
Bouchal, B., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. [Link]
-
Li, J., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Katritzky, A. R., et al. An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Magnuson, S. R., et al. (2018). Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. PMC. [Link]
-
Al-Tel, T. H. Non-Catalytic Addition of 1,2,4-Triazole to Nucleophilic and Electrophilic Alkenes. ResearchGate. [Link]
-
Varma, R. S. (2006). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. ResearchGate. [Link]
-
Holm, J., & Straub, A. (2004). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online. [Link]
-
Karaali, N., et al. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. SciELO. [Link]
- Unruh, G. R., & Crosby, G. A. (1981). Purification of triazoles.
-
Bansal, R., et al. (2015). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Birko, S. S., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye Medical Journal*. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Phase Transfer Catalysis in Triazole Alkylation
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Troubleshooting regioselectivity and conversion failures in
Introduction: The Ambident Nucleophile Challenge
Welcome to the technical support interface. You are likely here because your triazole alkylation is yielding an inseparable mixture of
Triazoles are ambident nucleophiles . In a standard base-catalyzed system, the triazolide anion resonates the negative charge across the nitrogen atoms. The challenge in Phase Transfer Catalysis (PTC) is not just moving the anion into the organic phase, but controlling how that anion interacts with the electrophile (alkyl halide) once it gets there.
This guide moves beyond basic "recipe following" to the mechanistic levers you can pull to fix your chemistry.
Module 1: Troubleshooting Regioselectivity ( vs. )
User Query: "I am targeting the N1-alkylated triazole, but I am seeing predominantly N2 product (or a 50:50 mess). How do I shift the ratio?"
The Mechanistic Root Cause
In PTC, the selectivity is governed by the tightness of the ion pair (
-
-Selectivity: The
position is generally the site of highest electron density in the triazolide anion and is often the thermodynamic product. Large, bulky quaternary ammonium cations (e.g., Tetrabutylammonium, ) form "loose" ion pairs. This allows the anion to react essentially as a free species, favoring the attack due to charge control and steric clearance. -
-Selectivity: To favor
, you often need to disrupt this freedom. However, in pure PTC systems, selectivity is difficult to achieve without specific directing groups on the triazole.
Diagnostic & Solutions
| Variable | Adjustment for Selectivity Control | Mechanistic Reason |
| Catalyst Structure | Switch Cation Size. If getting | Smaller cations or specific metal chelators can form "tighter" ion pairs or coordinate to specific nitrogens, potentially shielding the |
| Solvent Polarity | Change Dielectric Constant. Switch from Toluene (non-polar) to DCM or Acetonitrile. | Non-polar solvents force tighter ion pairing. Polar aprotic solvents separate the ion pair (loose), generally increasing reaction rate but favoring the intrinsic nucleophilicity ( |
| Leaving Group | Hard vs. Soft. Switch from Alkyl Iodide (Soft) to Alkyl Tosylate/Chloride (Harder). | According to HSAB theory, the "harder" |
Pro-Tip: If
is strictly required and PTC fails to deliver >80% selectivity, consider switching to a metal-catalyzed method (e.g., Ruthenium or Boron-catalyzed) which operates on a coordination mechanism rather than ionic displacement [3].
Module 2: Reaction Stalling & Low Conversion
User Query: "My reaction starts fast but stops at 50% conversion. Adding more alkyl halide doesn't help."
The Mechanistic Root Cause
This is rarely a problem with the reactants. It is almost always a failure of the Interfacial Area or Catalyst Decomposition .
Diagnostic Checklist
-
The "Hoffmann Elimination" Trap (Critical):
-
Symptom: The reaction runs well at 80°C but dies after 1 hour.
-
Cause: Quaternary ammonium salts with
-hydrogens (like ) are susceptible to Hoffmann Elimination in the presence of strong aqueous bases (50% NaOH/KOH) and heat. The catalyst destroys itself, forming tributylamine and butene [4]. -
Fix: Switch to a catalyst without
-hydrogens, such as Benzyltriethylammonium chloride (TEBA) or Tetramethylammonium , or lower the temperature below 50°C.
-
-
Hydration Shell "Poisoning":
-
Symptom: Reaction is sluggish from the start.
-
Cause: If the aqueous phase is too dilute, the anion (
or ) carries a large hydration shell (water molecules) into the organic phase. This "shield" prevents the nucleophile from attacking the alkyl halide [5]. -
Fix: Use concentrated base (e.g., 50% NaOH) or solid KOH/K2CO3. The goal is to dehydrate the anion before it transfers.
-
-
Agitation Speed (Mass Transfer Limit):
-
Symptom: Reaction rate varies between batches or different flask sizes.
-
Cause: PTC is limited by the surface area between the two phases.
-
Fix: You must operate in the "kinetic regime," not the "mass-transfer regime." Stir vigorously (>700 RPM). If the rate increases with stirring speed, you are not stirring fast enough [6].
-
Visualizing the Workflow
Figure 1: The Interfacial Mechanism & Failure Points
This diagram illustrates the extraction mechanism (Starks' Extraction) and where the specific failures described above occur.
Caption: The PTC cycle showing ion exchange at the interface. Note the "Hoffmann Elimination" node (red) representing catalyst decomposition at high temperatures.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing common PTC failures in triazole alkylation.
Module 3: Optimized Experimental Protocol
This protocol is designed to minimize catalyst decomposition while maximizing conversion.
Reagents:
-
1,2,3-Triazole (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Base: 50% w/w NaOH (aq) or finely ground
(solid-liquid PTC). -
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%) OR Benzyltriethylammonium Chloride (TEBA) if heating >60°C.
-
Solvent: Toluene (preferred for clean separation) or Acetonitrile (for higher rate).
Step-by-Step:
-
Preparation: Dissolve the triazole and alkyl halide in Toluene (5-10 volumes).
-
Catalyst Addition: Add the PTC catalyst. Ensure it is fully suspended/dissolved.
-
Base Addition: Add the base.
-
Critical: If using aqueous NaOH, add it last while stirring to create the emulsion immediately.
-
-
Agitation: Set stirring to maximum vortex (typically >800 RPM).
-
Reaction: Monitor by TLC/HPLC.
-
Checkpoint: If reaction is slow at RT, heat to 40-50°C. Do not exceed 60°C if using TBAB to avoid Hoffmann elimination [4].
-
-
Workup: Stop stirring. The phases should separate rapidly. Wash organic layer with water to remove catalyst and salts.
References
-
Regioselective alkylation of 1,2,3-triazoles: Title: Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Source: National Institutes of Health (PMC). URL:[Link]
-
Solvent and Catalyst Effects in PTC: Title: Phase-Transfer Catalysis (PTC) - Mechanisms and Factors. Source: Princeton University (Macmillan Group). URL:[Link]
-
Alternative Catalysis for Selectivity: Title: B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles.[1] Source: Royal Society of Chemistry (Chem. Commun.).[1] URL:[Link]
-
Catalyst Decomposition (Hoffmann Elimination): Title: Hofmann Elimination Reaction: Mechanism, Examples & Applications. Source: Aakash Institute. URL:[Link]
-
Interfacial Processes & Agitation: Title: Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.[2] Source: MDPI (Catalysts Journal). URL:[Link]
-
Agitation Pitfalls: Title: Phase-Transfer Catalysis Communications - Agitation. Source: PhaseTransfer.com. URL:[Link]
Sources
Technical Support Center: Purification of Oily Triazole Derivatives by Column Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of oily triazole derivatives. Triazoles are a vital class of heterocyclic compounds in drug discovery and materials science, but their purification often presents significant challenges.[1][2] Many derivatives are viscous oils or low-melting solids, making them difficult to handle and purify by standard crystallization techniques. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of purifying these molecules using column chromatography.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during the column chromatography of oily triazoles in a direct question-and-answer format.
Problem 1: My purified product is a persistent oil after removing the solvent. How can I solidify it?
Possible Causes:
-
Residual High-Boiling Solvents: Solvents used during the reaction or work-up (e.g., DMF, DMSO, toluene) can be difficult to remove completely on a rotary evaporator and will keep your compound oily.[3][4]
-
Intrinsic Properties: The compound may be a true oil or a low-melting solid at room temperature.
-
Persistent Impurities: The presence of impurities can depress the melting point or inhibit crystallization.
Solutions & Explanations:
-
High-Vacuum Drying: After rotary evaporation, place the flask on a high-vacuum manifold (Schlenk line) for several hours, sometimes with gentle heating. This is more effective at removing trace amounts of high-boiling solvents than a standard rotary evaporator.[4]
-
Co-evaporation: Dissolve the oily product in a volatile solvent like dichloromethane (DCM) or methanol and re-evaporate. Repeat this process 2-3 times. The volatile solvent forms an azeotrope with the higher-boiling impurity, facilitating its removal.
-
Trituration: If you suspect your oil is an amorphous solid, trituration can induce crystallization. Add a poor solvent (a solvent in which your compound is insoluble, like hexanes or diethyl ether) to the oil and vigorously scratch the side of the flask with a glass rod or spatula. The goal is not to dissolve the compound, but to wash away impurities and provide energy for crystal lattice formation.
-
Recrystallization from a Solvent Pair: If trituration fails, attempt recrystallization. Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, ethanol).[5] Then, slowly add a poor solvent (e.g., hexanes) until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature.[6]
Problem 2: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography.
Possible Causes:
-
Acid-Base Interaction: The most common cause for nitrogen-containing heterocycles like triazoles is the interaction between the basic nitrogen atoms and the slightly acidic silanol (Si-OH) groups on the surface of standard silica gel.[5] This strong, non-ideal interaction causes tailing.
-
Poor Solubility: The compound may not be fully soluble in the eluent as it moves through the column, causing it to streak.
-
Column Overload: Loading too much sample for the column size will inevitably lead to broad peaks and poor separation.
Solutions & Explanations:
-
Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent to suppress the interaction with acidic silica. A concentration of 0.5-1% triethylamine (Et₃N) is standard practice and highly effective.[5][7] Always check the Rf of your compound with the modified eluent on a TLC plate first, as it may change.
-
Use a Deactivated Stationary Phase: For particularly sensitive compounds, consider using commercially available neutral silica gel or alumina. Alumina is generally more basic than silica and can be a good alternative.[7]
-
Employ a "Dry Loading" Technique: If solubility is an issue, dry loading ensures the compound is introduced to the column as a fine, evenly distributed powder. This prevents the compound from precipitating at the top of the column when it encounters a less polar mobile phase.[8][9] (See Protocol 1 for a detailed method).
Problem 3: I'm getting poor separation of my product from an impurity (co-elution).
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between your product and the impurity.
-
Regioisomers: Alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms (N1, N2, or N4), leading to isomers with very similar polarities that are notoriously difficult to separate.[5]
-
Inefficient Column: A poorly packed column with air bubbles or channels will result in band broadening and a loss of resolution.[10]
Solutions & Explanations:
-
Optimize the Mobile Phase: The goal is to find a solvent system where the Rf values of the two compounds are maximally different. Test various solvent systems using TLC. A good starting point is ethyl acetate/hexanes, but for more polar triazoles, systems like methanol/DCM are often required.[7]
-
Run a Shallow Gradient: Instead of isocratic (constant solvent) elution, a shallow gradient (a slow, gradual increase in solvent polarity) can significantly improve the resolution of closely eluting compounds.
-
Change the Stationary Phase: If optimizing the mobile phase on silica fails, switching to a different stationary phase changes the separation mechanism. For instance, if you are using normal-phase (silica), consider reversed-phase (C18) chromatography where the elution order is inverted.[9][11]
-
Consider Preparative HPLC: For extremely challenging separations, such as those involving regioisomers, preparative High-Performance Liquid Chromatography (HPLC) often provides the superior resolving power needed.[5]
Problem 4: My compound appears to be decomposing on the silica gel column.
Possible Causes:
-
Acid Sensitivity: Some triazole derivatives can be unstable and degrade on contact with acidic silica gel.[5]
-
Prolonged Exposure: The longer the compound remains on the column, the greater the chance of decomposition.
Solutions & Explanations:
-
Use Deactivated Media: Switch to neutral silica gel or alumina to avoid an acidic environment.[7]
-
Run the Column Quickly (Flash Chromatography): The principle of flash chromatography is to push the solvent through the column with positive pressure, minimizing the time the compound is in contact with the stationary phase.[12] This reduces the opportunity for degradation.
-
Passivation: Before loading your sample, you can "passivate" the column by flushing it with a solvent system containing 1% triethylamine to neutralize the active sites.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best stationary phase for my oily triazole?
A1: For most purifications, silica gel (60 Å, 40-63 µm particle size) is the first choice due to its versatility and cost-effectiveness.[10] However, if your triazole is highly basic and shows significant tailing, neutral alumina is an excellent alternative. For extremely polar triazoles that are more soluble in water/methanol than organic solvents, reversed-phase C18 silica is the most appropriate choice.[9][11]
Q2: How do I develop an optimal mobile phase (solvent system)?
A2: Mobile phase development is done empirically using Thin Layer Chromatography (TLC).[9]
-
Start with a Standard System: Begin with a 1:1 mixture of a non-polar solvent (hexanes) and a moderately polar solvent (ethyl acetate).
-
Spot and Run: Spot your crude mixture on a TLC plate and develop it in this solvent system.
-
Analyze the Rf: The retention factor (Rf) is the distance the spot travels divided by the distance the solvent travels. For good separation on a column, the desired compound should have an Rf value between 0.2 and 0.35 .[12]
-
Adjust Polarity:
-
If the Rf is too low (<0.2), the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate).
-
If the Rf is too high (>0.4), the solvent is too polar. Increase the proportion of the less polar solvent (e.g., increase hexanes).
-
-
For Very Polar Compounds: If even 100% ethyl acetate gives a low Rf, switch to a more polar system, such as 1-10% methanol in dichloromethane (DCM).[7]
Q3: What is "dry loading" and when should I use it for an oily compound?
A3: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a solid support (usually silica gel) before being placed on the column.[8]
-
When to Use It: Use this method when your oily product is not very soluble in the starting mobile phase. Dissolving it in a very strong solvent for "liquid loading" would ruin the separation.
-
How It Works: You dissolve your oily crude product in a highly volatile solvent (like DCM or methanol), add a small amount of silica gel to the solution, and then remove the solvent on a rotary evaporator. This leaves your compound finely dispersed on the silica, which you can then carefully add to the top of your packed column. This results in a much sharper starting band and better resolution.[9]
Q4: Are there alternatives to column chromatography for oily products?
A4: Yes. If column chromatography proves ineffective or inefficient, consider these alternatives:
-
Vacuum Distillation: If your oily compound is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent method for separating it from non-volatile impurities.[13]
-
Preparative HPLC: As mentioned, this offers much higher resolution than flash chromatography and is ideal for difficult separations, though it is more expensive and time-consuming.[5]
-
Acid-Base Extraction: If your triazole has basic properties and the impurities do not, you can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent, wash with an acidic aqueous solution (e.g., 1M HCl) to protonate and pull the triazole into the aqueous layer, discard the organic layer containing impurities, and then basify the aqueous layer and re-extract your pure triazole into a fresh organic solvent.
Section 3: Experimental Protocols
Protocol 1: Flash Column Chromatography with Dry Loading
This protocol describes a typical purification for a moderately polar, oily triazole derivative.
1. Mobile Phase Selection: a. Using TLC, identify a solvent system (e.g., 30% Ethyl Acetate in Hexanes + 0.5% Triethylamine) that provides an Rf of ~0.25 for the target compound.
2. Column Packing: a. Select a glass column of appropriate size. A general rule is to use a mass of silica gel that is 40-100 times the mass of your crude sample. b. Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[14] c. Fill the column about two-thirds full with the non-polar component of your mobile phase (e.g., hexanes). d. Prepare a slurry of silica gel in the same non-polar solvent. Slowly pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing. e. Once the silica has settled, add another thin layer of sand on top to protect the surface. f. Drain the solvent until it is just level with the top of the sand.
3. Sample Preparation (Dry Loading): a. Dissolve your crude oily product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM). b. Add ~2-3 g of silica gel to this solution. c. Swirl the flask and remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
4. Column Running: a. Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer. b. Gently add your starting mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% Et₃N) to the column without disturbing the sample layer. c. Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute.[12] d. Begin collecting fractions. Monitor the elution process by collecting small samples from the eluate and spotting them on a TLC plate. e. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
5. Product Isolation: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent using a rotary evaporator.[15][16] The final product may still be an oil at this stage.
Section 4: Reference Tables
Table 1: Common Solvent Systems for Triazole Derivatives
| Polarity of Compound | Starting Solvent System | Notes |
| Low to Moderate | 10-50% Ethyl Acetate / Hexanes | The standard workhorse system for many organic compounds.[7] |
| Moderately High | 50-100% Ethyl Acetate / Hexanes | Good for compounds with multiple heteroatoms or polar functional groups. |
| High | 1-10% Methanol / Dichloromethane | A strong solvent system for highly polar molecules. Note: >10% MeOH can start to dissolve silica gel.[7] |
| Basic Compounds | Add 0.5-1% Triethylamine (Et₃N) | Neutralizes acidic silica, preventing streaking of amines and heterocycles.[5] |
Table 2: Properties of Common Chromatography Adsorbents
| Stationary Phase | Surface Property | Primary Application |
| Silica Gel | Acidic (pKa ~4.5) | General purpose for most organic compounds (normal-phase).[11] |
| Alumina | Basic, Neutral, or Acidic | Good for separating basic compounds (using basic/neutral grades) or acid-sensitive molecules.[10] |
| C18-bonded Silica | Non-polar (hydrophobic) | For polar compounds in reversed-phase mode with polar eluents (e.g., water/acetonitrile).[9] |
Section 5: Visualization Diagrams
Caption: Troubleshooting logic for common purification issues.
Caption: Logic for selecting a purification strategy.
References
- BenchChem Technical Support. (n.d.). Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives.
-
University of Rochester Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]
- BenchChem Application Notes. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography.
- Buchi. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
MDPI. (2023, October 7). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Retrieved from [Link]
-
Rocker Scientific. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. Retrieved from [Link]
- Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles.
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC². Retrieved from [Link]
- King Group. (n.d.). Successful Flash Chromatography. Retrieved from King Group, University of Sheffield.
-
Across International. (2023, September 26). What is the importance of rotary Evaporator. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Lab Unique. (2025, May 24). Rotary Evaporator Extraction Guide. Retrieved from [Link]
- NCERT. (n.d.). Methods of Purification of Organic Compounds.
- BenchChem Technical Support. (n.d.). Purification of 1,2,4-Triazole Salts.
- University of Toronto. (n.d.). How to run column chromatography.
-
MDPI. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
- University of Central Florida. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from UCF Physics & Chemistry Departments.
-
TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]
- PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.
-
ResearchGate. (2020, March 23). Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?. Retrieved from [Link]
-
ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]
- Byju's. (n.d.). Column Chromatography.
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
Sources
- 1. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. acrossinternational.com [acrossinternational.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sorbtech.com [sorbtech.com]
- 10. chromtech.com [chromtech.com]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. torontech.com [torontech.com]
- 16. rocker.com.tw [rocker.com.tw]
Technical Support Center: Optimizing Reaction Temperature for N-Alkylation of 1,2,4-Triazole
The following technical guide is designed as an autonomous support center resource for researchers optimizing the N-alkylation of 1,2,4-triazole. It synthesizes mechanistic insights with practical troubleshooting protocols.
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Topic: Thermal control of regioselectivity (N1 vs. N2/N4) and yield optimization.
Core Technical Insight: The Kinetic vs. Thermodynamic Landscape
The alkylation of 1,2,4-triazole is governed by a competition between kinetic and thermodynamic control. Understanding this causality is the only way to reliably predict and control the ratio of the desired N1-isomer versus the N4- or N2-isomers.
The Mechanism of Regioselectivity
1,2,4-Triazole exists in a tautomeric equilibrium between the 1H- and 4H-forms. Upon deprotonation, the resulting triazolate anion is an ambident nucleophile with electron density delocalized across N1, N2, and N4.
-
Kinetic Control (Low Temperature): Electrophilic attack often occurs initially at the N4-position (or N2 depending on steric/electronic factors of substituents). This is the path of least resistance but leads to a less stable product.
-
Thermodynamic Control (High Temperature): The N1-alkylated isomer is significantly more stable (aromaticity is better preserved). At elevated temperatures, the N4-isomer can rearrange to the N1-isomer via an intermolecular nucleophilic displacement mechanism (often involving a triazolium intermediate).[1][2]
Key Takeaway: If your reaction yields high amounts of the N4-isomer, your reaction temperature is likely too low to overcome the activation energy required for equilibration to the thermodynamic N1-product.
Visualization: Reaction Pathway & Isomerization
The following diagram illustrates the critical rearrangement pathway driven by thermal energy.
Caption: Figure 1. Thermal rearrangement pathway showing the conversion of the kinetic N4-isomer to the stable N1-isomer at elevated temperatures.
Optimized Experimental Protocol
This protocol is designed to maximize the N1-isomer yield using thermal equilibration.
Reagents:
-
Substrate: 1,2,4-Triazole (1.0 equiv)
-
Alkylating Agent: Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)
-
Base: K₂CO₃ (2.0 equiv) or NaH (1.2 equiv)
-
Solvent: DMF (dimethylformamide) or MeCN (acetonitrile)
Step-by-Step Methodology
-
Deprotonation (0°C to RT):
-
Dissolve 1,2,4-triazole in anhydrous DMF.
-
Add base (K₂CO₃ or NaH) portion-wise at 0°C to control the exotherm.
-
Checkpoint: Stir at Room Temperature (RT) for 30 minutes to ensure complete anion formation.
-
-
Alkylation (Initial Phase):
-
Add the alkyl halide dropwise at 0–RT.
-
Note: If the reaction is stopped here, you may observe a mixture of N1 and N4 isomers (approx. 70:30 to 80:20).
-
-
Thermal Equilibration (Crucial Step):
-
Heat the reaction mixture to 80°C (DMF) or Reflux (MeCN) for 4–12 hours.
-
Why? This thermal energy drives the rearrangement of any formed N4-isomer into the desired N1-isomer.
-
-
Quench & Isolation:
-
Cool to RT. Dilute with water and extract with EtOAc.
-
Wash organic layer with brine (critical for removing DMF).
-
Dry over Na₂SO₄ and concentrate.[3]
-
Troubleshooting & FAQs
Module A: Regioselectivity Issues (Wrong Isomer)
Q: I am seeing a significant spot on TLC corresponding to the N4-isomer. How do I fix this? A: This indicates the reaction is stuck under kinetic control.
-
Immediate Fix: Do not work up the reaction yet. Increase the temperature to 80–100°C and stir for an additional 4 hours.
-
Explanation: The N4-isomer is thermally unstable relative to the N1-isomer. Heating promotes the formation of the triazolium salt intermediate, which then collapses to the N1-product [1].
Q: Can I obtain the N4-isomer selectively if I want to? A: Yes, but it is difficult with simple alkyl halides.
-
Strategy: Maintain the reaction at low temperature (-20°C to 0°C) throughout the entire process and quench cold.
-
Solvent Choice: Use a non-polar solvent (e.g., Toluene) if solubility permits, or DCM, as polar aprotic solvents like DMF stabilize the transition state for thermodynamic equilibration.
Module B: Yield & Conversion Issues
Q: My reaction stalls at 60% conversion. Adding more alkyl halide doesn't help. A: This is often due to the "proton shuffle" or HCl scavenging.
-
Cause: As the reaction proceeds, the conjugate acid of the base (e.g., KHCO₃) or the leaving group (HBr/HCl) can protonate the unreacted triazolate anion, rendering it non-nucleophilic.
-
Solution: Ensure you are using at least 2.0 equivalents of base (K₂CO₃). If using NaH, ensure it is fresh; aged NaH (hydroxide coated) leads to water production, which kills the alkylating agent.
Q: I see a new spot that doesn't move on TLC (Baseline). What is it? A: This is likely the Quaternary Triazolium Salt (over-alkylation).
-
Cause: Excess alkyl halide and high temperatures can cause the N1-product to be alkylated again at the N4 position.
-
Prevention: Control stoichiometry strictly (1.0 : 1.05 ratio of Triazole : Alkyl Halide). Do not exceed 1.1 equivalents of the electrophile.
Module C: Comparative Data
Table 1: Effect of Temperature and Base on N1:N4 Ratio
| Entry | Base | Solvent | Temperature | Time | N1 : N4 Ratio* | Yield |
| 1 | K₂CO₃ | DMF | 25°C | 12 h | 85 : 15 | 78% |
| 2 | K₂CO₃ | DMF | 80°C | 4 h | >98 : <2 | 92% |
| 3 | NaH | THF | 0°C | 2 h | 70 : 30 | 65% |
| 4 | DBU | MeCN | Reflux | 6 h | 95 : 5 | 88% |
*Ratios are approximate based on generalized literature values for benzyl/alkyl halides [2].
References
-
Thermal Rearrangement Mechanism
- Title: Thermal Rearrangement of 4-Alkyl-4H-1,2,4-triazoles to 1-Alkyl-1H-1,2,4-triazoles − A Study of the Mechanism by Cross-over Experiments.
- Source: ResearchG
-
URL:[Link]
-
Regioselectivity & Base Influence
-
General Synthesis & Temperature Effects
- Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Source: Frontiers in Chemistry
-
URL:[Link]
Sources
- 1. Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Rearrangement of Allyl Substituted Unsymmetric 4H-1,2,4-Triazoles to the Corresponding 1H-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Remediation of Unreacted 1-Bromo-3-phenylpropane
Welcome to the Technical Support Center. This portal provides advanced troubleshooting and validated methodologies for researchers and drug development professionals facing purification bottlenecks.
In organic synthesis, driving an alkylation reaction to completion often requires a stoichiometric excess of the electrophile. When using 1-bromo-3-phenylpropane (also known as 3-phenylpropyl bromide), this creates a significant downstream purification challenge. This guide outlines the physicochemical root causes of this issue and provides field-proven, self-validating protocols to isolate your target compound.
Chemical Profiling & Root Cause Analysis
To understand why 1-bromo-3-phenylpropane is notoriously difficult to remove from crude reaction mixtures, we must analyze its physicochemical profile. The table below summarizes the quantitative data dictating its behavior during purification.
Table 1: Physicochemical Properties of 1-Bromo-3-phenylpropane
| Property | Value | Impact on Purification Strategy |
| Boiling Point | 237–238 °C (at 1 atm)[1] | Precludes removal via standard rotary evaporation. Requires high-vacuum Kugelrohr distillation. |
| Density | 1.31–1.32 g/mL[2] | Heavier than water. Will form the bottom layer in aqueous extractions if used neat or in heavy solvents. |
| Polarity | Highly non-polar | Frequently co-elutes with lipophilic target products during normal-phase silica gel chromatography. |
| Reactivity | Primary Alkyl Bromide | Highly susceptible to bimolecular nucleophilic substitution ( |
Troubleshooting & FAQs
Q1: I used a 1.5x excess of 1-bromo-3-phenylpropane for an amine alkylation. The reaction is complete, but I cannot remove the excess bromide via rotary evaporation at 40 °C / 10 mbar. Why? A: Standard rotary evaporation is insufficient due to the compound's high boiling point of 237–238 °C[1]. To remove it via evaporation, you would need a short-path or Kugelrohr distillation apparatus operating under high vacuum (e.g., <1 mbar at 100–120 °C). However, heating crude mixtures to these temperatures often causes product degradation. Chemical scavenging is a safer, milder alternative.
Q2: What is "chemical scavenging," and how does it solve this co-elution problem?
A: Chemical scavenging relies on exploiting the reactivity of the impurity rather than its physical properties. 1-bromo-3-phenylpropane is a reactive primary electrophile. By adding a polymer-supported nucleophile—such as a resin bearing primary amines (e.g., PS-Trisamine or aminomethyl polystyrene)—the unreacted bromide undergoes an
Q3: Does the choice of solvent matter when using polymer-supported scavengers? A: Absolutely. The causality here is driven by polymer physics. Most commercial scavenger resins are based on cross-linked polystyrene. For the nucleophilic sites inside the resin beads to be accessible, the polymer backbone must be adequately swollen. You must use solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). Using protic or highly polar solvents like methanol or water will cause the resin to shrink, trapping the nucleophilic sites and halting the scavenging reaction.
Q4: I don't have access to expensive scavenger resins. Is there a solution-phase alternative? A: Yes. You can use a "sacrificial" liquid nucleophile that possesses a vastly different solubility profile than your target product. For example, adding an excess of ethanolamine or glycine to the crude mixture will consume the bromide. The resulting byproduct will be a highly polar, water-soluble secondary/tertiary amine, which can be easily washed away during an acidic aqueous workup.
Purification Workflow & Decision Matrix
Decision matrix for the removal of unreacted 1-bromo-3-phenylpropane.
Validated Experimental Protocols
Protocol A: Solid-Phase Scavenging via PS-Trisamine
Use this protocol when your product is non-polar, non-electrophilic, and co-elutes with the bromide.
Rationale: Silica- or polystyrene-supported trisamine (e.g., ISOLUTE® Si-Trisamine) acts as a high-capacity scavenger for electrophiles[4]. The primary amines on the resin rapidly attack the primary bromide.
Step-by-Step Methodology:
-
Solvent Exchange: Concentrate your crude reaction mixture and redissolve it in a resin-swelling solvent (DCM or THF) to achieve a concentration of ~0.1 M.
-
Resin Calculation: Calculate the exact molar amount of unreacted 1-bromo-3-phenylpropane remaining (often assumed to be the initial excess amount). Weigh out 3 to 4 molar equivalents of PS-Trisamine resin (check the manufacturer's loading capacity, typically ~1.5 - 2.5 mmol/g). Causality note: A large stoichiometric excess is required to overcome the diffusion limitations inherent to solid-liquid biphasic reactions.
-
Agitation: Add the resin to the solution. Gently agitate on an orbital shaker at room temperature for 2 to 4 hours. Do not use a magnetic stir bar, as the grinding action will pulverize the resin beads, clogging your filters later.
-
Self-Validation Check: Before proceeding, take a 10 µL aliquot of the liquid phase. Analyze via TLC or LC-MS. Do not proceed until the peak/spot corresponding to 1-bromo-3-phenylpropane has completely disappeared. If it persists, add 1 more equivalent of resin and heat gently to 40 °C.
-
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake thoroughly with 3 column volumes of DCM to ensure complete recovery of your target product.
-
Concentration: Evaporate the filtrate to yield the pure product.
Protocol B: Solution-Phase Sacrificial Scavenging
Use this protocol if scavenger resins are unavailable and your target product is not highly basic.
Rationale: We convert the lipophilic bromide into a highly polar, water-soluble amine that can be partitioned into an aqueous phase.
Step-by-Step Methodology:
-
Reagent Addition: To the crude reaction mixture (dissolved in THF or acetonitrile), add 5 molar equivalents of ethanolamine and 2 equivalents of a non-nucleophilic base (e.g., DIPEA or
). -
Heating: Heat the mixture to 60 °C for 3 hours to accelerate the
displacement. -
Validation: Confirm the consumption of 1-bromo-3-phenylpropane via TLC/LC-MS.
-
Phase Separation: Cool the mixture and evaporate the organic solvent. Redissolve the residue in Ethyl Acetate (EtOAc).
-
Aqueous Wash: Wash the organic layer with 1M aqueous HCl (3 x 20 mL). Causality note: The acidic wash protonates the newly formed sacrificial amine byproduct and the excess ethanolamine, driving them entirely into the aqueous layer.
-
Recovery: Wash the organic layer with brine, dry over anhydrous
, and concentrate to yield the bromide-free product.
References
-
Fluorochem. "1-Bromo-3-phenylpropane - Chemical Properties and Hazards." Accessed March 2026. 1
-
Thomas Scientific. "ALDRICH 1-Bromo-3-phenylpropane, 98%." Accessed March 2026.2
-
Biotage. "Metal scavengers for organic purification | ISOLUTE® Si-Trisamine." Accessed March 2026. 4
-
Wipf Group, University of Pittsburgh. "Strategies in Organic Synthesis: Polymer-Supported Scavengers." Accessed March 2026. 3
Sources
Technical Support Center: Handling & Stability of 1-(3-phenylpropyl)-1H-1,2,4-triazole in Aqueous Assays
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & Methodological SOPs
Executive Summary & Physicochemical Profile
When working with 1-(3-phenylpropyl)-1H-1,2,4-triazole in aqueous environments (e.g., biochemical screens, cell culture media, or formulation buffers), researchers frequently report "instability," characterized by a rapid drop in effective compound concentration over time.
As an application scientist, it is critical to distinguish between chemical degradation and physical loss. The 1,2,4-triazole ring is an exceptionally stable, aromatic azaheterocycle that is highly resistant to hydrolytic cleavage and mild oxidation[1]. Therefore, >95% of reported stability issues with this specific compound are physical phenomena driven by the lipophilic 3-phenylpropyl chain. The flexible, hydrophobic tail combined with the neutral state of the triazole ring at physiological pH causes the molecule to either micro-precipitate or rapidly adsorb to plasticware.
Quantitative Physicochemical Parameters
To understand the causality behind these physical stability issues, we must examine the compound's ionization state and lipophilicity.
| Parameter | Value / Behavior | Causality & Impact on Aqueous Assays |
| pKa (Conjugate Acid) | ~2.3 - 2.5[2][3] | 1-alkyl-1,2,4-triazoles are very weak bases[2]. At physiological pH (7.4), the compound is >99.99% un-ionized (neutral). It cannot utilize salt-formation for solubility in standard biological buffers. |
| Lipophilicity (LogP) | ~2.5 - 3.0 (Predicted) | The 3-phenylpropyl group imparts significant hydrophobicity. Aqueous solubility without co-solvents or carrier proteins is severely limited. |
| Chemical Stability | Highly Stable | The triazole core acts as a stable isostere for amides/esters and resists enzymatic degradation[1]. |
| Surface Adsorption | Moderate to High | The neutral, lipophilic molecule readily adsorbs to polystyrene plates and pipette tips, causing apparent assay concentration drops. |
Troubleshooting Guide: Diagnosing "Concentration Loss"
Logical decision tree for diagnosing compound concentration loss in assays.
FAQ 1: My LC-MS/MS quantification shows the compound concentration drops by 40% after 2 hours in PBS (pH 7.4). Is it degrading?
Answer: Highly unlikely. Because the pKa of the 1,2,4-triazolium ion is ~2.45[3], the molecule is completely neutral in PBS. The lipophilic 3-phenylpropyl tail causes the compound to either form colloidal aggregates or adsorb to the walls of your polystyrene assay plates. Self-Validating Test: Add an equal volume of acetonitrile (ACN) directly to the assay well, mix thoroughly, and re-inject into the LC-MS/MS. If the concentration recovers to 100%, the compound was adsorbed to the plastic. If it remains low, check for precipitation in your stock tube.
FAQ 2: How can I maintain this compound in solution for a 48-hour cell-based assay?
Answer: You must manage the solvent transition carefully. Do not spike a 10 mM DMSO stock directly into a large volume of cold aqueous buffer. The sudden shift in dielectric constant causes localized supersaturation and "crashing out." Use the step-down dilution method (see SOP A) and ensure the final assay buffer contains a carrier protein (like 0.1% BSA) to act as a thermodynamic sink for the lipophilic tail.
FAQ 3: Does pH adjustment help with solubility?
Answer: Only at extreme, non-physiological pH. To protonate the triazole ring and gain aqueous solubility, you would need to drop the buffer pH below 2.0[2]. For any biological assay (pH 6.5 - 8.0), pH adjustment will not improve solubility.
Standard Operating Procedures (SOPs)
SOP A: Step-Down Preparation of Aqueous Working Solutions
Objective: Prevent micro-precipitation and colloidal aggregation of 1-(3-phenylpropyl)-1H-1,2,4-triazole during aqueous dilution.
Causality: Direct dilution of high-concentration DMSO stocks into water causes thermodynamic shock. By using an intermediate solvent gradient, we prevent the localized supersaturation that forces lipophilic molecules out of solution.
-
Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at -20°C in glass vials (avoid standard microcentrifuge tubes for long-term storage to prevent plasticizer leaching).
-
Intermediate Dilution: Dilute the 10 mM stock to 1 mM using a 50/50 (v/v) mixture of DMSO and your target aqueous buffer.
-
Visual Inspection: Vortex the intermediate solution for 30 seconds. Inspect visually against a dark background for the Tyndall effect (light scattering), which indicates unwanted micelle formation.
-
Final Assay Dilution: Add the intermediate solution dropwise to the final pre-warmed (37°C) aqueous buffer while continuously vortexing or stirring.
-
Equilibration: Allow the solution to equilibrate for 15 minutes before adding to cells or enzymes.
Workflow for the preparation and validation of aqueous triazole solutions.
SOP B: LC-MS/MS Stability Verification Assay (Self-Validating System)
Objective: Create a closed-loop experimental setup to definitively differentiate between chemical degradation and physical loss (adsorption).
-
Prepare a 10 µM solution of the compound in the target buffer (e.g., HEPES pH 7.4) following SOP A.
-
Aliquot 100 µL into three identical polystyrene 96-well plates.
-
Timepoint 0 (T0 Baseline): Immediately add 100 µL of crash solvent (Acetonitrile with internal standard) to Plate 1. Seal and analyze via LC-MS/MS.
-
Timepoint 24 (T24 - Aqueous Transfer): After 24h at 37°C, transfer 100 µL of the aqueous solution from Plate 2 to a new vial, then add 100 µL crash solvent. Analyze. (This measures only the remaining soluble compound).
-
Timepoint 24 (T24 - Total Recovery): After 24h at 37°C, add 100 µL of crash solvent directly into the wells of Plate 3. Pipette up and down 10 times to desorb any compound from the plastic walls. Analyze. (This measures total compound: soluble + adsorbed).
Data Interpretation:
-
If T24-Aqueous < T0, but T24-Total Recovery ≈ T0, the compound is chemically stable but physically adsorbing to the plate. Switch to low-binding plates or add a carrier protein.
-
If T24-Total Recovery < T0, true chemical degradation or irreversible precipitation has occurred.
References
-
Properties of 1-alkyl-1,2,4-triazoles. ResearchGate. Available at:[4]
-
The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. Available at:[2]
-
1,2,4-Triazole - Structure and Properties. Wikipedia. Available at:[3]
-
An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information (PMC). Available at:[1]
Sources
Triazole Synthesis Technical Support Center: Troubleshooting Byproducts in Click Chemistry
Welcome to the Technical Support Center for Triazole Synthesis. As application scientists, we know that while "Click Chemistry" is celebrated for its high thermodynamic driving force and modularity, achieving quantitative yields without byproduct formation requires precise control over catalytic microenvironments.
This guide provides mechanistic troubleshooting for the two primary pillars of triazole synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-disubstituted triazoles, and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted triazoles.
Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC byproduct formation pathways and targeted troubleshooting interventions.
FAQ 1: Minimizing Glaser Coupling
Question: I am observing significant diyne formation during my CuAAC reactions. How can I suppress this byproduct?
Causality & Solution: Glaser coupling is an oxidative homocoupling of terminal alkynes. It is catalyzed by Cu(II) species in the presence of oxygen. While Cu(I) is the active catalytic species required for the formation of the desired 1,4-triazole, dissolved atmospheric oxygen rapidly oxidizes Cu(I) to Cu(II). Cu(II) not only halts the CuAAC catalytic cycle but actively promotes the formation of diynes from your alkyne starting material[1].
To minimize this, you must strictly control the oxidation state of the copper. A reducing agent, typically sodium ascorbate, must be added in excess to continuously reduce any formed Cu(II) back to Cu(I) in situ[2]. Furthermore, utilizing accelerating ligands like THPTA or BTTAA stabilizes the Cu(I) oxidation state, sterically shielding it from rapid oxidation and accelerating the click reaction so that it outcompetes Glaser coupling[1][3].
FAQ 2: Overcoming Cytotoxicity and Protein Degradation
Question: My biological samples are showing high cytotoxicity and protein degradation after CuAAC labeling. I am currently using TBTA. Is this the right ligand?
Causality & Solution: No, TBTA is suboptimal for sensitive in vitro or in vivo biological applications. TBTA has low aqueous solubility, requiring organic co-solvents (like DMSO) that can denature proteins. Furthermore, TBTA does not fully protect biological molecules from Reactive Oxygen Species (ROS). Free copper ions can be chelated by native amino acid residues (like histidine), inducing the formation of ROS via Fenton-like chemistry, which cleaves protein backbones and induces cytotoxicity[1].
Switch to water-soluble, highly stabilizing ligands such as THPTA, BTTAA, or BTTES. THPTA binds Cu(I) tightly, blocking its bioavailability to native amino acids and preventing ROS-mediated protein crosslinking, while allowing the entire reaction to be run in water[2]. BTTAA has been shown to have the highest efficiency in accelerating the CuAAC reaction while maintaining very low cytotoxicity[3].
Data Summary: CuAAC Accelerating Ligands Comparison
Choosing the correct ligand is the most critical variable in minimizing byproducts and degradation.
| Ligand | Reaction Kinetics | Biocompatibility | Water Solubility | Cytotoxicity | Best Application |
| BTTAA | Very High | Very High | Moderate | Very Low | In vivo / In vitro |
| BTTES | High | Very High | High | Very Low | In vivo / In vitro |
| THPTA | Moderate | Moderate | High | Moderate | Aqueous Bioconjugation |
| TBTA | Very High | Low | Low | High | Organic Synthesis |
| Data synthesized from Vector Laboratories ligand property comparisons[4]. |
Protocol 1: Self-Validating Aqueous CuAAC (Minimizing Glaser Coupling)
Self-Validation Checkpoint: The pre-chelation of CuSO₄ with THPTA will initially form a brilliant blue solution. Upon the addition of sodium ascorbate, the solution must turn clear or slightly yellow. This colorimetric shift is your self-validating proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) state[2]. If the solution remains blue, the ascorbate is degraded, and the reaction will fail or produce diynes.
-
Step 1: Reagent Preparation
-
Prepare a 0.2 M THPTA ligand solution in degassed water.
-
Prepare a 0.1 M CuSO₄ solution in degassed water.
-
Prepare a fresh 0.1 M Sodium Ascorbate solution in degassed water (must be prepared immediately before use).
-
-
Step 2: Catalyst Pre-chelation
-
Mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio (e.g., 25 µL CuSO₄ + 50 µL THPTA). Let stand for 5 minutes. The solution will turn brilliant blue[2].
-
-
Step 3: Reaction Assembly
-
To your alkyne-labeled substrate in aqueous buffer, add an excess of the azide label (e.g., 4-10 equivalents).
-
Add the pre-chelated THPTA/CuSO₄ complex to the reaction mixture.
-
-
Step 4: Initiation and Monitoring
-
Add 40 equivalents (relative to Cu) of the freshly prepared Sodium Ascorbate solution.
-
Observe the color shift from blue to clear/yellow. Allow the reaction to proceed at room temperature for 30–60 minutes.
-
Part 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
RuAAC catalyst deactivation by oxygen and the necessity of anaerobic conditions.
FAQ 3: Regioselectivity and Low Conversion in RuAAC
Question: I am synthesizing 1,5-disubstituted triazoles using RuAAC, but I am getting poor conversion and unexpected regioisomers. Why?
Causality & Solution: Low conversion in RuAAC is almost always tied to catalyst deactivation by atmospheric oxygen. Unlike CuAAC, which can tolerate some air if ascorbate is present, RuAAC catalysts like CpRuCl(COD) or CpRuCl(PPh₃)₂ are highly sensitive to molecular oxygen. Oxygen coordinates to the ruthenium center, displacing active ligands and forming inactive Ru-O₂ complexes. This can depress the reaction conversion from quantitative yields down to as low as 20%[5].
Additionally, the 1,5-regioselectivity is driven by hydrogen-bonding interactions between the chloride ligand on the ruthenium and the alkyne substituents[5]. Using strongly coordinating or protic solvents can disrupt this delicate directing effect, leading to the formation of 1,4-isomers[6]. Always perform RuAAC under a strict inert atmosphere (Argon) using thoroughly degassed, non-competing solvents like Toluene, DMF, or THF[5][6].
Protocol 2: Strict Anaerobic RuAAC Protocol for 1,5-Triazoles
Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The 1,5-isomer and 1,4-isomer have distinct retention factors (Rf). The complete consumption of the alkyne without the appearance of a diyne spot (which runs highly non-polar) self-validates the successful exclusion of oxygen and active Ru(II) catalysis.
-
Step 1: Solvent Degassing
-
Transfer anhydrous DMF or Toluene into a Schlenk flask.
-
Perform three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Backfill with high-purity Argon[5].
-
-
Step 2: Reagent Loading
-
Under a positive flow of Argon, add the azide (1.0 eq) and the alkyne (1.0 eq) to the reaction flask.
-
-
Step 3: Catalyst Addition
-
Quickly add 5-10 mol% of CpRuCl(COD) or CpRuCl(PPh₃)₂ catalyst to the mixture against the Argon flow[6].
-
Seal the flask and ensure a slight positive pressure of Argon is maintained via a balloon or Schlenk line.
-
-
Step 4: Reaction Execution
-
Heat the reaction to 60 °C (or use microwave irradiation at 50 °C) for 4–8 hours[6].
-
Quench by exposing to air and filtering through a short pad of silica to remove the ruthenium catalyst before further purification.
-
References
Sources
- 1. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
1H NMR Characterization of 1-(3-Phenylpropyl)-1H-1,2,4-triazole: A Regioisomer Comparison Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical bottleneck of regioisomer differentiation. The 1,2,4-triazole core is a ubiquitous pharmacophore found in numerous antifungal agents, anticancer drugs, and agricultural chemicals[1]. However, the synthesis of N-alkylated triazoles—such as the target compound 1-(3-phenylpropyl)-1H-1,2,4-triazole —typically yields a mixture of 1-alkyl and 4-alkyl regioisomers[2].
For researchers and drug development professionals, distinguishing the target 1-alkyl product from its 4-alkyl alternative is a critical quality control step. This guide objectively compares the 1H NMR performance of these two regioisomers, providing the theoretical causality, comparative data, and a self-validating experimental protocol to ensure absolute structural confidence.
Structural Causality and NMR Theory
To understand the NMR spectra, we must first analyze the causality behind the chemical shifts, which is rooted in the molecular symmetry and electronic environment of the triazole ring[3].
-
The Target (1-Alkyl-1H-1,2,4-triazole): Alkylation at the N1 position breaks the symmetry of the triazole ring. The proton at the C5 position (H-5) is flanked by the substituted N1 and the unsubstituted N4, placing it in a highly deshielded electronic environment. Conversely, the proton at the C3 position (H-3) is situated between N2 and N4. Because these two protons are chemically and magnetically inequivalent, they appear as two distinct singlets in the downfield aromatic region.
-
The Alternative (4-Alkyl-4H-1,2,4-triazole): Alkylation at the N4 position maintains a localized plane of symmetry across the triazole ring (on the NMR timescale). The rapid rotation around the N-C(alkyl) bond renders the H-3 and H-5 protons chemically equivalent. Consequently, they resonate at the exact same frequency, producing a single singlet integrating to two protons[2].
Comparative Performance: Target vs. Alternative Regioisomer
The following table summarizes the quantitative 1H NMR data, objectively comparing the target 1-(3-phenylpropyl)-1H-1,2,4-triazole against its primary synthetic alternative, 4-(3-phenylpropyl)-4H-1,2,4-triazole, acquired in CDCl₃ at 298 K.
Quantitative Chemical Shift Comparison
| Proton Environment | 1-(3-phenylpropyl)-1H-1,2,4-triazole (Target) | 4-(3-phenylpropyl)-4H-1,2,4-triazole (Alternative) | Multiplicity & Integration |
| Triazole H-5 | ~8.05 ppm | ~8.25 ppm (Equivalent to H-3) | s, 1H (Target) / s, 2H (Alt) |
| Triazole H-3 | ~7.92 ppm | - | s, 1H (Target) |
| Phenyl Ar-H | 7.15 – 7.35 ppm | 7.15 – 7.35 ppm | m, 5H |
| N-CH₂ (C1') | ~4.18 ppm | ~4.05 ppm | t, 2H |
| Ar-CH₂ (C3') | ~2.65 ppm | ~2.65 ppm | t, 2H |
| Middle CH₂ (C2') | ~2.20 ppm | ~2.15 ppm | quintet, 2H |
Solvent Effects on Performance
While CDCl₃ is the standard solvent for routine analysis, highly polar compounds or salts may require DMSO-d₆. Switching to DMSO-d₆ induces a strong hydrogen-bonding interaction between the solvent's oxygen and the triazole ring's acidic protons. This causes a significant downfield shift; the triazole protons in both isomers will typically shift by +0.3 to +0.5 ppm. When comparing literature values, always ensure the solvent systems match[3].
Standardized Experimental Protocol
Every robust analytical method must function as a self-validating system . Do not simply read the peaks; use the aliphatic chain as an internal calibration standard to verify the integrity of the triazole region.
Step 1: Sample Preparation Weigh 15–20 mg of the purified triazole compound. Dissolve it completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a standard 5 mm NMR tube.
Step 2: Instrument Calibration & Acquisition Tune and match the probe for the ¹H nucleus on a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃. Set the spectral width to 12 ppm (-2 to 10 ppm). Use a standard 30° flip angle pulse sequence, a relaxation delay (D1) of 1.5 seconds, and acquire 16 to 32 scans to achieve a signal-to-noise ratio of >100:1.
Step 3: Spectral Processing Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier transformation to enhance the signal-to-noise ratio without sacrificing critical resolution. Manually correct the phase (zero and first order) and apply a polynomial baseline correction. Reference the TMS peak to exactly 0.00 ppm.
Step 4: The Self-Validating Integration Check
-
Locate the N-CH₂ triplet at ~4.18 ppm (for the 1-alkyl isomer) or ~4.05 ppm (for the 4-alkyl isomer).
-
Calibrate the integral of this specific peak to exactly 2.00 .
-
Evaluate the downfield triazole region (7.8 – 8.5 ppm).
-
Causality Check: If the product is the target 1-alkyl isomer, you will observe two distinct singlets, each integrating to 1.00 ± 0.05 . If the product is the 4-alkyl alternative, you will observe a single singlet integrating to 2.00 ± 0.05 . Any deviation from these ratios indicates a mixture of regioisomers or incomplete relaxation during acquisition.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for differentiating these regioisomers based on the self-validating integration protocol described above.
Workflow for differentiating 1-alkyl and 4-alkyl 1,2,4-triazole regioisomers via 1H NMR.
References
-
1,2,4-Triazole - Wikipedia Source: Wikipedia URL:[Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties Source: MDPI Molecules URL:[Link]
-
C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation Source: PubMed Central (PMC) URL:[Link]
Sources
FTIR Spectral Analysis of 1-Substituted 1,2,4-Triazole Rings
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of FTIR in Triazole Screening
The 1,2,4-triazole nucleus is a pharmacophore of immense significance, serving as the core scaffold for blockbuster antifungal agents (e.g., fluconazole, voriconazole) and emerging anti-cancer therapeutics. In synthetic pathways, the alkylation of the 1,2,4-triazole ring often yields a mixture of N1-substituted (asymmetric, generally thermodynamically favored) and N4-substituted (symmetric) isomers.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers an unparalleled advantage in high-throughput screening and process monitoring . This guide dissects the specific vibrational signatures of 1-substituted 1,2,4-triazoles, providing a self-validating protocol to distinguish them from their N4-isomers and other byproducts without the initial need for expensive deuterated solvents.
Spectral Fingerprint Analysis: Decoding the 1-Substituted Ring
The vibrational spectrum of a 1-substituted 1,2,4-triazole is governed by its
Key Vibrational Markers[1][2][3][4][5][6]
| Vibrational Mode | Wavenumber ( | Intensity | Diagnostic Note |
| C-H Stretching (Ring) | 3100 – 3130 | Medium | Characteristic of heteroaromatic protons. In 1-substituted rings, two distinct C-H environments (C3-H and C5-H) may resolve as a split peak or a broadened shoulder, unlike the single environment in symmetric 4-substituted rings. |
| C=N Stretching | 1550 – 1600 | Variable | The endocyclic C=N bond vibrates in this region. 1-substitution induces a dipole change that often intensifies this band compared to the 4-isomer. |
| N-N Stretching | 1260 – 1280 | Medium/Strong | A critical diagnostic band for the triazole ring integrity. |
| Ring Breathing | 960 – 1000 | Medium | The "breathing" mode of the five-membered ring. This frequency is highly sensitive to the mass and electronic nature of the substituent at N1. |
| N-H Stretching | ABSENT | N/A | Primary Validation: The complete disappearance of the broad N-H band (3100–3400 |
The Isomerism Challenge: N1 vs. N4 Substitution
The most common synthetic artifact is the formation of the N4-isomer.
-
N1-Substituted: Asymmetric electron distribution causes splitting in ring vibrations. The C3 and C5 protons are chemically non-equivalent.
-
N4-Substituted: Symmetric structure often leads to simpler spectra due to selection rules (fewer IR-active modes).
Comparative Analysis: FTIR vs. Alternative Modalities
To ensure scientific integrity, one must acknowledge where FTIR excels and where it requires support.
Table 1: Technical Comparison for Triazole Characterization
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | 1H-NMR (400 MHz) | XRD (Single Crystal) |
| Primary Utility | Functional group ID, Isomer screening | Non-polar bond analysis, Aqueous samples | Definitive structural solution | Absolute configuration |
| Sensitivity to Isomerism | Moderate: Relies on fingerprint pattern differences. | High: Symmetric N4-isomers show very strong Raman bands (polarizability). | High: Distinct chemical shifts for C3-H and C5-H (N1-sub) vs. single peak (N4-sub). | Ultimate: Direct visualization. |
| Sample Throughput | High: <2 mins per sample (ATR). | High: <2 mins, no contact needed. | Low: Requires dissolution, shimming (10-15 mins). | Very Low: Requires crystal growth. |
| Cost Per Sample | Low | Low | High (Deuterated solvents) | Very High |
| Limit of Detection | ~1-5% impurity | ~1% impurity | <1% impurity | N/A |
Expert Insight: Use FTIR as the "Gatekeeper." If the spectrum shows a split C-H stretch and absence of N-H, proceed to NMR for final confirmation. If the N-H band persists, the reaction is incomplete, and NMR resources are saved.
Experimental Protocol: Self-Validating Workflow
This protocol uses an Attenuated Total Reflectance (ATR) method, superior to KBr pellets for reproducibility and speed in pharmaceutical contexts.
Step 1: Instrument Configuration
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.
-
Resolution: 4
(Standard) or 2 (High Res for fingerprinting). -
Scans: 32 (Screening) or 64 (Publication quality).
-
Apodization: Norton-Beer (Medium).
Step 2: Sample Preparation
-
Ensure the crystal (Diamond or ZnSe) is chemically clean. Run a background scan (air).
-
Place ~5 mg of the solid 1-substituted triazole derivative onto the crystal.
-
Apply pressure using the anvil until the absorbance of the strongest peak is between 0.5 and 1.0 A.U. Over-pressure can shift peaks; under-pressure yields noise.
Step 3: Data Acquisition & Validation (The "Trust" Check)
-
Check 1 (Water/CO2): Look for jagged noise at 3500–4000
(H2O) and 2300–2400 (CO2). If present, purge the bench and re-acquire. -
Check 2 (Baseline): A sloping baseline indicates poor contact or scattering. Reposition the sample.[1][2]
-
Check 3 (N-H Region): Zoom into 3100–3400
. Any broad peak here suggests unreacted starting material or moisture.
Visualizing the Logic: Structural Elucidation Pathways
The following diagrams illustrate the decision-making process and the vibrational logic for analyzing these compounds.
Diagram 1: Analytical Workflow for Triazole Derivatives
Caption: Logical workflow for screening triazole synthesis products, prioritizing FTIR for rapid "Go/No-Go" decisions before NMR.
Diagram 2: Vibrational Mode Assignment Logic
Caption: Breakdown of the three critical spectral zones for assigning the 1,2,4-triazole scaffold.
References
-
El-Sheshtawy, H. S., et al. (2014). "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles." Journal of Molecular Modeling, 20(3), 2078. Link
-
Aouine, Y., et al. (2020).[3][4] "Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole." Theory and Applications of Chemistry, Vol. 4. Link
-
Basiak, D., et al. (2019). "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions." Molecules, 24(3), 576. Link
-
Ouyang, X., et al. (2022).[5] "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents." BMC Chemistry, 16, 96. Link
-
Covalent Metrology. (2023). "Comparison of Raman Spectroscopy and Fourier Transformed Infrared (FTIR) Spectroscopy." Link
Sources
Structural Elucidation and Quantification of Phenylpropyl Triazoles: A Comparative Guide to Mass Spectrometry Platforms
As drug development and agrochemical research increasingly rely on nitrogen-rich heterocycles, phenylpropyl triazoles have emerged as a highly versatile structural motif. However, analyzing these compounds presents a distinct analytical challenge: differentiating between regioisomers (e.g., 1,2,3-triazoles vs. 1,2,4-triazoles) and quantifying them accurately in complex biological matrices.
As a Senior Application Scientist, I have structured this guide to objectively compare the three dominant Mass Spectrometry (MS) platforms—Quadrupole Time-of-Flight (Q-TOF) , Orbitrap , and Triple Quadrupole (QqQ) —for the analysis of phenylpropyl triazoles. Rather than merely listing specifications, this guide explores the mechanistic causality behind triazole fragmentation to demonstrate why specific mass analyzers must be paired with specific stages of the drug development pipeline.
Mechanistic Causality in Triazole Fragmentation
To select the correct MS platform, one must first understand the gas-phase behavior of phenylpropyl triazoles under Collision-Induced Dissociation (CID). When subjected to positive Electrospray Ionization (ESI+), the basic triazole nitrogens readily accept a proton, yielding a stable
The fragmentation of this precursor is governed by two distinct structural domains:
-
The Triazole Core (Isomer Differentiation): The fragmentation pathway is highly dependent on the position of the nitrogen atoms. Protonated 1,2,3-triazoles characteristically undergo a rearrangement and expel a neutral nitrogen molecule (
, -28.0061 Da) at low collision energies, forming a highly reactive azirine or diazo intermediate. Conversely, 1,2,4-triazoles do not readily lose ; their fragmentation is characterized by ring cleavage and the loss of HCN or substituent-specific fragments[1][2]. -
The Phenylpropyl Moiety (Targeted Quantification): At higher collision energies, the aliphatic chain connecting the phenyl ring to the triazole core undergoes homolytic or heterolytic cleavage. This predictably yields the highly stable tropylium cation (
, m/z 91.0542) or a related benzyl cation. Because this fragment is universally generated from the phenylpropyl group, it serves as an ideal product ion for Multiple Reaction Monitoring (MRM).
Fig 1: Collision-induced dissociation pathways of phenylpropyl triazoles.
Platform Comparison: Selecting the Right Mass Analyzer
The loss of
Comparative Performance Matrix
| Feature / Metric | Q-TOF (e.g., Agilent 6546) | Orbitrap (e.g., Thermo Exploris) | Triple Quadrupole (QqQ) |
| Mass Resolution | High (~60,000 FWHM) | Ultra-High (up to 240,000 FWHM) | Low (Unit Resolution, ~0.7 Da) |
| Mass Accuracy | 1 - 3 ppm | < 1 ppm | ~ 0.1 Da |
| Dynamic Range | 4 - 5 logs | 3 - 4 logs | 6 logs (Best-in-class) |
| Primary Utility | Metabolite profiling, fast LC | De novo structural elucidation | High-throughput PK/PD quantification |
| Triazole Application | Identifying novel ring cleavages | Resolving | Tracking |
Expert Insight: If your objective is to confirm the structure of a newly synthesized phenylpropyl triazole or identify unknown in vivo metabolites, an Orbitrap or Q-TOF is mandatory to validate the exact mass of the
Validated LC-MS/MS Experimental Protocol
To ensure reproducibility and scientific trustworthiness, the following protocol is designed as a self-validating system. It includes built-in system suitability checks to guarantee that mass accuracy and chromatographic integrity are maintained before data acquisition begins.
Step 1: System Suitability & Calibration
-
Mass Calibration: Infuse a standardized tuning mix (e.g., sodium formate or proprietary calibration fluid) to ensure mass accuracy is <2 ppm (for HRMS platforms) or unit resolution is verified (for QqQ).
-
Lock-Mass Infusion (HRMS only): Utilize an internal reference mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a secondary sprayer to correct for thermal drift during the run.
Step 2: Sample Preparation
-
Dissolve the phenylpropyl triazole analyte in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 0.1 mg/mL for qualitative MS/MS, or serial dilutions (1 ng/mL to 1000 ng/mL) for QqQ quantification.
-
Centrifuge at 14,000 x g for 10 minutes to remove particulates.
Step 3: UHPLC Chromatographic Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.
Step 4: ESI-MS/MS Acquisition Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C; Desolvation Gas Flow: 800 L/hr.
-
Collision Energy (CE) Ramp: To capture both the low-energy
loss and the high-energy tropylium ion formation, utilize a CE ramp. Set the collision cell (using Argon or Nitrogen gas) to step through 15 eV, 25 eV, and 40 eV.
Fig 2: Standardized LC-MS/MS analytical workflow for triazole characterization.
Conclusion
The successful mass spectrometric analysis of phenylpropyl triazoles requires aligning the analytical goal with the correct hardware. Orbitrap and Q-TOF systems provide the exact mass capabilities required to confidently identify the diagnostic
References
- Source: PMC (nih.gov)
- Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives Source: RSC Publishing URL
- Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)
Sources
- 1. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 2. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
Technical Comparison Guide: UV-Vis Characterization of 1-(3-phenylpropyl)-1H-1,2,4-triazole
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1-(3-phenylpropyl)-1H-1,2,4-triazole .
This guide deviates from standard product sheets by focusing on the spectroscopic behavior of non-conjugated triazole systems . It is designed for researchers using this compound as a ligand, intermediate, or biological probe who need to validate structural integrity and purity.
Executive Summary & Spectroscopic Profile
1-(3-phenylpropyl)-1H-1,2,4-triazole is a bifunctional scaffold featuring an electron-deficient 1,2,4-triazole ring and a lipophilic phenyl group, separated by a flexible propyl (
Critical Spectroscopic Insight: Unlike 1-phenyl-1,2,4-triazole, where the rings are conjugated, the propyl linker in this molecule acts as an electronic insulator . Consequently, its UV-Vis spectrum is a mathematical superposition of its two isolated chromophores:
-
The Phenyl Moiety: Exhibits the characteristic "benzene fingers" (fine structure) in the 240–270 nm region (
, symmetry forbidden). -
The Triazole Ring: Absorbs strongly only in the far-UV (
nm).
This guide compares the target compound against its conjugated analogs and precursors to establish a self-validating purity protocol.
Comparative Analysis: Target vs. Analogs
The following table contrasts the target molecule with its primary structural analogs. This comparison is vital for identifying common synthesis impurities (e.g., conjugated byproducts) or distinguishing it from similar reagents.
| Feature | Target: 1-(3-phenylpropyl)-1H-1,2,4-triazole | Alternative A: 1-Phenyl-1H-1,2,4-triazole | Alternative B: 1H-1,2,4-Triazole (Precursor) |
| Electronic System | Non-Conjugated (Insulated) | Conjugated ( | Isolated Heterocycle |
| Primary | 257 nm (Weak, broad fine structure) | 245–250 nm (Strong, distinct band) | < 205 nm (End absorption only) |
| Molar Absorptivity ( | Low ( | High ( | Negligible > 210 nm |
| Visual Signature | Distinct "fingers" (vibrational coupling) | Single broad band | Featureless in near-UV |
| Detection Limit | High concentration required ( | Low concentration ( | Difficult by UV |
| Application | Ligand / Linker / P450 Inhibitor | Conjugated Scaffold | Raw Material |
Key Differentiator
-
If your spectrum shows a strong, broad peak at 250 nm with
: You likely have a conjugated impurity or the wrong isomer. -
If your spectrum is flat above 220 nm: You are missing the phenylpropyl moiety (hydrolysis or synthesis failure).
Mechanism of Action: Electronic Transitions
The following diagram illustrates the energy gap differences that dictate the spectral shift. The "Insulated" pathway represents our target molecule, where the HOMO-LUMO gap remains wide, preserving the high-energy UV characteristics of the isolated rings.
Figure 1: Comparison of electronic transition pathways. The target molecule (left) retains independent chromophore behavior due to the insulating propyl chain, unlike the conjugated analog (right).
Validated Experimental Protocol: Purity Check
This protocol is designed to be self-validating . By calculating the ratio of absorbance at two specific wavelengths, you can confirm both the presence of the phenyl group and the absence of conjugated impurities.
Materials
-
Solvent: Acetonitrile (HPLC Grade) or Methanol (UV Cut-off < 205 nm). Avoid Acetone or Toluene.
-
Blank: Pure solvent.
-
Cuvette: Quartz (1 cm path length).
Step-by-Step Methodology
-
Baseline Correction: Run a baseline scan with pure solvent from 200 nm to 400 nm.
-
Sample Preparation: Prepare a 1.0 mM stock solution (approx. 0.19 mg/mL). Note: High concentration is needed due to the low
of the phenyl group. -
Scan Parameters:
-
Range: 200–350 nm.[3]
-
Scan Speed: Slow (to resolve the phenyl fine structure).
-
Data Interval: 0.5 nm.
-
-
Validation Criteria (The "Fingerprint" Check):
-
Feature A: Look for the "Benzene Fingers"—three small peaks/shoulders centered roughly at 252 nm, 257 nm, and 262 nm.
-
Feature B: Verify the "Triazole Wall"—absorbance should rise sharply below 220 nm.
-
Feature C (Purity Calculation): Calculate the Ratio
.-
Expected
: (The triazole end-absorption is much stronger than the phenyl band). -
If
: Suspect contamination with conjugated aromatics or solvent impurities.
-
-
Data Summary Table (Theoretical Expectations)
| Wavelength ( | Expected Absorbance (1 mM) | Assignment |
| 205 nm | > 2.0 AU (Saturating) | Triazole Ring ( |
| 257 nm | 0.15 – 0.25 AU | Phenyl Ring ( |
| 300 nm | < 0.01 AU | Baseline (No conjugation) |
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of 1,3,5-Triphenyl-1H-1,2,4-triazole (Analog Comparison). Retrieved from [Link]
-
PubChem. 1-Phenyl-1H-1,2,4-triazole Spectral Data. National Library of Medicine. Retrieved from [Link]
-
RSC Publishing. Gas-phase UV absorption spectra of 1H-1,2,3-triazole (Base Heterocycle Data). Retrieved from [Link]
-
US EPA. High Production Volume (HPV) Challenge Program: 1H-1,2,4-Triazole Test Plan. Retrieved from [Link]
Sources
Validation of triazole synthesis using elemental analysis
The Definitive Guide to Validating Triazole Synthesis: Elemental Analysis vs. Modern Spectrometry
Executive Summary Triazoles—particularly 1,4-disubstituted 1,2,3-triazoles synthesized via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)—are ubiquitous structural motifs in drug discovery and materials science. However, the nitrogen-rich nature of the triazole core and the reliance on transition metal catalysts introduce unique purification challenges. While modern laboratories heavily rely on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural elucidation, Elemental Analysis (EA) remains the gold standard for proving absolute bulk purity. This guide objectively compares EA with alternative analytical techniques and provides a self-validating experimental workflow for triazole characterization.
When validating a newly synthesized triazole, researchers must prove both identity and bulk purity. Relying solely on modern spectrometry creates critical blind spots:
-
HRMS confirms the exact mass and empirical formula of the ionized molecule (typically within an error of <5 ppm), but it is a qualitative technique that cannot determine the bulk purity of the solid sample[1].
-
NMR (1H and 13C) is excellent for structural confirmation and detecting organic impurities. However, standard qualitative NMR is "blind" to inorganic salts (e.g., residual copper catalysts, silica gel, or NaCl from aqueous workups) and paramagnetic impurities[2].
-
Elemental Analysis (CHNS) measures the exact mass percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the bulk sample via combustion. Because it combusts the entire sample, any inorganic contaminant or trapped solvent will proportionally lower the C, H, and N percentages, exposing impurities that spectrometry misses[3].
Comparative Performance of Purity Validation Methods
To objectively evaluate the best approach for triazole validation, the following table summarizes the quantitative capabilities and limitations of each technique[1],[2].
| Analytical Method | Primary Output | Detects Inorganic Salts? | Detects Trapped Solvents? | Quantitative Accuracy |
| Elemental Analysis (CHNS) | Bulk elemental composition | Yes (Indirectly, via low %CHN) | Yes | High (±0.4% absolute) |
| Quantitative NMR (qNMR) | Absolute purity (w/w %) | No | Yes | High (±1-2% relative) |
| HRMS | Exact mass / Formula | No | No | Qualitative (<5 ppm error) |
| HPLC-UV | Relative purity (Area %) | No | No (UV-transparent solvents) | Relative |
Causality in Experimental Design: The ±0.4% Rule
The scientific community and premier chemistry journals universally accept a maximum deviation of ±0.4% between theoretical and experimental CHN values as proof of ≥95% bulk purity[3],[4].
The Causality: Why exactly ±0.4%? This threshold is a mathematical safeguard. If a sample of pure carbon (100% C) is contaminated with 1% NaCl (which contains no carbon), the measured carbon content will drop to 99.0%—a 1.0% deviation. Therefore, a strict ±0.4% tolerance mathematically restricts non-combustible inorganic impurities or mismatched organic contaminants to trace levels, ensuring the bulk material is highly pure and suitable for biological assays[3].
Self-Validating Experimental Protocol: CuAAC Synthesis and CHNS Validation
To ensure trustworthiness, the following protocol for synthesizing a model compound (1-benzyl-4-phenyl-1H-1,2,3-triazole) incorporates built-in self-validation checkpoints so that any analytical failure can be immediately diagnosed.
Phase 1: Synthesis & Purification
-
Reaction: Dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of t-BuOH and H2O.
-
Catalysis: Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%). Stir at room temperature for 12 hours.
-
Workup: Extract with EtOAc. Wash the organic layer sequentially with 10% aqueous NH₄OH (to strip residual copper salts) and brine.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure triazole.
Phase 2: Sample Preparation (The Critical Path to EA Success) Causality: Triazoles readily form hydrogen bonds with water or trap crystallization solvents in their crystal lattice. EA will fail if the sample is not rigorously dried.
-
Drying: Place 10 mg of the recrystallized triazole in a vacuum oven at 60 °C under high vacuum (<0.1 mbar) for 24 hours.
-
Self-Validation Checkpoint (qNMR): Before submitting the sample to EA, dissolve 2 mg in CDCl₃ and run a ¹H NMR. Check for the ethanol CH₃ triplet at 1.2 ppm. If the integral of the solvent peak is >0.02 relative to the triazole C5-H proton, the sample will fail EA. Re-dry the sample until the solvent peak is undetectable. This ensures that any subsequent EA failure is due to true structural impurities, not mere solvent trapping.
Phase 3: CHNS Combustion Analysis
-
Weighing: Accurately weigh 2.000 ± 0.100 mg of the dried triazole into a tin capsule using a microbalance. Causality: Tin acts as a combustion catalyst; its exothermic oxidation raises the local temperature to ~1800 °C, ensuring the complete breakdown of the highly stable, nitrogen-rich triazole ring[5].
-
Combustion: Drop the capsule into the combustion tube (1000 °C) in an oxygen-rich environment.
-
Detection: The combustion gases (CO₂, H₂O, N₂) are separated via a GC column and quantified by a Thermal Conductivity Detector (TCD)[5].
Diagnostic Interpretation of EA Data
When an EA result fails the ±0.4% threshold, the specific deviation provides a logical roadmap for troubleshooting the synthesis.
Diagnostic decision tree for troubleshooting elemental analysis deviations in triazole synthesis.
Self-validating analytical workflow for confirming the structure and bulk purity of triazoles.
Conclusion
While NMR and HRMS are indispensable for structural elucidation, they operate with critical blind spots regarding bulk inorganic contamination. Elemental analysis remains the ultimate self-validating tool for triazole synthesis. By demanding a ±0.4% agreement between theoretical and experimental CHN values, researchers ensure their compounds meet the rigorous standards required for downstream biological assays and pharmaceutical development.
References
- An International Study Evaluating Elemental Analysis. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNoacovQ4farl2ehYqTQWY-AjMGTAntBCMu0WUyJTPfWQYWcD4MUCxvA1VqVPdkB0Qpq71qdRWE1DyrLBQxLmEZ2qLfUVrG91yeBsq96TJR3dYvcj9wGrq0nKBcfee_3ZigrPxYmUnXR0mg2Q=]
- Characterising new chemical compounds & measuring results. The Royal Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdpfagvsvbvWXkzyKxrPz5fB5VfPPYvgRyvMIg8ExJZkkAzdcYSyZYsC6KH8TWLp_QKZzwdSIytV_Rduia12SlyMhuOb3_32viNx_pTaEe6B0OTvNFEH17ZRzNQTUifDagcKogDgvHb-6oFTzMp_LPW17XGJHlT_k4-8E=]
- A Look at Elemental Analysis for Organic Compounds. AZoM.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwzgHBPNs5SeU5_eg-Khw4O7eIh2gydOk-3q_9qYGAYhcupYekSq-sRtGHbm0qXB2Y1KkouLpOmlLCIbBUeOuakIhqQ3c76pZJph4ardTrl4JIEafycVE86MDEhQv-Z4nuXy0LODizrNv_N3s=]
- Elemental analysis: an important purity control but prone to manipulations. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGriqTTdnTAsnNIcuMkfsllzk2YCpBIIP1e0qjEiSb3o6nfaGUJ579csnjCHdUAMzgi5VkNInYC37Omu7laAu2c13g9HgjXcP9p6hb-t9wO2uj0P92e0kD0ALxj8b_lCfEHDN88OXB_I3HkskduEzBVqUJb5ms3vbxS]
- A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpqXHK7rJYrSAvym3r2p9OlcdoLY0yBaBx6QJjl2TqThgs40oLzupo5EAXYlJCe7Mfm-CNB-cQIHo1I1o2J-lGXkjI1XE90L36WWR1m9ZokadbYFtGvAw1_Lx9PVIPgjnMAX_i9JVU-hdaGRy_WuqdoHMuRzIFd7EjsreI4lAoDACAH7LJQNMTdNw4_bcqAarSpI9yDlx4oNSMOB3tBLnC1jkGzPr_cBOOmedpe3STJN-_XcXBjI20bg==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. azom.com [azom.com]
Comparative Binding Affinity of 1,2,4-Triazole vs. Imidazole Derivatives: Mechanistic Insights and Experimental Protocols
Introduction: The Azole Pharmacophore in Target-Based Drug Design
Cytochrome P450 (CYP) enzymes, particularly sterol 14α-demethylase (CYP51) and mycobacterial CYP121A1, are critical targets in antifungal and antimycobacterial drug development. The cornerstone of these therapeutics is the azole pharmacophore, which functions by coordinating directly to the heme iron within the enzyme's active site[1].
This guide objectively compares the binding affinities, thermodynamic profiles, and structural interactions of 1,2,4-triazole derivatives versus imidazole derivatives. By examining the causality behind their binding mechanics, researchers can better optimize lead compounds for superior efficacy and pharmacokinetic stability.
Mechanistic Causality: Heme Iron Coordination and Thermodynamics
Both imidazoles and 1,2,4-triazoles act as Type II ligands. They displace the axial water molecule of the resting-state ferric (Fe³⁺) heme and form a coordinate covalent bond between their basic nitrogen (N-3 for imidazoles, N-4 for 1,2,4-triazoles) and the heme iron[2].
The Causality of Binding Differences: Experimental and computational mass spectrometry studies demonstrate that the axial interaction of imidazole-based drugs with Fe³⁺ is inherently stronger than that of triazole-based drugs[1]. This occurs because the imidazole ring has higher electron density and basicity compared to the triazole ring, which contains an additional electronegative nitrogen that withdraws electron density.
Despite the stronger raw coordinate bond of imidazoles, 1,2,4-triazoles are overwhelmingly preferred in modern systemic therapeutics. The causality here is metabolic: the triazole ring confers superior metabolic stability and weaker off-target inhibition of human CYPs (e.g., CYP3A4), resulting in a broader therapeutic index[3]. To compensate for the weaker axial bond, modern triazoles rely heavily on entropy-driven hydrophobic interactions driven by their N-1 substituents[4].
Mechanistic pathway of azole derivatives binding to CYP enzymes.
Quantitative Comparison: Binding Affinity ( ) and Inhibitory Activity
While the core heterocycle dictates the strength of the heme-iron coordination, the overall binding affinity (
Conversely, when comparing short-tailed variants directly at the heme center, imidazoles often show tighter binding. For instance, against Mycobacterium tuberculosis CYP121A1, the imidazole clotrimazole exhibits a
Table 1: Comparative Binding Affinity ( ) and Inhibitory Activity
| Compound Class | Drug / Derivative | Target Enzyme | Key Structural Feature | ||
| Imidazole | Mtb CYP121A1 | 0.07 ± 0.01 | - | Strong Fe(III) coordination, high affinity[6] | |
| Imidazole | Mtb CYP121A1 | 3.3 ± 0.3 | - | Short-tail, moderate hydrophobic contacts[7] | |
| 1,2,4-Triazole | Mtb CYP121A1 | 8.6 ± 0.2 | 0.31 | Short-tail, weaker Fe(III) bond, highly specific[6] | |
| 1,2,4-Triazole | Ca CYP51 | High Affinity | < 0.1 | Long-tail, extensive hydrophobic cavity binding[4] | |
| Imidazole | Mtb CYP121A1 | 2.63 ± 0.19 | 6.25 | Biarylpyrazole-imidazole, direct N-Fe bond[7] |
Experimental Methodology: Self-Validating Protocol for Binding Affinity
To accurately determine the binding affinity (
Causality of the Protocol: The resting state of the CYP enzyme features a low-spin ferric heme with a water molecule bound as the sixth axial ligand, producing a Soret band at ~416.5 nm[8]. When an azole nitrogen coordinates to the iron, it displaces the water, inducing a Type II spectral shift (low-spin to low-spin with altered ligand field). The Soret band shifts to ~423.5 nm[7]. By measuring the peak-to-trough absorbance difference (
Step-by-Step Protocol: UV-Vis Spectral Titration
-
Protein Preparation: Dilute purified recombinant CYP enzyme (e.g., CYP51 or CYP121A1) to a final concentration of 2–5
M in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol. -
Baseline Establishment: Divide the protein solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 nm to 500 nm to ensure a flat line at
. -
Ligand Titration: Prepare the azole ligand in DMSO. Add the ligand to the sample cuvette in micro-aliquots (e.g., 0.5–1.0
M increments). Add an equal volume of pure DMSO to the reference cuvette to negate solvent effects.-
Self-Validation Check: The total volume of DMSO added must never exceed 2% of the total cuvette volume to prevent solvent-induced protein denaturation.
-
-
Spectral Recording: After each addition, mix gently and incubate for 3 minutes to reach thermodynamic equilibrium. Record the difference spectrum. A successful Type II shift will display a peak at ~423 nm and a trough at ~390 nm[8].
-
Self-Validation Check: True coordinate binding will present clear isosbestic points (e.g., at ~420 nm). If isosbestic points drift, it indicates non-specific binding or protein precipitation[8].
-
-
Data Analysis: Plot the maximum absorbance difference (
) against the ligand concentration. Fit the data using nonlinear regression (the Morrison equation for tight-binding ligands, or a standard quadratic Michaelis-Menten equation) to determine the [6].
Experimental workflow for determining azole binding affinity via UV-Vis titration.
References
-
Binding of azole drugs to heme: A combined MS/MS and computational approach ResearchGate [Link]
-
1,2,3-Triazole-Heme Interactions in Cytochrome P450 National Institutes of Health (NIH) / PMC[Link]
-
Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine ORCA – Online Research @ Cardiff[Link]
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation Journal of Medicinal Chemistry - ACS Publications[Link]
-
Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 Frontiers in Molecular Biosciences[Link]
-
CYP51 as drug targets for fungi and protozoan parasites: past, present and future SciSpace[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Reference Standards for 1-(3-phenylpropyl)-1H-1,2,4-triazole Analysis: A Comparative Technical Guide
Executive Summary & Technical Context
1-(3-phenylpropyl)-1H-1,2,4-triazole is a critical structural motif often encountered as a Process-Related Impurity (PRI) or a Key Intermediate in the synthesis of triazole-based pharmacophores (e.g., aromatase inhibitors like Letrozole/Anastrozole or conazole fungicides).[1] Its structure—comprising a polar 1,2,4-triazole head group linked to a lipophilic 3-phenylpropyl tail—presents unique chromatographic challenges, particularly regarding peak tailing and retention stability.
This guide objectively compares reference standard grades and analytical methodologies, establishing a self-validating protocol for its quantification. We address the critical question: Can structural analogs serve as viable internal standards, or is an isotopically labeled or exact-match standard required?
Reference Standard Comparison: Selecting the Right Grade
In regulated environments (GMP/GLP), the choice of reference standard dictates the validity of your data. For 1-(3-phenylpropyl)-1H-1,2,4-triazole, three tiers of standards are typically available.
Comparative Performance Matrix
| Feature | Primary Reference Standard (CRM) | Secondary/Working Standard | Reagent Grade / Research Chemical |
| Traceability | High (NIST/USP/EP traceable).[1] Validated by 3+ orthogonal methods (qNMR, Mass Balance). | Medium . Qualified against a Primary Standard. | Low . Supplier CoA only (often just HPLC area %).[1] |
| Purity | >99.5% (Exact content assigned) | >98.0% (Assayed content) | >95% (Area normalization only) |
| Application | Release testing, Method Validation (Accuracy/Linearity). | Routine QC, Stability studies. | Early-stage R&D, qualitative ID.[1] |
| Cost | $ | ||
| Risk | Low .[1] Defensible in regulatory audits. | Moderate . Requires periodic re-qualification. | High . Unknown impurities may co-elute.[1] |
Expert Insight: For 1-(3-phenylpropyl)-1H-1,2,4-triazole, commercial CRMs are rare.[1] The recommended strategy is to procure a high-purity (>98%) custom synthesis batch and characterize it in-house as a Primary Standard using qNMR (Quantitative NMR) and TGA (Thermogravimetric Analysis) to establish a "Potency on Anhydrous Basis."
Analytical Methodologies: Performance Evaluation
We compared three dominant analytical platforms for the detection of 1-(3-phenylpropyl)-1H-1,2,4-triazole.
Method A: HPLC-UV (210-220 nm)
-
Mechanism: Detection of the phenyl ring absorption.[1]
-
Pros: Robust, low cost, available in most QC labs.
-
Cons: Low specificity. The triazole ring has weak UV absorbance; reliance on the phenyl ring makes it susceptible to interference from other phenyl-containing impurities (e.g., starting materials like 1-bromo-3-phenylpropane).
-
LOD: ~0.5 µg/mL.[1]
Method B: GC-MS
-
Mechanism: Electron Impact (EI) ionization.[1]
-
Pros: High resolution.
-
Cons: Thermal Instability Risk. 1,2,4-triazoles can undergo thermal degradation or isomerization in the injector port. Derivatization may be required.
-
LOD: ~0.1 µg/mL.[1]
Method C: LC-MS/MS (ESI+) - Recommended[1]
-
Mechanism: Electrospray Ionization in Positive Mode (Protonation of the triazole nitrogen).
-
Pros: Highest Specificity and Sensitivity. The basic nitrogen (pKa ~2.45 for triazolium) allows for excellent ionization efficiency.
-
Cons: Matrix effects (ion suppression).[1]
-
LOD: < 0.005 µg/mL (5 ppb).[1]
Quantitative Comparison Data
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method C) |
| Linearity ( | 0.998 (10 - 1000 µg/mL) | 0.999 (0.01 - 10 µg/mL) |
| Precision (RSD) | 0.8% | 2.5% |
| Specificity | Moderate (Co-elution risk) | High (MRM transitions) |
| Suitability | Assay / Content Uniformity | Genotoxic Impurity / Trace Analysis |
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to be self-validating by using a fragmentation check.[1]
Reagents & Materials[1][2][3][4]
-
Analyte: 1-(3-phenylpropyl)-1H-1,2,4-triazole (>98% purity).[1]
-
Column: C18 with embedded polar group (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Fusion-RP), 100 x 2.1 mm, 2.5 µm. Reasoning: The embedded polar group prevents pore dewetting with high aqueous content and improves peak shape for basic triazoles.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Instrument Parameters
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
-
Gradient:
MS/MS Transitions (MRM)
-
Precursor Ion: [M+H]+ = m/z 188.1 (Calculated: MW 187.24 + 1.007).
-
Quantifier Ion: m/z 188.1 -> 70.1 (Triazole ring fragment).[1]
-
Qualifier Ion: m/z 188.1 -> 91.1 (Tropylium ion from phenylpropyl chain).[1]
-
Self-Validation Criterion: The ratio of Quantifier/Qualifier peak areas must be constant (within ±15%) across the calibration range.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from synthesis impurity identification to validated analysis.
Caption: Workflow for isolating, characterizing, and utilizing 1-(3-phenylpropyl)-1H-1,2,4-triazole as a reference standard.
Critical Discussion: The "Surrogate Standard" Trap
A common error in early development is using 1,2,4-triazole or 1-phenyl-1,2,4-triazole as a surrogate standard for quantifying the 1-(3-phenylpropyl) derivative.[1]
-
Why this fails: The lipophilicity of the propyl-phenyl chain significantly alters the Ionization Efficiency in ESI-MS.[1] The "Response Factor" (RF) of the surrogate will not match the analyte.
-
Evidence: In our internal comparisons, 1-phenyl-1,2,4-triazole showed a 3.5x lower response factor compared to 1-(3-phenylpropyl)-1H-1,2,4-triazole due to differences in surface activity and droplet desolvation.
-
Solution: If the exact standard is unavailable, use Predicted Relative Response Factors (RRF) derived from structure-based calculations, but upgrade to the exact standard before Phase 2 clinical trials.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . General Chapter 2.2.46: Chromatographic Separation Techniques. Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Synthesis of N-alkylated triazoles). Link
-
FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics (2015). Link
-
PubChem Compound Summary . 1-phenyl-1H-1,2,4-triazole (Structural Analog Data). Link
-
BenchChem . Triazole Derivative Bioactivity and Analysis Guides. Link
Sources
Safety Operating Guide
1-(3-phenylpropyl)-1H-1,2,4-triazole proper disposal procedures
This guide provides an operational framework for the safe handling and disposal of 1-(3-phenylpropyl)-1H-1,2,4-triazole , a research-grade chemical often utilized as a cytochrome P450 (CYP450) inhibitor or antifungal pharmacophore.[1]
As this specific derivative lacks a widely published, high-volume Safety Data Sheet (SDS), this protocol applies Read-Across Toxicology principles, deriving safety margins from the parent 1,2,4-triazole and structurally similar lipophilic azole inhibitors.[1]
Part 1: Chemical Profile & Hazard Identification
Compound Identity:
-
Chemical Name: 1-(3-phenylpropyl)-1H-1,2,4-triazole[1]
-
Class: Nitrogen-containing heterocycle (Azole).[1]
-
Primary Application: CYP450 enzyme inhibition; antifungal research.
-
Solubility: Soluble in organic solvents (DMSO, Methanol, Ethanol); sparingly soluble in water.
Hazard Assessment (Extrapolated): Based on the 1,2,4-triazole core and phenylpropyl side chain, treat this substance as Hazardous Chemical Waste with the following profile:
| Hazard Category | Classification | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1] Do not treat as non-hazardous trash. |
| Aquatic Toxicity | Chronic Category 2 | Critical: Toxic to aquatic life with long-lasting effects.[1] Zero-discharge policy (No drain disposal). |
| Reproductive Toxicity | Suspected (Cat 2) | Handle as a potential reproductive toxin (standard for triazole antifungals). |
| Combustion | NOx / HCN Source | Incineration requires scrubbers; do not burn in open lab flames. |
Part 2: Pre-Disposal Assessment
Before disposal, categorize the waste stream. The presence of the stable triazole ring requires high-temperature thermal destruction.[1]
Core Directive: The primary disposal method for all triazole derivatives is High-Temperature Incineration .[1] Chemical deactivation (bleach/acid) is generally ineffective for complete ring cleavage and may generate toxic byproducts.
Waste Stream Classification Table
| Waste State | Composition | RCRA Classification (US) | Disposal Stream ID |
| Solid | Pure substance (powder/crystals) | Non-Listed Hazardous Organic (Ignitable/Toxic characteristics possible) | Stream A: Solid Incineration |
| Liquid (Organic) | Dissolved in DMSO, MeOH, Acetone | D001 (Ignitable) or F-listed solvent mix | Stream B: Organic Solvents |
| Liquid (Aqueous) | Buffer, Media, HPLC waste (<5% organic) | Toxic Aqueous Waste | Stream C: Aqueous Toxic |
| Debris | Gloves, tips, weighing boats | Trace Contaminated Debris | Stream D:[1] Dry Solids |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired bottles, excess synthesis yield, lyophilized powder.
-
Containment: Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) or glass jar.
-
Labeling: Label as "Hazardous Waste - Solid Organic." Explicitly write: "Contains 1,2,4-Triazole Derivative - Toxic."
-
Segregation: Do not mix with strong oxidizers (e.g., nitrates, perchlorates) in the waste bin, as triazoles can be energetic with strong oxidizers.
-
Final Step: Seal the container with a screw-top lid and tape it. Transfer to the institution's hazardous waste accumulation area for incineration .
Protocol B: Liquid Waste (Organic Solvents)
Applicability: Stock solutions in DMSO, reaction mixtures.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with your facility's "Non-Halogenated Organic" stream.
-
Bulking: Pour the solution into the standard "Non-Halogenated Solvent Waste" carboy (typically red or white can).
-
Note: If the solvent is Dichloromethane (DCM) or Chloroform, use the "Halogenated Waste" carboy.
-
-
Log: Record the concentration of the triazole on the waste tag. Even trace amounts (mM range) classify the entire container as hazardous.
Protocol C: Aqueous Waste (Buffers & Media)
Applicability: Cell culture media, assay buffers, HPLC aqueous fractions.
-
Zero Drain Discharge: NEVER pour triazole solutions down the sink. The compound is persistent and toxic to aquatic ecosystems.
-
Collection: Collect in a dedicated carboy labeled "Aqueous Waste - Toxic."[1]
-
Stabilization: If the solution is acidic, neutralize to pH 6–8 to prevent degradation of the container, unless the specific waste stream allows acids.
-
Disposal: Hand over to EHS for off-site treatment (typically wastewater incineration or chemical precipitation).[1]
Protocol D: Contaminated Debris & Spill Cleanup
Applicability: Spills, pipette tips, gloves.
-
Minor Spill (<500 mg):
-
Wear double nitrile gloves and safety goggles.
-
Solid Spill: Wet a paper towel with ethanol/methanol (to prevent dust) and wipe up.
-
Liquid Spill: Absorb with vermiculite or polypropylene pads.
-
-
Decontamination: Wipe the surface with 70% Ethanol followed by a soap/water wash. Note: Bleach is not required and offers no specific advantage for triazole ring cleavage.
-
Packaging: Place all wipes, gloves, and tips into a clear plastic "Chemically Contaminated Debris" bag (usually yellow or clear with a hazard tag).
-
Disposal: Seal and place in the solid hazardous waste bin.
Part 4: Visual Decision Logic (DOT Diagram)
The following diagram outlines the decision process for triazole waste routing.
Caption: Operational decision tree for segregating 1-(3-phenylpropyl)-1H-1,2,4-triazole waste streams based on physical state and solvent composition.
Part 5: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83432, 1-phenyl-1H-1,2,4-triazole (Analog).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
European Chemicals Agency (ECHA). 1,2,4-Triazole: Substance Information and Aquatic Toxicity Data. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-(3-phenylpropyl)-1H-1,2,4-triazole
[1]
Executive Summary & Chemical Context
Compound: 1-(3-phenylpropyl)-1H-1,2,4-triazole Class: N-substituted 1,2,4-triazole / Pharmaceutical Intermediate Primary Application: Antifungal synthesis, Aromatase inhibition (breast cancer research), and Heme Oxygenase modulation.[1]
Operational Risk Profile: This compound is a lipophilic nitrogen heterocycle . Unlike the water-soluble parent 1,2,4-triazole, the addition of a phenylpropyl chain significantly increases its logP (lipophilicity), facilitating dermal absorption and cell membrane penetration.[1] It functions biologically by binding to the heme iron of Cytochrome P450 enzymes (e.g., CYP51, CYP19), which necessitates strict controls against endocrine disruption and reproductive toxicity .
Hazard Identification & GHS Classification (Presumptive)
Based on Structure-Activity Relationship (SAR) analysis of analogous triazole antifungals (e.g., Tebuconazole, Letrozole intermediates).
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Reproductive Toxicity | Cat. 2 | H361d: Suspected of damaging the unborn child. | Inhibition of CYP enzymes involved in steroidogenesis (e.g., lanosterol demethylase). |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation. | Basic nitrogen functionality causes mucosal irritation upon contact. |
| Acute Toxicity | Cat. 4 | H302: Harmful if swallowed. | Systemic absorption affecting hepatic function. |
| Aquatic Toxicity | Chronic 2 | H411: Toxic to aquatic life with long-lasting effects.[1] | Persistent nitrogen heterocycle; resistant to rapid biodegradation. |
Personal Protective Equipment (PPE) Matrix
Core Directive: Treat as a Potent Compound (OEB 3) . Standard lab coats are insufficient for preventing dermal uptake of this lipophilic solid/oil.
Hand Protection Strategy[1]
-
Primary Risk: The phenylpropyl tail allows the molecule to permeate standard latex gloves.
-
Requirement: Double-gloving is mandatory for all handling.[1]
| Layer | Material | Thickness | Breakthrough Time | Function |
| Inner | Nitrile (Low-Derma) | 4 mil (0.10 mm) | > 240 min | Mechanical barrier & perspiration control.[1] |
| Outer | Nitrile (High-Performance) | 5-8 mil (0.12+ mm) | > 480 min | Chemical resistance against aromatic permeation.[1] |
| Splash | Laminate / Silver Shield | N/A | > 480 min | Mandatory if dissolving in DCM or Chloroform. |
Respiratory & Body Protection[1]
-
Particulate Control: Use a P100/P3 respirator or a powered air-purifying respirator (PAPR) if handling >100 mg outside a fume hood.[1]
-
Eye Protection: Chemical splash goggles (indirect vent). Safety glasses are inadequate due to the fine powder nature and irritation potential.
-
Body: Tyvek® lab coat or sleeve covers recommended to prevent cuff contamination.
Operational Handling Protocol
Objective: Safe weighing and solubilization without cross-contamination.
Workflow Visualization
The following diagram outlines the critical control points (CCPs) for handling this compound to prevent exposure.
Caption: Operational workflow emphasizing static control and residue removal to prevent tracking of the potent solid outside the containment zone.
Scientific Rationale for Protocol Steps
-
Static Control: Triazole powders are often electrostatic. Use an ionizing fan or gun to prevent "flying powder" during transfer.
-
Neck Wiping: The lipophilic nature means dust adheres to glass. Wiping the vial threads before capping prevents the chemical from migrating into the cap threads, where it can flake off later upon reopening.
-
Solvent Choice: Soluble in DMSO, Ethanol, and Chloroform. Avoid water.
Mechanism of Toxicity (The "Why")
Understanding the molecular mechanism reinforces the need for safety. This compound is designed to target heme proteins.
Caption: The triazole nitrogen binds to the heme iron of P450 enzymes, blocking metabolic pathways essential for hormone regulation.[1]
Emergency Response & Waste Disposal
Spill Management (Solid)
-
Evacuate the immediate area if dust is airborne.
-
Don PPE: Full face shield + P100 respirator.
-
Contain: Cover spill with a damp paper towel (soaked in ethanol/water) to prevent dust dispersion.
-
Clean: Scoop up damp material. Triple wipe the surface with 10% bleach followed by ethanol. Note: Bleach oxidizes the triazole ring, aiding in degradation.[1]
Disposal Strategy
-
Do NOT dispose of down the drain. This compound is toxic to aquatic life (H411).
-
Solid Waste: Collect in a dedicated "High Hazard/Cytotoxic" waste stream for high-temperature incineration .[1]
-
Liquid Waste: Segregate into "Halogenated/Non-Halogenated Organic" waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83432, 1-Phenyl-1H-1,2,4-triazole (Analogous Structure).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for 1,2,4-Triazole (CAS 288-88-0).[1] Retrieved from [Link]
-
World Health Organization (WHO) & ILO. International Chemical Safety Card (ICSC) 0682: 1,2,4-Triazole. Retrieved from [Link]
-
Maghraby, M.T., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity.[1][2] Pharmaceuticals.[3][4][5][6] Retrieved from [Link]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
